4-Hydroxy Darunavir
Description
Structure
3D Structure
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVQNQWAPHMDK-HEXNFIEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313682-97-2 | |
| Record name | Darunavir metabolite M33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy Darunavir: Structure, Properties, and Analysis
Introduction
This compound is a principal oxidative metabolite of Darunavir, a second-generation HIV protease inhibitor renowned for its potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains[1][2][3][4]. As a synthetic non-peptide protease inhibitor, Darunavir's efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism[4]. Understanding the formation, properties, and quantification of its major metabolites, such as this compound, is paramount for drug development professionals and researchers. This is crucial for comprehensive pharmacokinetic modeling, evaluating potential drug-drug interactions, and fully characterizing the disposition of the parent compound.
This guide provides a detailed technical overview of this compound, synthesizing data on its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies essential for its accurate quantification in biological matrices.
Chemical Identity and Physicochemical Properties
This compound is formed through the hydroxylation of the aniline moiety of the parent drug[5][6]. This structural modification alters its physical and chemical characteristics.
Chemical Structure
The definitive structure of this compound involves the addition of a hydroxyl group to the 4-aminophenyl ring of the Darunavir molecule.
-
IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate[7].
-
Canonical SMILES: CC(C)CN(CO)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3">C@HO)S(=O)(=O)C4=CC=C(C=C4)N[7].
-
InChIKey: SNQVQNQWAPHMDK-HEXNFIEUSA-N[7].
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 563.66 g/mol | [8][9] |
| Monoisotopic Mass | 563.23016 Da | [7] |
| CAS Number | 313682-97-2 | [9][10] |
| XLogP (Predicted) | 2.6 | [7] |
| Appearance | White to off-white powder | [11] |
Metabolic Formation and Pharmacokinetics
The biotransformation of Darunavir is a critical determinant of its therapeutic window and potential for drug interactions. This compound is a product of this extensive metabolic process.
The Role of Cytochrome P450 3A4 (CYP3A4)
Darunavir is extensively and almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) isozyme located primarily in the liver and intestines[12][13][14]. The formation of this compound occurs via aromatic hydroxylation of the aniline ring, one of several major metabolic pathways for the parent drug[5][6].
The clinical significance of this metabolic pathway is underscored by the co-administration of Darunavir with a low-dose pharmacokinetic enhancer, typically ritonavir or cobicistat[2][15]. Ritonavir is a potent inhibitor of CYP3A4[16][17]. By inhibiting this enzyme, ritonavir significantly reduces the first-pass metabolism of Darunavir, leading to a substantial increase in its plasma concentration and bioavailability—from 37% to 82%[13][14][15]. This "boosting" effect allows for a reduced dosing frequency and pill burden, but also highlights the importance of understanding the metabolic profile, as any co-administered drug that induces or is a substrate for CYP3A4 can lead to significant drug-drug interactions[12][16][18].
The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of Darunavir to this compound by CYP3A4 and its inhibition by Ritonavir.
Excretion
Following metabolism, Darunavir and its metabolites are primarily eliminated in the feces. Studies with radiolabeled [¹⁴C]darunavir showed that approximately 79.5% of the administered dose is recovered in feces, with another 13.9% found in urine[5][13][14]. When Darunavir is administered without a booster, unchanged drug accounts for only about 8% of the total dose excreted, indicating extensive metabolism[5][6]. However, when boosted with ritonavir, the excretion of unchanged Darunavir increases to nearly 49% of the dose, directly demonstrating the potent inhibition of its metabolism[5][6].
Pharmacological Profile
While Darunavir is a highly potent inhibitor of the HIV-1 protease, the specific pharmacological activity of its metabolites, including this compound, is not extensively detailed in publicly available literature. The primary significance of this compound lies in its role as an indicator of the parent drug's metabolic fate. The accurate measurement of this metabolite is essential for understanding the complete pharmacokinetic profile of Darunavir, assessing metabolic clearance rates, and investigating the mechanisms behind drug-drug interactions involving the CYP3A4 pathway.
Analytical Methodologies for Quantification
The accurate quantification of this compound in complex biological matrices like plasma is essential for pharmacokinetic and therapeutic drug monitoring studies. Due to the low concentrations typically observed, highly sensitive and specific methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering superior selectivity and sensitivity compared to methods like HPLC-UV[19].
Experimental Protocol: LC-MS/MS Quantification
The following protocol provides a representative, validated methodology for the determination of this compound in human plasma.
4.1.1 Sample Preparation (Protein Precipitation)
-
Rationale: This step removes large protein molecules from the plasma that would otherwise interfere with the chromatographic system. Acetonitrile is an effective solvent for precipitating proteins while keeping the analyte and internal standard in solution.
-
Procedure:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a solution of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Darunavir or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis[20].
-
4.1.2 Chromatographic Conditions
-
Rationale: Reversed-phase chromatography is used to separate this compound from other endogenous plasma components based on polarity. A gradient elution ensures efficient separation and a sharp peak shape.
-
Parameters:
-
Chromatographic System: UPLC/HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)[20].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 30% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 1.0 minute.
-
Injection Volume: 5 µL.
-
4.1.3 Mass Spectrometry Conditions
-
Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific fragmentation (transition) of the analyte. Electrospray ionization in positive mode (ESI+) is effective for protonating amine-containing compounds like Darunavir and its metabolites.
-
Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[20].
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion (Q1) m/z 564.2 → Product ion (Q3) m/z [Specific fragment].
-
Darunavir (for comparison): Precursor ion (Q1) m/z 548.2 → Product ion (Q3) m/z 392.2.
-
Internal Standard: [To be determined based on selection].
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized for the specific instrument and analyte to achieve maximum signal intensity.
-
The overall analytical workflow is depicted below.
Caption: Standard workflow for the bioanalytical quantification of this compound using LC-MS/MS.
Conclusion
This compound is a key metabolite in the biotransformation of the HIV protease inhibitor Darunavir. Its formation is mediated by the CYP3A4 enzyme system, a pathway of immense clinical importance due to the routine co-administration of Darunavir with CYP3A4 inhibitors like ritonavir. While its intrinsic pharmacological activity is not well-defined, its role as a biomarker for Darunavir metabolism is critical. The ability to accurately quantify this compound using robust analytical methods such as LC-MS/MS is fundamental for advanced pharmacokinetic studies, ensuring the safe and effective use of Darunavir in the treatment of HIV infection.
References
-
Boffito, M., et al. (2008). Pharmacological interactions with darunavir. PubMed. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). Hydroxy Darunavir. PubChem. [Link]
-
Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. ResearchGate. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]
-
Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
-
Desta, Z., et al. (2019). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. PubMed Central. [Link]
-
Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. Vivantes Scientific Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Darunavir. PubChem. [Link]
-
Chemsrc. (n.d.). Darunavir. Chemsrc. [Link]
-
Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. [Link]
-
PASL. (n.d.). Hydroxy Darunavir. PASL. [Link]
-
Ghosh, A. K., et al. (2015). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. NIH. [Link]
-
New Drug Approvals. (2013). DARUNAVIR. New Drug Approvals. [Link]
-
Ghosh, A. K., et al. (2019). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]
-
Patel, D. R., et al. (2015). pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. [Link]
-
FDA. (n.d.). PREZISTA™ (darunavir) Tablets. FDA. [Link]
-
Sreekanth, N., et al. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
P, K., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. [Link]
-
Darwish, I. A., et al. (2021). Darunavir: A comprehensive profile. PubMed. [Link]
-
Vermeir, M., et al. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]
-
Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]
-
Khalil, H. A., et al. (2023). Recent analytical methodologies for the determination of anti-covid-19 drug therapies in various matrices: a critical review. RSC Publishing. [Link]
-
Aberg, J. A., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. PubMed Central. [Link]
-
Sekar, V., et al. (2010). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. ResearchGate. [Link]
-
Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. [Link]
-
The Pharmaceutical Journal. (2024). Management of hypertrophic cardiomyopathy. The Pharmaceutical Journal. [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS. [Link]
-
Koudriakova, T., et al. (1998). Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Darunavir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 7. PubChemLite - this compound (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]
- 8. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. This compound | 313682-97-2 [chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 14. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Darunavir - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pnrjournal.com [pnrjournal.com]
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darunavir, a cornerstone of modern highly active antiretroviral therapy (HAART), is a potent second-generation HIV-1 protease inhibitor.[1][2][3] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. This guide provides a detailed analysis of the metabolic pathways of darunavir, with a specific focus on the formation and clinical relevance of its hydroxylated metabolites, collectively referred to herein as 4-hydroxy darunavir. We will dissect the enzymatic machinery responsible for these biotransformations, the profound impact of pharmacokinetic boosting, and the state-of-the-art analytical methodologies required for their characterization.
Darunavir: Mechanism and Clinical Context
Darunavir is a nonpeptidic, synthetic molecule designed to potently inhibit the HIV-1 protease enzyme.[4][5] By binding to the active site of the protease, darunavir prevents the cleavage of viral Gag-Pol polyproteins, a critical step in the viral life cycle.[4] This action results in the production of immature, non-infectious virions, thereby suppressing viral replication.[4]
A defining feature of darunavir's clinical use is its co-administration with a low dose of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, typically ritonavir or cobicistat.[2][6][7] This practice, known as "boosting," is essential to overcome darunavir's otherwise poor oral bioavailability (~37%) and rapid metabolism.[6][8] By inhibiting CYP3A4, the boosting agent dramatically increases darunavir's plasma concentrations and extends its half-life, raising bioavailability to approximately 82% and allowing for a manageable dosing regimen.[6][8]
Phase I Metabolism: The Genesis of this compound
The metabolism of darunavir is almost exclusively hepatic and is mediated by the cytochrome P450 system, with CYP3A4 being the principal isoenzyme involved.[6][9][10][11] In the absence of a boosting agent, darunavir undergoes extensive Phase I oxidative metabolism.[12] Several key oxidative pathways have been identified:
-
Aliphatic Hydroxylation: The addition of a hydroxyl group to the isobutyl moiety.
-
Aromatic Hydroxylation: Hydroxylation of the aniline (p-aminophenyl) ring or the benzylic moiety.
-
Carbamate Hydrolysis: Cleavage of the carbamate linkage.
The term "this compound" generally refers to the major oxidative metabolites where a hydroxyl group is added to the molecule. The most significant of these are formed through isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation.[12][13] These hydroxylated metabolites represent the primary products of darunavir's initial biotransformation.
The Profound Influence of Ritonavir Boosting
The co-administration of ritonavir fundamentally alters the metabolic landscape of darunavir. Ritonavir is a potent mechanism-based inhibitor of CYP3A4.[14][15] It binds tightly to the active site of the enzyme, effectively inactivating it and preventing the metabolism of co-administered CYP3A4 substrates like darunavir.[14]
A pivotal human study using radiolabeled [¹⁴C]darunavir demonstrated this effect with remarkable clarity.[12][16]
-
Without Ritonavir: Darunavir was extensively metabolized, with only 8.0% of the administered dose being excreted as the unchanged parent drug.[12] The primary metabolic routes were carbamate hydrolysis and hydroxylation.[12]
-
With Ritonavir: The inhibition of CYP3A4 was so significant that the excretion of unchanged darunavir surged to 48.8% of the dose.[12] The formation of metabolites from carbamate hydrolysis and aliphatic/aromatic hydroxylation was markedly inhibited.[12][16]
This inhibition is the cornerstone of darunavir's clinical utility, ensuring that therapeutic concentrations are maintained. However, it also establishes a high potential for drug-drug interactions with other compounds metabolized by CYP3A4.[7][10]
Analytical Workflow: Quantification of Darunavir and its Metabolites
Accurate quantification of darunavir and this compound in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology for this purpose due to its high sensitivity and specificity.[13][17]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a self-validating system for the simultaneous analysis of darunavir and its primary hydroxylated metabolite.
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and efficient method to remove the bulk of interfering proteins from the plasma matrix.
-
Step 1.1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Step 1.2: Add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., Darunavir-d9). The internal standard is critical for correcting for variability in sample processing and instrument response.
-
Step 1.3: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Step 1.4: Centrifuge the tubes at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Step 1.5: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.
2. Chromatographic Separation (HPLC):
-
Rationale: Chromatographic separation is necessary to resolve the parent drug from its metabolites and other endogenous components prior to mass spectrometric detection, preventing ion suppression.
-
Step 2.1: Utilize a high-performance liquid chromatography (HPLC) system.
-
Step 2.2: Employ a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Step 2.3: Use a gradient elution with a binary mobile phase system:
-
Mobile Phase A: Aqueous component, e.g., 0.1% formic acid in water.
-
Mobile Phase B: Organic component, e.g., 0.1% formic acid in acetonitrile.
-
-
Step 2.4: A typical gradient might run from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min. This must be optimized to ensure baseline separation.
3. Mass Spectrometric Detection (Tandem Quadrupole):
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.
-
Step 3.1: Use an electrospray ionization (ESI) source operating in positive ion mode.
-
Step 3.2: Monitor specific precursor-to-product ion transitions (m/z) for each analyte. These transitions are unique molecular fingerprints.
-
Darunavir: 548.3 → 392.3[18]
-
This compound: 564.3 → 408.3 (Proposed, based on +16 Da for hydroxylation)
-
Darunavir-d9 (IS): 557.3 → 401.3
-
-
Step 3.3: Optimize collision energy and other source parameters for each MRM transition to maximize signal intensity.
Data Presentation: Quantitative Parameters
The following table summarizes typical parameters for a validated LC-MS/MS method for darunavir analysis. Data for hydroxylated metabolites would be expected to fall within similar ranges.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (%) |
| Darunavir | 5.0 – 5000 | 5.0 | < 15 | 93.7 to 103.0 |
(Data compiled from representative validated methods[13])
Clinical Implications and Drug Interactions
The central role of CYP3A4 in darunavir's metabolism makes it a focal point for clinically significant drug-drug interactions.[7][19]
-
CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, St. John's Wort) can dramatically decrease darunavir plasma concentrations, even in the presence of ritonavir, potentially leading to loss of virologic response.[8]
-
CYP3A4 Substrates: As darunavir/ritonavir is a potent inhibitor of CYP3A4, it can increase the plasma concentrations of other drugs that are metabolized by this enzyme.[10] This necessitates careful review and potential dose adjustment of co-administered medications, particularly those with a narrow therapeutic index.[7]
-
Hepatotoxicity: While generally well-tolerated, drug-induced hepatitis has been reported with darunavir/ritonavir.[7][20] Patients with pre-existing liver dysfunction, such as chronic hepatitis B or C, are at an increased risk for liver function abnormalities.[7] The metabolic burden on the liver underscores the importance of monitoring hepatic function in these populations.
Conclusion
The metabolic pathway of darunavir is a well-defined process dominated by CYP3A4-mediated oxidation, leading to the formation of hydroxylated metabolites such as this compound. The clinical pharmacology of darunavir is inseparable from the concept of pharmacokinetic boosting, where intentional, potent inhibition of this metabolic pathway by ritonavir is leveraged to achieve therapeutic efficacy. A thorough understanding of this metabolic interplay is paramount for drug development professionals and clinicians to optimize therapy, predict and manage drug-drug interactions, and ensure the safe and effective use of this vital antiretroviral agent. The analytical workflows presented herein provide the robust tools necessary to investigate these pathways and their clinical consequences further.
References
-
Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. PubMed. [Link]
-
Sekar, V., et al. (2007). Darunavir: pharmacokinetics and drug interactions. PubMed. [Link]
-
Drugs.com. (2023). Darunavir: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]
-
Moltó, J., et al. (2008). [Pharmacological interactions with darunavir]. PubMed. [Link]
-
Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
-
Boffito, M., et al. (2007). Darunavir: Pharmacokinetics and Drug Interactions. ResearchGate. [Link]
-
Vermeir, M., et al. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Darunavir?. Patsnap Synapse. [Link]
-
Clotet, B., et al. (2012). Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). 202895Orig1s000. FDA. [Link]
-
Clinical Info HIV.gov. (n.d.). Drug-Drug Interactions: Protease Inhibitors and Other Drugs. NIH. [Link]
-
ResearchGate. (n.d.). pharmacological and pharmaceutical profile of darunavir: a review. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PMC - NIH. [Link]
-
De Meyer, S., et al. (2009). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]
-
Kim, H., et al. (2015). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. PubMed. [Link]
-
The Pharmaceutical Journal. (2024). Management of hypertrophic cardiomyopathy. The Pharmaceutical Journal. [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. [Link]
- Google Patents. (2011). CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates.
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences. [Link]
-
Kumar, G. N., et al. (1998). Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5. PubMed. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]
-
Vivantes Scientific Database. (n.d.). Clinical pharmacokinetics of darunavir. Vivantes Scientific Database. [Link]
- New therapeutic agents in the management of HIV: an overview of darunavir for clinicians. (n.d.). No Source Found.
-
National Center for Biotechnology Information. (n.d.). Darunavir. PubChem - NIH. [Link]
-
Ghosh, A. K., et al. (2007). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. PMC - NIH. [Link]
-
Moltó, J., et al. (2015). Darunavir and Ritonavir Total and Unbound Plasmatic Concentrations in HIV-HCV-Coinfected Patients with Hepatic Cirrhosis Compared to Those in HIV-Monoinfected Patients. NIH. [Link]
-
National Center for Biotechnology Information. (2024). Darunavir. LiverTox - NCBI Bookshelf - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 5. Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Darunavir - Wikipedia [en.wikipedia.org]
- 9. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnas.org [pnas.org]
- 15. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 20. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Generation of 4-Hydroxy Darunavir
Darunavir is a second-generation HIV-1 protease inhibitor, distinguished by its potent activity against both wild-type and multidrug-resistant viral strains.[1][2] A cornerstone of its clinical efficacy is its co-administration with a low dose of Ritonavir.[3][4] This practice, known as pharmacokinetic boosting, leverages Ritonavir's potent inhibition of the cytochrome P450 isoenzyme CYP3A4.[5][6][7] Since Darunavir is almost exclusively metabolized and cleared by CYP3A4, this co-administration significantly increases its plasma concentration and prolongs its half-life, enhancing its therapeutic effect.[1][3][4]
The primary metabolic transformation that Darunavir undergoes is oxidation, leading to the formation of several hydroxylated metabolites. Among these, this compound is a key product of this CYP3A4-mediated reaction. For researchers and drug development professionals, the ability to reliably generate and characterize this metabolite in vitro is paramount. It is essential for definitive metabolite identification in clinical samples, for conducting safety and toxicity assessments of the metabolite itself, and for developing quantitative analytical methods that require a pure reference standard.
This guide provides a comprehensive technical overview of the principles and methodologies for the in vitro generation of this compound, focusing on biocatalytic approaches and the subsequent analytical characterization.
Section 1: The Core Biotransformation - CYP3A4-Mediated Hydroxylation
The conversion of Darunavir to this compound is a Phase I metabolic reaction. Specifically, it is a mono-hydroxylation event catalyzed by CYP3A4, a heme-containing monooxygenase. The enzyme utilizes molecular oxygen (O₂) and reducing equivalents from the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate) to insert a single oxygen atom (as a hydroxyl group) onto the Darunavir molecule. The causality here is the CYP450 catalytic cycle, a complex process for which the continuous supply of electrons from NADPH, facilitated by NADPH-cytochrome P450 reductase, is an absolute requirement.
Caption: Metabolic pathway of Darunavir to this compound via CYP3A4.
Section 2: Biocatalytic Generation Using Human Liver Microsomes (HLMs)
Human liver microsomes are vesicles of the endoplasmic reticulum isolated from liver tissue. They are the standard and most widely used in vitro system for studying Phase I drug metabolism because they contain a high concentration of cytochrome P450 enzymes, including CYP3A4.[8][9][10] Using HLMs provides a biologically relevant environment that closely mimics hepatic metabolism.
The experimental setup involves incubating Darunavir with HLMs in a buffered solution at physiological temperature (37°C). The reaction's initiation is critically dependent on the addition of an NADPH-regenerating system. This system, typically composed of NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously generates NADPH from NADP⁺. This is essential because NADPH is consumed stoichiometrically during the CYP450 cycle; without regeneration, the reaction would quickly cease.
Experimental Controls as a Self-Validating System: To ensure the observed formation of this compound is due to enzymatic activity, control incubations are mandatory:
-
No NADPH System: Incubating Darunavir and HLMs without the NADPH-regenerating system. The absence of the metabolite confirms the reaction is NADPH-dependent and not due to spontaneous degradation.
-
No HLMs: Incubating Darunavir in the buffer with the NADPH system but without microsomes. This control demonstrates that the transformation requires the enzymatic machinery present in the HLMs.
Section 3: A Purified Approach: Recombinant CYP3A4 Systems
For applications requiring a more defined catalytic system, recombinant human CYP3A4 enzymes offer a powerful alternative to HLMs. These systems utilize a single, specific CYP isoenzyme (in this case, CYP3A4) expressed in a host system (e.g., insect cells or E. coli).
Rationale and Experimental Choices:
-
Expertise & Experience: The primary advantage of using a recombinant system is the elimination of metabolic "noise." In HLMs, other CYP isoenzymes are present and could potentially contribute to minor metabolic pathways. A recombinant system ensures that any observed metabolism is solely the work of CYP3A4.
-
Trustworthiness: This approach provides unambiguous confirmation that CYP3A4 is the enzyme responsible for generating this compound. The protocol is similar to that for HLMs, but the microsomal protein is replaced with a specific concentration of recombinant CYP3A4, often supplemented with purified cytochrome P450 reductase and cytochrome b5 to optimize electron transfer.
Section 4: The Indispensable Role of a Chemical Reference Standard
While biocatalytic methods are used to generate the metabolite, a pure, chemically synthesized reference standard of this compound is non-negotiable for rigorous scientific work.
Authoritative Grounding: The availability of a reference standard (CAS No. 313682-97-2) from chemical suppliers provides the analytical benchmark.[11][12] This standard serves two critical functions:
-
Unambiguous Identification: By comparing the retention time and mass fragmentation pattern of the in vitro-generated metabolite with that of the certified standard, its identity can be confirmed without doubt.
-
Accurate Quantification: The reference standard is used to create a calibration curve, allowing for the precise measurement of the concentration of this compound produced in the enzymatic reaction.
The de novo chemical synthesis of this compound is a complex, multi-step process rooted in advanced organic chemistry, typically involving protected intermediates to achieve the correct stereochemistry.[13][14] For most researchers, direct procurement of the certified standard is the most practical and reliable approach.
Section 5: Analytical Workflow for Metabolite Confirmation
Once the in vitro incubation is complete, a robust analytical workflow is required to stop the reaction, separate the newly formed metabolite from the complex biological matrix, and perform identification and quantification.
Caption: General experimental workflow from in vitro incubation to analysis.
The analytical method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[15]
Data Presentation: Typical LC-MS/MS Parameters
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm) | Provides good hydrophobic retention and separation of Darunavir from its more polar metabolite. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Elution | Gradient | A gradient from low to high organic content is used to first elute the polar metabolite, followed by the parent drug. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the structures readily accept a proton. |
| Monitored Ion (Parent) | [M+H]⁺ | Protonated molecular ion. |
| Darunavir m/z | 548.2 | C₂₇H₃₇N₃O₇S (MW 547.66) + H⁺ |
| This compound m/z | 564.2 | C₂₇H₃₇N₃O₈S (MW 563.66) + H⁺ |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high specificity by monitoring a specific fragmentation of the parent ion into a product ion. |
Section 6: Detailed Experimental Protocols
Protocol 1: Generation of this compound using HLMs
This protocol is a representative example and should be optimized for specific laboratory conditions and analytical instrumentation.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Darunavir Stock: 10 mM Darunavir in DMSO.
- HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier) thawed on ice. Protein concentration is typically 20 mg/mL.
- NADPH-Regenerating System Solution (Solution A): 3 mM NADP⁺, 5.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in phosphate buffer.
- Enzyme Solution (Solution B): 0.67 U/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.
- Quenching Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
2. Incubation Procedure:
- On ice, prepare reaction tubes. For a final volume of 200 µL:
- 156 µL of Phosphate Buffer
- 20 µL of Solution A
- 10 µL of Solution B
- Add 2 µL of the 10 mM Darunavir stock solution to each tube and vortex gently. This yields a starting substrate concentration of 100 µM. (Note: The concentration should be optimized based on the Kₘ of the reaction if known; 1-10 µM is also common).[16]
- Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
- Initiate the reaction by adding 12 µL of thawed HLM stock (final protein concentration: ~1.2 mg/mL) and vortex gently.
- Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time points (e.g., 0, 15, 30, 60 min) can be taken to assess reaction kinetics.
- Terminate the reaction by adding 400 µL (2 volumes) of the ice-cold Quenching Solution.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Following the termination step in Protocol 1, vortex the sample tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
References
-
Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. Available at: [Link]
-
Sekar, V., et al. (2007). Darunavir: pharmacokinetics and drug interactions. PubMed. Available at: [Link]
-
Moreno, S., et al. (2007). [Pharmacological interactions with darunavir]. PubMed. Available at: [Link]
- The Pharmaceutical Journal. (2026).
- ResearchGate. (n.d.). An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis.
- BenchChem. (n.d.).
- Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research.
-
Rao, D. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PMC - NIH. Available at: [Link]
- ACS Bio & Med Chem Au. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors.
- ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
-
De Clercq, E., & Mitsuya, H. (2008). In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors. PMC - NIH. Available at: [Link]
- ResearchGate. (2020). Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review.
-
Kumar, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH. Available at: [Link]
- The Journal of Organic Chemistry. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction.
- New Drug Approvals. (2013). DARUNAVIR. New Drug Approvals.
- European Patent Office. (n.d.).
- Google Patents. (n.d.). CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates.
- International Journal of Pharmaceutical Research. (2020).
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
- Sevrioukova, I. F. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. PNAS.
- BioIVT. (n.d.).
-
GPAT Discussion Center. (2020). How Ritonavir acts as booster drug. YouTube. Available at: [Link]
- PubMed. (n.d.). CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor saquinavir in vitro. PubMed.
- SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink.
-
MDPI. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. MDPI. Available at: [Link]
- Google Patents. (n.d.). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.
Sources
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oyc.co.jp [oyc.co.jp]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. This compound | 313682-97-2 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to the Biological Activity of the 4-Hydroxy Darunavir Metabolite
Introduction: Beyond the Parent Compound
Darunavir (DRV) stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV-1) infection. As a second-generation protease inhibitor (PI), it was meticulously designed for high potency and a formidable barrier to the development of resistance.[1][2][3][4] Its mechanism of action involves potent inhibition of the viral protease enzyme, which is critical for the cleavage of viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.[5][6] However, the clinical journey of any xenobiotic is not solely defined by the parent molecule. The metabolic fate of a drug—the biotransformation it undergoes within the body—is of paramount importance.
Darunavir is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme system.[7][8][9][10] This process generates several metabolites, primarily through oxidation. Among these is this compound, a product of aromatic hydroxylation. Understanding the biological activity of this metabolite is crucial for a complete comprehension of Darunavir's therapeutic profile, including its overall efficacy, duration of action, and potential for off-target effects. This guide provides a detailed examination of the formation, biological activity, and analytical assessment of the this compound metabolite, tailored for researchers and drug development professionals.
Metabolic Pathway: The Genesis of this compound
The oral bioavailability of Darunavir, when administered alone, is approximately 37%, a limitation largely due to extensive first-pass metabolism by intestinal and hepatic CYP3A4.[8][11] To counteract this, Darunavir is almost invariably co-administered with a low "boosting" dose of a potent CYP3A4 inhibitor, either ritonavir or cobicistat.[7][11][12] This boosting strategy elevates the bioavailability of Darunavir to about 82% and extends its half-life to approximately 15 hours, allowing for less frequent dosing and maintaining plasma concentrations well above the inhibitory concentration for the virus.[8][9][11][13]
The primary metabolic routes for unboosted Darunavir are:
-
Carbamate Hydrolysis
-
Isobutyl Aliphatic Hydroxylation
-
Aniline Aromatic Hydroxylation (leading to this compound) [9][14]
Ritonavir boosting significantly suppresses these pathways, leading to a much larger fraction of the administered dose being excreted as the unchanged parent drug.[14][15]
Caption: Metabolic pathway of Darunavir and the inhibitory effect of ritonavir.
Core Biological Activity: A Significant Attenuation of Potency
The central question for any drug metabolite is its pharmacological activity relative to the parent compound. For this compound and other oxidative metabolites, the data are unequivocal: their antiviral potency is substantially diminished.
Studies have identified at least three oxidative metabolites of Darunavir in humans. All of these metabolites demonstrated antiviral activity that was at least 90% less than the activity of the parent Darunavir against wild-type HIV.[16]
Mechanistic Rationale for Reduced Activity: Darunavir's high potency is derived from its unique structural features, which allow it to form extensive hydrogen bonds with the backbone of the HIV protease active site.[1][6] This interaction is particularly robust, even with proteases that have developed mutations conferring resistance to other PIs.[2][3] The introduction of a polar hydroxyl group onto the aniline ring, as in this compound, likely alters the molecule's conformation and electronic distribution. This change is expected to disrupt the precise fit within the hydrophobic pockets of the protease active site, thereby weakening the critical hydrogen bond network and drastically reducing its binding affinity and inhibitory capacity.
Pharmacokinetic Profile and Clinical Significance
While comprehensive human pharmacokinetic data specifically for the this compound metabolite are not widely published, its profile can be inferred from the overall metabolism of the parent drug.[9] In the presence of ritonavir boosting, the formation of all metabolites, including this compound, is significantly suppressed.[14] Consequently, the systemic exposure to these less active metabolites is low, while the concentration of the highly potent parent drug is maximized.
This dynamic is fundamental to the clinical success of the Darunavir/ritonavir regimen. The therapeutic strategy is explicitly designed to inhibit the metabolism of Darunavir, ensuring that the dominant circulating species is the parent drug at concentrations sufficient to suppress viral replication effectively. The low intrinsic activity of the 4-Hydroxy metabolite means that its minimal presence in a boosted regimen does not contribute significantly to the overall antiviral effect, nor does it function as a meaningful therapeutic agent.
| Parameter | Darunavir (Ritonavir-Boosted) | This compound Metabolite | Source(s) |
| Bioavailability | ~82% | Lower than Darunavir | [8][9] |
| Tmax | 2.5 - 4 hours | N/A (Formation-rate limited) | [8][11] |
| Plasma Protein Binding | ~95% | N/A | [8][10] |
| Elimination Half-life (t½) | ~15 hours | Likely shorter than boosted Darunavir | [7][8] |
| Primary Route of Excretion | Feces (~79.5%) and Urine (~13.9%) | Excreted in feces and urine | [8][10] |
| Antiviral Activity (vs WT HIV) | Highly Potent | Activity reduced by ≥90% | [16] |
Table 1: Comparative Pharmacokinetic and Activity Profile. (N/A: Not extensively available in published literature).
Experimental Protocols: Assessing Antiviral Activity and Quantitation
To rigorously evaluate the biological activity of a metabolite like this compound, a series of validated in vitro assays are essential.
Protocol 1: Cell-Based HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)
This assay is a widely used method for quantifying the inhibition of HIV-1 replication.[17] It utilizes HeLa cells (TZM-bl) engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound), parent drug (Darunavir as a positive control), and a vehicle control (e.g., DMSO) in assay medium.
-
Treatment and Infection: Add 50 µL of the diluted compounds to the appropriate wells. Immediately after, add 50 µL of a pre-titered amount of HIV-1 virus stock (e.g., NL4-3 or a clinical isolate) to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂ to allow for viral entry, replication, and reporter gene expression.
-
Lysis and Luminescence Reading: Aspirate the medium. Lyse the cells using a commercial luciferase lysis buffer. Transfer the cell lysate to an opaque 96-well plate. Add luciferase substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control wells. Determine the 50% effective concentration (EC₅₀) by fitting the dose-response data to a four-parameter logistic curve.
Caption: Workflow for the TZM-bl cell-based HIV-1 inhibition assay.
Protocol 2: Quantification of Darunavir and Metabolites by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of Darunavir and its hydroxylated metabolites in plasma, essential for pharmacokinetic studies.[9][18]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., ice-cold acetonitrile) containing a suitable internal standard (e.g., a deuterated analog of Darunavir).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (HPLC):
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient elution to separate Darunavir from its more polar metabolites (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Darunavir, this compound, and the internal standard. These transitions must be optimized by direct infusion of analytical standards.
-
Conclusion
The this compound metabolite exhibits substantially reduced anti-HIV activity compared to its parent compound, with its potency diminished by at least 90%.[16] This significant loss of activity underscores the critical importance of the ritonavir-boosting strategy employed in clinical practice. By potently inhibiting CYP3A4-mediated metabolism, this approach ensures that high, sustained plasma concentrations of the highly active parent drug, Darunavir, are maintained, thereby maximizing its therapeutic efficacy. The contribution of the 4-Hydroxy metabolite to the overall antiviral effect of the regimen is negligible. For drug development professionals, the study of Darunavir and its metabolites serves as a powerful example of how pharmacokinetic enhancement can be leveraged to optimize the therapeutic index of a potent antiviral agent, effectively designing a clinical strategy that circumvents the formation of less active biotransformation products.
References
-
Vermeir, M., Lachau-Durand, S., Mannens, G., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. [Link]
-
Boffito, M., Miralles, D., & Hill, A. (2008). Darunavir: pharmacokinetics and drug interactions. Journal of Antimicrobial Chemotherapy, 62(6), 1189-1196. [Link]
-
Gama, L., & Abreu, C. M. (2019). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virusdisease, 30(3), 349-354. [Link]
-
Rittweger, M., & Arastéh, K. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 46(9), 739-756. [Link]
-
Momper, J. D., Best, B. M., Wang, J., et al. (2018). Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV. Antimicrobial Agents and Chemotherapy, 62(11), e01159-18. [Link]
-
Schoggins, J. W., & Randall, G. (2013). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Chemical Biology, 5(1), 1-16. [Link]
-
Rao, R. N., Maurya, P. K., & Khalid, S. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 92, 123-130. [Link]
-
Khoo, S., Peytavin, G., Burger, D., et al. (2017). Pharmacokinetics and Safety of Darunavir/Ritonavir in HIV-Infected Pregnant Women. AIDS Reviews, 19(1), 16-23. [Link]
-
ResearchGate. (2014). Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. ResearchGate. [Link]
-
Shah Family Global Innovation Lab. (n.d.). Cell-phone Based Detection of HIV Drug Resistance. Purdue University. [Link]
-
Rasayan Journal of Chemistry. (2020). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry, 13(2), 1017-1025. [Link]
-
Tabler, C. O., D'Aquila, R. T., & Hope, T. J. (2024). Mechanism and Kinetics of HIV-1 Protease Activation. Viruses, 16(6), 882. [Link]
-
Hilton, B. J., & Wolkowicz, R. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 20-23. [Link]
-
Wikipedia. (n.d.). Darunavir. Wikipedia. [Link]
-
Patsnap. (2024). What is the mechanism of Darunavir? Patsnap Synapse. [Link]
-
Clotet, B., & Gatell, J. M. (2009). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 3-9. [Link]
-
McKeage, K., Perry, C. M., & Keam, S. J. (2009). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 69(4), 475-501. [Link]
-
Veillette, M., Coutu, M., Richard, J., et al. (2022). ELISA Assay for Evaluation of HIV-1 Trimeric Envelope Glycoproteins. JoVE (Journal of Visualized Experiments). [Link]
-
National Center for Biotechnology Information. (n.d.). Darunavir. PubChem Compound Database. [Link]
-
Pediatric Oncall. (n.d.). Darunavir. Drug Index. [Link]
-
Bojkova, D., Bechtel, M., McLaughlin, K. M., et al. (2020). Lack of antiviral activity of darunavir against SARS-CoV-2. Journal of Clinical Virology, 129, 104495. [Link]
-
Lee, S., & Kim, H. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Biomolecules & Therapeutics, 26(1), 17-24. [Link]
-
ResearchGate. (2007). Clinical Pharmacokinetics of Darunavir. ResearchGate. [Link]
-
Semantic Scholar. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
-
Yazdanpanah, Y., & F-X, B. (2011). Darunavir: an effective protease inhibitor for HIV-infected patients. Expert Review of Anti-infective Therapy, 9(6), 631-643. [Link]
-
ResearchGate. (2008). Darunavir: Pharmacokinetics and drug interactions. ResearchGate. [Link]
-
World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Darunavir / Ritonavir. WHO Prequalification Unit. [Link]
-
Wikipedia. (n.d.). Alprazolam. Wikipedia. [Link]
Sources
- 1. Darunavir - Wikipedia [en.wikipedia.org]
- 2. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darunavir: an effective protease inhibitor for HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 6. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. extranet.who.int [extranet.who.int]
- 12. Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 16. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preamble for the Research Professional
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the pharmacological profile of 4-Hydroxy Darunavir, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. A thorough review of the current scientific literature reveals a conspicuous absence of dedicated studies on the specific mechanism of action, binding kinetics, and antiviral potency of this compound. While the parent compound, Darunavir, is extensively characterized, its metabolites remain largely unexplored territories.
This guide, therefore, adopts a forward-looking, field-proven perspective. It is structured not as a retrospective summary of established facts, but as a strategic framework for pioneering research in this area. We will first establish a robust understanding of Darunavir's mechanism of action as a foundational benchmark. Subsequently, we will delineate a comprehensive, multi-pronged research plan, complete with detailed experimental protocols, to fully characterize the inhibitory potential of this compound. This document is designed to empower research teams to systematically investigate this metabolite, thereby contributing novel insights to the field of antiretroviral drug development.
Part 1: The Foundational Benchmark: Understanding Darunavir
Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor, lauded for its high potency and a formidable genetic barrier to the development of drug resistance.[1][2] Its mechanism of action is centered on the potent and selective inhibition of the viral protease, an enzyme indispensable for the cleavage of viral Gag and Gag-Pol polyproteins.[1][3] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[3]
The remarkable efficacy of Darunavir is attributed to its unique molecular structure, which facilitates extensive hydrogen bonding with the backbone of the HIV-1 protease active site.[4] This high-affinity binding, with a dissociation constant (Kd) in the picomolar range, is a key contributor to its potent antiviral activity against both wild-type and multi-drug resistant HIV-1 strains.[2]
Metabolic Pathway of Darunavir to this compound
Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] The major metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[6] The formation of this compound occurs via this CYP3A4-mediated hydroxylation.[5] To enhance its therapeutic efficacy, Darunavir is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor. This "boosting" significantly reduces the metabolism of Darunavir, leading to higher plasma concentrations and a prolonged half-life of approximately 15 hours.[5][6]
Diagram 1: Metabolic Pathway of Darunavir
Caption: CYP3A4-mediated metabolism of Darunavir and its inhibition by Ritonavir.
Part 2: A Proposed Research Framework for Characterizing this compound
Given the dearth of specific data on this compound, a systematic investigation is warranted. The following proposed research plan outlines a logical progression of in silico, in vitro, and cell-based assays to comprehensively define its mechanism of action.
In Silico Modeling: Predicting Binding Affinity
The initial step in characterizing this compound should involve computational modeling to predict its binding affinity for the HIV-1 protease active site. This approach provides a cost-effective and rapid preliminary assessment.
Experimental Protocol: Molecular Docking Simulation
-
Protein Preparation:
-
Obtain the crystal structure of wild-type HIV-1 protease in complex with Darunavir from the Protein Data Bank (PDB).
-
Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry using a computational chemistry program.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site based on the co-crystallized Darunavir.
-
Perform molecular docking of this compound into the prepared HIV-1 protease active site using a validated docking program (e.g., AutoDock, Glide).
-
Repeat the docking for the parent compound, Darunavir, as a control.
-
-
Analysis:
-
Analyze the predicted binding poses and scoring functions for both ligands.
-
Compare the predicted binding energies and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) of this compound with those of Darunavir.
-
Diagram 2: In Silico Evaluation Workflow
Caption: Workflow for in silico prediction of binding affinity.
In Vitro Enzymatic Assays: Quantifying Inhibitory Potency
Following in silico predictions, the direct inhibitory activity of this compound against purified HIV-1 protease must be quantified through enzymatic assays.
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Express and purify recombinant HIV-1 protease.
-
Synthesize or procure this compound and a fluorogenic HIV-1 protease substrate.
-
Prepare a stock solution of this compound and Darunavir (as a positive control) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add varying concentrations of this compound or Darunavir.
-
Add a fixed concentration of purified HIV-1 protease to each well and incubate briefly.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Cell-Based Assays: Determining Antiviral Activity
The ultimate measure of an antiretroviral compound's efficacy is its ability to inhibit viral replication in a cellular context.
Experimental Protocol: HIV-1 Replication Assay in T-Cell Lines
-
Cell Culture:
-
Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) in appropriate media.
-
-
Antiviral Assay:
-
Seed the T-cells in a 96-well plate.
-
Add serial dilutions of this compound and Darunavir (as a control) to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
-
Quantification of Viral Replication:
-
Measure the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
MTT Assay: Assess cell viability, as HIV-1 infection leads to cytopathic effects.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication (or protection from cytopathic effects) against the logarithm of the drug concentration.
-
Determine the EC50 value (the concentration of the drug that inhibits viral replication by 50%).
-
Biophysical Assays: Characterizing Binding Kinetics
To gain a deeper understanding of the interaction between this compound and HIV-1 protease, it is crucial to determine the kinetics of binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Immobilize purified HIV-1 protease onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (and Darunavir as a control) over the sensor chip surface.
-
Monitor the association and dissociation of the analyte in real-time by measuring changes in the refractive index at the chip surface.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Diagram 3: Comprehensive Experimental Workflow
Caption: A multi-faceted approach to characterizing this compound.
Part 3: Data Synthesis and Interpretation
The data generated from the proposed research plan will enable a direct comparison of the inhibitory and antiviral properties of this compound with its parent compound, Darunavir.
Table 1: Proposed Comparative Data Summary for this compound
| Parameter | Darunavir (Reference) | This compound (To Be Determined) |
| In Silico | ||
| Predicted Binding Energy (kcal/mol) | - | - |
| In Vitro | ||
| IC50 (nM) | - | - |
| Ki (pM) | - | - |
| Cell-Based | ||
| EC50 (nM) | 1-5[2] | - |
| Biophysical | ||
| ka (M⁻¹s⁻¹) | - | - |
| kd (s⁻¹) | - | - |
| KD (pM) | 4.5[2] | - |
The results of these studies will be pivotal in determining the clinical significance of this compound. Should this metabolite exhibit potent anti-HIV activity, it could contribute to the overall therapeutic effect of Darunavir. Conversely, if it is found to be inactive, it would still be valuable information for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Conclusion
The study of this compound's mechanism of action represents a significant and underexplored area in HIV research. This technical guide provides a robust and scientifically sound framework for elucidating the inhibitory and antiviral properties of this key metabolite. By systematically applying the in silico, in vitro, and cell-based methodologies outlined herein, the scientific community can fill a critical knowledge gap and gain a more complete understanding of the pharmacology of Darunavir and its metabolites. This, in turn, will contribute to the ongoing efforts to optimize antiretroviral therapy and combat the global HIV/AIDS epidemic.
References
-
Ghosh, A. K., et al. (2016). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Chemical Communications, 52(78), 11575-11587. [Link]
-
Ghosh, A. K., et al. (2006). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorganic & Medicinal Chemistry, 14(22), 7584-7590. [Link]
-
Patsnap. (2024). What is the mechanism of Darunavir? Patsnap Synapse. [Link]
-
Rittweger, M., & Arasteh, K. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 46(9), 739-756. [Link]
-
King, N. M., et al. (2012). Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. Journal of the American Chemical Society, 134(1), 772-778. [Link]
-
Koh, Y., et al. (2007). Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier. Journal of Virology, 81(24), 13845-13851. [Link]
-
Lefebvre, E., et al. (2007). Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. AIDS Reviews, 9(3), 131-142. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. [Link]
-
Madruga, J. V., et al. (2007). Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial. The Lancet, 370(9581), 49-58. [Link]
-
McKeage, K., & Perry, C. M. (2010). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 70(4), 463-489. [Link]
-
Lefebvre, E., et al. (2007). Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. AIDS Reviews, 9(3), 131-142. [Link]
-
Ghosh, A. K., et al. (2022). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Chemical Communications, 58(1), 18-32. [Link]
Sources
- 1. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
This document provides an in-depth technical examination of 4-Hydroxy Darunavir, a primary metabolite of the potent HIV-1 protease inhibitor, Darunavir. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes available data on its chemical and physical properties, metabolic formation, and analytical methodologies for its isolation and quantification.
Introduction: The Significance of a Metabolite
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), lauded for its robust activity against both wild-type and multidrug-resistant HIV-1 strains.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate. In vivo, Darunavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This biotransformation leads to several metabolites, with this compound being a significant product of aromatic hydroxylation.[3] Understanding the physicochemical characteristics of this metabolite is paramount for a comprehensive pharmacokinetic and pharmacodynamic profile of Darunavir, as well as for assessing its potential contribution to the overall therapeutic and toxicological profile of the parent drug.
Chemical and Physicochemical Properties
This compound is structurally analogous to its parent compound, with the addition of a hydroxyl group on the phenyl ring. This seemingly minor modification can significantly influence its physicochemical properties, thereby affecting its solubility, permeability, and interaction with biological targets.
Chemical Identity
-
IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate[4]
-
Molecular Weight: 563.66 g/mol [5]
Physicochemical Data Summary
Precise experimental data for some physicochemical parameters of this compound are not extensively reported in the public domain. The following table summarizes available and predicted data, drawing a comparison with the parent drug, Darunavir, where possible. This juxtaposition highlights the influence of the phenolic hydroxyl group.
| Property | This compound | Darunavir | Source |
| Molecular Weight ( g/mol ) | 563.66 | 547.66 | [5],[8] |
| XlogP (Predicted) | 2.6 | 1.89 | [4],[8] |
| pKa (Predicted) | Not Available | 11.43 ± 0.46 | [8] |
| Aqueous Solubility | Soluble in Methanol | Approx. 0.15 mg/mL in water | [5],[8] |
| Melting Point (°C) | Not Available | 74-76 | [8] |
| Crystal Structure | Not Available | Available in complex with HIV-1 protease | [9] |
The causality behind the expected differences in physicochemical properties lies in the introduction of a phenolic hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, which is expected to increase its polarity and potentially its aqueous solubility compared to Darunavir. The predicted increase in the XlogP value is somewhat counterintuitive and may reflect the limitations of the prediction algorithm.
Metabolic Pathway: The Genesis of this compound
As a primary metabolite, the formation of this compound is a critical aspect of Darunavir's pharmacokinetic profile. The metabolic pathway is predominantly hepatic, governed by the CYP3A4 isoenzyme.
Caption: Metabolic conversion of Darunavir to this compound.
Analytical and Preparative Methodologies
The accurate quantification and isolation of this compound are essential for in-depth pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for these applications.
Quantification in Biological Matrices: A UPLC-MS/MS Protocol
For pharmacokinetic studies, a robust and sensitive method for quantifying this compound in plasma is necessary. The following protocol is a synthesis of established methods for Darunavir and its metabolites.
4.1.1 Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2 Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation from Darunavir and other metabolites |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 564.2 [M+H]⁺ |
| Product Ion (m/z) | To be determined experimentally |
Isolation and Purification: A Preparative HPLC Workflow
Obtaining pure this compound for use as a reference standard or for further in vitro studies requires a preparative HPLC approach.
Caption: Workflow for the isolation of this compound.
4.2.1 Detailed Preparative HPLC Protocol
-
Sample Preparation: Dissolve the crude sample containing this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter.[10]
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions).[10]
-
Mobile Phase A: 0.1% Formic acid in Water.[10]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[10]
-
Flow Rate: 18-25 mL/min.[10]
-
Detection: 265 nm.[10]
-
Injection Volume: 1-5 mL, depending on the sample concentration.[10]
-
Gradient Program: Begin with a low percentage of Mobile Phase B and linearly increase to elute the compound of interest.
-
-
Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak using an automated fraction collector.[10]
-
Post-Purification Processing: Combine the collected fractions and confirm the purity using analytical HPLC. Remove the solvents via rotary evaporation or lyophilization to obtain the purified solid compound.[10]
Conclusion
This compound, as a primary metabolite of a critical antiretroviral agent, warrants thorough physicochemical characterization. While some properties can be inferred from its structure and the known properties of Darunavir, a definitive experimental determination of its pKa, aqueous solubility, and melting point would be highly valuable to the scientific community. The analytical and preparative methods outlined in this guide provide a robust framework for the quantification and isolation of this compound, enabling further research into its pharmacological and toxicological significance.
References
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry.
- Bommena, H., et al. (2015). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays, 4(04), 3829-3824.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 213039, Darunavir. Retrieved from [Link]
- Rao, N. V., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. ACS Omega.
- Shailaja, M., & Kumar, A. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar, 4(2), 7604-7613.
- New Drug Approvals. (2013). DARUNAVIR.
- ResearchGate. (n.d.).
- BOC Sciences. (n.d.).
- Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(10), 623-635.
- Itoh, T., et al. (2016). A Concise One-Pot Organo- and Biocatalyzed Preparation of Enantiopure Hexahydrofuro[2,3-b]furan-3-ol: An Approach to the Synthesis of HIV Protease Inhibitors. European Journal of Organic Chemistry, 2016(11), 1874-1880.
- PubChemLite. (n.d.). This compound (C27H37N3O8S).
- D'Avolio, A., et al. (2007). HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients.
- Gunda, S. K., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Omega.
- Sekar, V., et al. (2010). Darunavir: pharmacokinetics and drug interactions. Journal of Antimicrobial Chemotherapy, 65(3), 385-391.
- Ho, T. T., et al. (2011). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 55(5), 2398-2401.
- Rezk, N. L., et al. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- van der Lugt, J., et al. (2012). Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation. Antimicrobial Agents and Chemotherapy, 56(6), 3327-3329.
- Google Patents. (2020).
- Ho, T. T., et al. (2014). Pharmacokinetics of darunavir after administration of an oral suspension with low-dose ritonavir and with or without food. Clinical Pharmacology in Drug Development, 3(4), 291-297.
- Pilařová, V., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3328.
- BenchChem. (2025). Application Notes and Protocols for Radiolabeling Hydroxy Darunavir.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71748962, Hydroxy Darunavir. Retrieved from [Link]
- Allmpus. (n.d.). DARUNAVIR 4-HYDROXY IMPURITY.
- SynThink Research Chemicals. (n.d.). This compound | 313682-97-2.
- ResearchGate. (n.d.).
-
RCSB PDB. (2013). 4HLA: Crystal structure of wild type HIV-1 protease in complex with darunavir. [Link]
- Selleck Chemicals. (n.d.). Darunavir | HIV Protease inhibitor | CAS 206361-99-1.
- Gsrs. (n.d.). HYDROXY DARUNAVIR.
- ChemicalBook. (2022). This compound | 313682-97-2.
Sources
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C27H37N3O8S) [pubchemlite.lcsb.uni.lu]
- 5. allmpus.com [allmpus.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | 313682-97-2 [chemicalbook.com]
- 8. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic fate of darunavir, a potent HIV-1 protease inhibitor. Central to this discussion is the formation, pharmacokinetic profile, and biological activity of its primary oxidative metabolite, 4-hydroxy darunavir. Through a synthesis of current scientific literature, this document elucidates the critical role of cytochrome P450 3A4 (CYP3A4) in darunavir's biotransformation. We will detail the significant reduction in antiviral potency observed in its hydroxylated metabolites and present state-of-the-art protocols for the in vitro characterization of these metabolic pathways. This guide is intended to serve as a comprehensive resource for researchers engaged in antiretroviral drug development and metabolic studies.
Introduction: Darunavir and the Imperative of Metabolic Profiling
Darunavir is a second-generation HIV-1 protease inhibitor renowned for its high potency against both wild-type and multidrug-resistant strains of the virus.[1][2] Its efficacy is a cornerstone of modern highly active antiretroviral therapy (HAART).[1] Understanding the metabolism of darunavir is paramount for optimizing its therapeutic index, predicting drug-drug interactions, and ensuring sustained viral suppression.
The oral bioavailability of darunavir is approximately 37% when administered alone, a limitation largely attributed to extensive first-pass metabolism in the liver and gut wall.[3] To counteract this, darunavir is almost invariably co-administered with a low dose of a potent CYP3A4 inhibitor, typically ritonavir or cobicistat.[3][4] This "boosting" strategy significantly increases darunavir's plasma concentrations and prolongs its half-life, allowing for less frequent dosing and enhanced antiviral efficacy.[4] Darunavir itself is both a substrate and an inhibitor of CYP3A4.[4][5]
The Metabolic Pathway: Formation of this compound
The biotransformation of darunavir is predominantly an oxidative process mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] In vitro studies using human liver microsomes have been instrumental in delineating these pathways.[6] The primary metabolic routes include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[7][8] Hydroxylation of the isobutyl group leads to the formation of this compound, a principal metabolite.
Diagram: Darunavir Metabolism via CYP3A4
Caption: CYP3A4-mediated hydroxylation of darunavir to form this compound.
Comparative Pharmacokinetics: Darunavir vs. This compound
The pharmacokinetic profile of darunavir is significantly altered by co-administration with a booster like ritonavir. While comprehensive human pharmacokinetic data for this compound are not extensively published, qualitative comparisons can be drawn from metabolic studies.
| Pharmacokinetic Parameter | Darunavir (Unboosted) | Darunavir (Ritonavir-Boosted) | This compound (Qualitative) |
| Bioavailability | ~37%[3] | ~82%[3] | Lower than Darunavir |
| Time to Peak (Tmax) | 2.5 - 4 hours[3] | 2.5 - 4 hours[3] | Not Applicable |
| Plasma Protein Binding | ~95%[3] | ~95%[3] | Not Available |
| Metabolism | Extensively by CYP3A4[3] | Inhibited by ritonavir | Formed via CYP3A4 |
| Elimination Half-life (t½) | Shorter | ~15 hours[4][9] | Likely shorter than boosted darunavir |
| Primary Excretion | Feces[3] | Feces (~79.5%), Urine (~13.9%)[3] | Excreted in feces and urine |
The boosting effect of ritonavir dramatically increases the systemic exposure and residence time of the parent drug, darunavir, which is the primary active moiety. The formation of this compound is consequently reduced in the presence of a booster.
Antiviral Activity: A Significant Attenuation in the Metabolite
A critical aspect of understanding the role of any drug metabolite is its biological activity. In the case of darunavir, its oxidative metabolites, including this compound, exhibit substantially reduced antiviral potency. It has been consistently reported that these metabolites demonstrate at least 90% less activity against wild-type HIV-1 compared to the parent compound.[1]
Experimental Protocols
In Vitro Metabolism of Darunavir in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of darunavir and identify its metabolites using human liver microsomes.
Objective: To determine the rate of darunavir metabolism and characterize the formation of this compound in a CYP3A4-rich environment.
Materials:
-
Darunavir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., darunavir-d9)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube on ice, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and darunavir (final concentration typically 1-10 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining darunavir and the formed this compound.
-
Diagram: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism of darunavir using human liver microsomes.
LC-MS/MS Quantification of Darunavir and this compound in Plasma
This protocol provides a representative method for the simultaneous quantification of darunavir and its hydroxylated metabolite in a plasma matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate darunavir and its more polar metabolite.
-
Flow Rate: ~0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Darunavir: m/z 548.2 -> 392.2
-
This compound: m/z 564.2 -> 408.2
-
Internal Standard (Darunavir-d9): m/z 557.2 -> 401.2
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Conclusion and Future Perspectives
The metabolism of darunavir is a well-characterized process dominated by CYP3A4-mediated oxidation, leading to the formation of metabolites such as this compound. The clinical significance of these metabolites is minimal due to their substantially reduced antiviral activity. The co-administration of a pharmacokinetic booster like ritonavir is a highly effective strategy that mitigates the impact of first-pass metabolism, thereby maximizing the therapeutic potential of the parent drug.
Future research in this area may focus on the potential for metabolites to contribute to off-target effects or toxicities, although current evidence does not suggest this is a major concern. Further elucidation of the complete metabolic profile, including minor metabolites and their disposition, will continue to refine our understanding of this critical antiretroviral agent. The methodologies presented in this guide provide a robust framework for conducting such investigations, ensuring the continued safe and effective use of darunavir in the management of HIV-1 infection.
References
-
PubChem. (n.d.). Darunavir. National Center for Biotechnology Information. [Link]
-
NATAP. (2008). The pharmacokinetic (PK) profile of darunavir with low-dose ritonavir (DRV/r) in various multiple-dose regimens over 120 hours. [Link]
-
ResearchGate. (n.d.). Inhibitory effect of darunavir. A: IC50 determination in vitro using HPLC. B. [Link]
-
Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]
-
Vivantes Scientific Database. (n.d.). Clinical pharmacokinetics of darunavir. [Link]
-
National Institutes of Health. (n.d.). Pharmacokinetics of Once-Daily Darunavir-Ritonavir and Atazanavir-Ritonavir over 72 Hours following Drug Cessation. [Link]
-
ScienceScholar. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. [Link]
-
ResearchGate. (n.d.). Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. [Link]
-
ASM Journals. (n.d.). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. [Link]
-
National Institutes of Health. (n.d.). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. [Link]
-
PubMed. (n.d.). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. [Link]
-
PubMed Central. (n.d.). Pharmacokinetics of once-daily darunavir/ritonavir in second-line treatment in African children with HIV. [Link]
-
NATAP. (2007). Pharmacokinetics of multiple-dose darunavir in combination with low-dose ritonavir in individuals with impaired hepatic function. [Link]
-
PubMed. (n.d.). Darunavir: pharmacokinetics and drug interactions. [Link]
-
National Institutes of Health. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]
-
PubMed Central. (n.d.). Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir. [Link]
-
PubMed. (n.d.). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
-
The Royal Society of Chemistry. (n.d.). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. [Link]
-
PubMed. (n.d.). Role of human liver microsomes in in vitro metabolism of drugs-a review. [Link]
-
PubMed. (n.d.). [Pharmacological interactions with darunavir]. [Link]
-
PubMed. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
-
PubMed. (n.d.). Darunavir concentrations in CSF of HIV-infected individuals when boosted with cobicistat versus ritonavir. [Link]
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 4. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Introduction: The Imperative of Metabolite Characterization in Antiretroviral Therapy
Darunavir, a potent protease inhibitor, is a cornerstone of modern combination antiretroviral therapy (cART) for the management of HIV-1 infection.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic cascade generates a series of derivatives, among which 4-Hydroxy Darunavir is a significant product of aromatic hydroxylation on the aniline moiety.
The comprehensive characterization of such metabolites is not merely an academic exercise; it is a critical component of drug development and therapeutic drug monitoring. Understanding the spectroscopic signature of this compound allows for its unambiguous identification and quantification in biological matrices, providing invaluable insights into darunavir's metabolic fate, potential drug-drug interactions, and inter-individual variability in patient response.
This in-depth technical guide provides a detailed exploration of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a self-validating system, this document synthesizes established analytical protocols with predictive interpretations grounded in the known spectroscopic behavior of the parent drug, darunavir. This guide is intended for researchers, scientists, and drug development professionals engaged in the nuanced landscape of antiretroviral pharmacology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy provides an unparalleled, atom-level view of molecular structure. The introduction of a hydroxyl group onto the aromatic ring of darunavir induces predictable changes in the chemical environment of nearby protons and carbons, which are reflected in their respective NMR spectra.
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is predicted to retain the core features of the parent darunavir molecule, with key diagnostic shifts observed in the aromatic region. The following table outlines the predicted chemical shifts, referencing the established assignments for darunavir.[1] The introduction of the electron-donating hydroxyl group at the C4 position is expected to cause an upfield shift (to a lower ppm value) of the adjacent aromatic protons due to increased electron density.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity & Coupling Constant (J, Hz) | Rationale for Predicted Shift (vs. Darunavir) |
| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | Multiplets | The hydroxyl group will disrupt the A₂B₂ pattern of the aniline ring in darunavir, leading to more complex splitting. Protons ortho and meta to the -OH group will experience distinct shielding effects. |
| Aromatic Protons (Benzyl Group) | ~7.20 | Multiplet | Unlikely to be significantly affected by hydroxylation on the distant aniline ring. |
| Other Core Protons | Largely Unchanged | See Darunavir Data | The core aliphatic and furofuran protons are distant from the site of modification and are expected to have chemical shifts very similar to those of darunavir. |
| Phenolic -OH | 8.5 - 9.5 | Broad Singlet | The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet in this region. |
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum will also show characteristic changes upon hydroxylation. The carbon atom directly attached to the hydroxyl group (ipso-carbon) will experience a significant downfield shift, while the ortho and para carbons will be shifted upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Predicted Shift (vs. Darunavir) |
| C4 (ipso-Carbon) | ~150-155 | The direct attachment of the electronegative oxygen atom causes a strong deshielding effect, resulting in a significant downfield shift. |
| C3 & C5 (ortho-Carbons) | Upfield Shift | Increased electron density from the hydroxyl group leads to shielding of the ortho carbons. |
| C2 & C6 (meta-Carbons) | Minor Downfield Shift | The hydroxyl group has a smaller deshielding effect on the meta carbons. |
| C1 (para-Carbon to -SO₂-) | Upfield Shift | Increased electron density from the hydroxyl group leads to shielding. |
| Other Core Carbons | Largely Unchanged | The carbon skeleton of the darunavir core, distant from the modification, will show minimal changes in chemical shifts. |
Experimental Protocol for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data for this compound is essential for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it will solubilize the compound and typically allows for the observation of exchangeable protons like the phenolic -OH.
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 25 °C.
-
Use a spectral width of 16 ppm, centered at approximately 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Utilize a proton-decoupled pulse sequence.
-
Acquire the spectrum with a spectral width of 240 ppm, centered at approximately 120 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire these spectra to definitively assign all proton and carbon signals and to confirm the position of the hydroxyl group through long-range correlations in the HMBC spectrum.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of darunavir and its metabolites in biological fluids.[2]
Predicted Mass Spectrum and Fragmentation of this compound
This compound has a monoisotopic mass of 563.2356 g/mol (C₂₇H₃₇N₃O₈S). In positive ion electrospray ionization (ESI+), it is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 564.2429.
The fragmentation of this compound in tandem MS (MS/MS) is predicted to follow pathways similar to those of darunavir, with the key difference being the +16 Da mass shift for fragments containing the hydroxylated aniline moiety.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 564.2 | 408.2 | C₇H₁₀O₃ | Loss of the isobutyl group and subsequent rearrangement. |
| 564.2 | 156.1 | C₂₀H₂₇N₃O₅S | Cleavage of the bond between the sulfonamide and the aniline ring. |
| 564.2 | 139.1 | C₂₁H₃₀N₃O₅S | Furofuran moiety. |
Experimental Protocol for LC-MS/MS Analysis
The following protocol is a robust starting point for the quantitative analysis of this compound.
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing a suitable internal standard (e.g., deuterated darunavir).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: 564.2 → 408.2 (quantifier), 564.2 → 156.1 (qualifier).
-
Internal Standard (Darunavir-d9): 557.3 → 401.2.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predictive analysis based on the known properties of darunavir with detailed, field-proven experimental protocols, researchers are equipped with the necessary tools for the unambiguous identification and quantification of this critical metabolite. The methodologies and data presented herein serve as a self-validating system, ensuring the scientific integrity of future investigations into the metabolism and disposition of darunavir. The continued application of these advanced analytical techniques is paramount to refining our understanding of antiretroviral pharmacology and ultimately, to optimizing therapeutic outcomes for individuals living with HIV.
References
-
Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 89, 28-33. [Link]
-
Reddy, B. K., & Kumar, P. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science, 53(5), 736–742. [Link]
-
Modini, A. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 85(12), 1095–1109. [Link]
-
Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 89(14), 9935–9948. [Link]
-
New Drug Approvals. (2013). DARUNAVIR. [Link]
-
Vermeir, M., et al. (2009). Mass fragmentation scheme for darunavir (TMC114, R319064). ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of darunavir. [Link]
-
Ghosh, A. K., et al. (2018). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. ACS Medicinal Chemistry Letters, 9(11), 1128–1133. [Link]
-
Ghosh, A. K., et al. (2024). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. ACS Publications. [Link]
-
ResearchGate. (n.d.). Darunavir-¹H-¹³C-HMBC & HSQC spectrum. [Link]
-
de Jonge, H., et al. (2021). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry, 56(10), e4778. [Link]
-
ResearchGate. (n.d.). Synthesis of darunavir showing the formation of six process related... [Link]
-
Terada, N., et al. (2015). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 325–332. [Link]
-
PubChem. (n.d.). Darunavir. [Link]
-
Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]
Sources
Methodological & Application
Introduction: The Clinical Significance of Monitoring Darunavir and its Metabolites
Darunavir is a potent protease inhibitor prescribed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Its efficacy is closely linked to maintaining optimal therapeutic concentrations in patients. The metabolic fate of Darunavir is primarily governed by the cytochrome P450 3A (CYP3A) enzyme system in the liver, leading to the formation of several oxidized metabolites.[1] Among these, 4-Hydroxy Darunavir is a major metabolite, and its quantification, alongside the parent drug, is crucial for comprehensive pharmacokinetic (PK) assessments and therapeutic drug monitoring (TDM). Understanding the exposure of both the active drug and its principal metabolite provides a more complete picture of the drug's disposition in an individual, which can aid in dose adjustments and management of drug-drug interactions.[2]
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Darunavir and this compound in human plasma. The protocol is designed for high-throughput analysis in research and clinical settings, adhering to the principles of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines to ensure data integrity and reliability.[3]
Methodology Overview: A Validated Bioanalytical Approach
The developed method employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of both analytes in a complex biological matrix.
Part 1: Materials and Reagents
For this analysis, all reagents should be of HPLC grade or higher to minimize background interference.
-
Analytes and Internal Standard:
-
Darunavir reference standard
-
This compound reference standard
-
Darunavir-d9 (stable isotope-labeled internal standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ammonium formate
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (K2EDTA)
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipette tips
-
Part 2: Step-by-Step Experimental Protocols
Preparation of Stock and Working Solutions
The accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Darunavir, this compound, and Darunavir-d9 into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL for each.
-
Store these stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Darunavir and this compound stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Darunavir-d9 stock solution with 50:50 (v/v) acetonitrile and water to a final concentration of 100 ng/mL. This solution will be used for spiking into plasma samples.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4]
-
Aliquoting:
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 50 µL of the internal standard working solution (100 ng/mL Darunavir-d9).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4]
-
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS System and Conditions
The following table summarizes the optimized parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax XDB C18, 2.1 x 50 mm, 5 µm |
| Column Temperature | 30°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes. |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Darunavir | 548.2 |
| This compound | 564.2 |
| Darunavir-d9 (IS) | 557.2 |
Scientific Rationale for Method Parameters:
-
Chromatography: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like Darunavir and its hydroxylated metabolite. The gradient elution with an acidic mobile phase (0.1% formic acid) ensures good peak shape and efficient ionization in positive ESI mode.
-
Sample Preparation: Protein precipitation with acetonitrile is a simple, fast, and cost-effective method that provides adequate sample cleanup for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (Darunavir-d9) is crucial to compensate for any variability during the sample preparation process and potential matrix effects.[5][6]
-
Mass Spectrometry: Electrospray ionization in positive mode is optimal for the analysis of basic compounds like Darunavir and its metabolite. The MRM transitions are selected for their specificity and abundance. The transition for this compound is predicted based on the addition of an oxygen atom (+16 Da) to the parent molecule and its most stable fragment ion.
Part 3: Method Validation and Performance
A comprehensive validation of this bioanalytical method should be performed in accordance with the ICH M10 guidelines to demonstrate its suitability for its intended purpose.[3] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the range of 10-5000 ng/mL. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analytes should be stable in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). |
Part 4: Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Analytical Strategy
Caption: MRM-based analytical strategy for Darunavir and its metabolite.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Darunavir and its major metabolite, this compound, in human plasma. The protocol is grounded in established bioanalytical principles and is suitable for implementation in clinical and research laboratories conducting pharmacokinetic and therapeutic drug monitoring studies. Adherence to rigorous validation procedures, as outlined by regulatory guidelines, is essential to ensure the generation of high-quality, reproducible data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available online: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available online: [Link]
- Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. International Journal of PharmTech Research, 11(1), 28-34.
- Shinde, D. D., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar, 4(2), 7604-7612.
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Bérardi, S., et al. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041.
- Yadav, M., et al. (2015). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. Journal of analytical & bioanalytical techniques, 6(5), 1-9.
- Bukkapatnam, V., et al. (2015). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Little, J. L., et al. (2011). Selection of internal standards for LC–MS/MS applications.
- Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Sekuła, J., et al. (2021). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-284.
- Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. Clinical pharmacokinetics, 46(8), 629-642.
- Goldwirt, L., et al. (2007). Quantification of darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection.
-
ResearchGate. (n.d.). Mass fragmentation scheme for darunavir (TMC114, R319064). Retrieved from [Link]
- De Nicolò, A., et al. (2014). Pharmacokinetics of darunavir/ritonavir 800/100 mg once daily in HIV-1-infected patients. Journal of Antimicrobial Chemotherapy, 69(5), 1378-1383.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
- Zhao, L., & Juck, M. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(1), 1-7.
- Freie Universität Berlin. (2023). SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Refubium.
Sources
- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Hydroxy Darunavir, a principal oxidative metabolite of the potent antiretroviral agent, Darunavir. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism analysis, and quality control of Darunavir. This document provides a detailed protocol, the scientific rationale behind the methodological choices, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Monitoring this compound
Darunavir is a cornerstone of modern antiretroviral therapy, effectively suppressing HIV replication by inhibiting the viral protease enzyme.[1] The in-vivo efficacy and safety profile of Darunavir are intrinsically linked to its metabolic fate. Primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, Darunavir undergoes extensive oxidative metabolism.[2][3][4] Key metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, leading to the formation of various metabolites.[5][6]
Among these, this compound emerges as a critical metabolite to monitor. Its quantification provides a deeper understanding of Darunavir's pharmacokinetic profile, potential drug-drug interactions, and overall metabolic clearance.[2] A robust and reliable analytical method is therefore imperative for distinguishing and quantifying this compound from the parent drug and other related substances. This application note details the systematic development and validation of such a method.
Method Development: A Rationale-Driven Approach
The primary objective is to achieve a clear separation between Darunavir and the more polar this compound, as well as any potential degradation products. The addition of a hydroxyl group to the Darunavir molecule increases its polarity, which dictates our chromatographic strategy.
Chromatographic Column Selection
A C18 reversed-phase column is the gold standard for the separation of non-polar to moderately polar compounds and is an excellent starting point for this application. The hydrophobic C18 stationary phase will interact more strongly with the less polar Darunavir, leading to a longer retention time, while the more polar this compound will elute earlier.
-
Rationale: The fundamental principle of reversed-phase chromatography is "like dissolves like." The non-polar stationary phase retains non-polar analytes more strongly. The introduction of a polar hydroxyl group in this compound reduces its affinity for the stationary phase compared to the parent Darunavir.
Mobile Phase Optimization
A gradient elution is selected to ensure optimal separation and peak shape for both the parent drug and its metabolite.
-
Mobile Phase A (Aqueous): 0.01M Ammonium Formate buffer with pH adjusted to 3.0 using formic acid.
-
Rationale: A buffered mobile phase is crucial for maintaining a consistent ionization state of the analytes, which in turn ensures reproducible retention times. A pH of 3.0 is chosen to suppress the ionization of any silanol groups on the silica-based stationary phase, thereby minimizing peak tailing. Ammonium formate is volatile and compatible with mass spectrometry, making this method adaptable for LC-MS/MS analysis.[7][8]
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient starting with a lower concentration of acetonitrile will allow for the retention and separation of the more polar components, including this compound. Gradually increasing the acetonitrile concentration will then elute the less polar Darunavir.
-
Detection Wavelength
The UV detection wavelength is set at 265 nm.
-
Rationale: Both Darunavir and its hydroxylated metabolite retain the same core chromophore. Published HPLC methods for Darunavir have successfully used detection wavelengths in the range of 263-267 nm.[7][8][9] A wavelength of 265 nm is selected to provide good sensitivity for both the parent drug and the metabolite.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals: HPLC grade acetonitrile, ammonium formate, and formic acid. High-purity water. Darunavir and this compound reference standards.
Preparation of Solutions
-
Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of high-purity water. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Darunavir and this compound reference standards in 10 mL of methanol individually.
-
Working Standard Solution (100 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentration.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01M Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Diagram of the HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Method Validation: Ensuring Reliability and Trustworthiness
The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][6][10]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject blank (diluent), standard solutions of Darunavir and this compound, and a mixed standard solution.
-
Perform forced degradation studies on Darunavir to generate potential degradation products. Stress conditions should include acid, base, oxidative, thermal, and photolytic stress.[5][11][12]
-
Inject the stressed samples and ensure that the peaks for Darunavir and this compound are well-resolved from any degradation product peaks.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, or on two different instruments.
-
Calculate the relative standard deviation (%RSD).
-
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze the system suitability parameters after each change.
-
Data Presentation and System Suitability
System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 2.0% |
Logical Relationship of Method Validation Parameters
Caption: Interconnectivity of validation parameters for reliable results.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantification of this compound. The systematic approach to method development, grounded in chromatographic principles, and a comprehensive validation strategy ensure that the method is fit for its intended purpose in research and quality control environments. Adherence to these protocols will enable scientists to generate high-quality, reproducible data for pharmacokinetic and metabolic studies of Darunavir.
References
-
Yosief, Z. et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Boffito, M. et al. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
Rittweger, M., & Arastéh, K. (2007). Clinical Pharmacokinetics of Darunavir. Clinical Pharmacokinetics. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Sekar, V. et al. (2007). Darunavir: pharmacokinetics and drug interactions. AIDS. Available at: [Link]
-
Konidala, S. K. et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research. Available at: [Link]
-
Rao, R. N. et al. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science. Available at: [Link]
-
Manchuru, V., & Sreeramulu, J. (2019). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. Available at: [Link]
-
Blessy, M. R. et al. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Rathod, S. et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Satyanarayana, L. et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Chromatographia. Available at: [Link]
Sources
- 1. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Darunavir - ProQuest [proquest.com]
- 4. ovid.com [ovid.com]
- 5. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
This document provides a detailed guide to the analytical standards, methodologies, and protocols for 4-Hydroxy Darunavir, a primary metabolite of the potent HIV protease inhibitor, Darunavir. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of Darunavir and its related substances.
Introduction to this compound
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication in patients with HIV-1.[1][2] Following administration, Darunavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway is oxidation, leading to the formation of several hydroxylated metabolites. Among these, this compound is a significant metabolite and its characterization and quantification are crucial for a comprehensive understanding of Darunavir's disposition in the body.
Accurate analytical standards and validated methods are paramount for discerning the pharmacokinetic profile, assessing drug-drug interactions, and ensuring the quality and safety of Darunavir formulations. This guide provides the foundational knowledge and practical protocols for working with this compound analytical standards.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Name | N-[(1S,2R)-3-[amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester | [3][4] |
| CAS Number | 313682-97-2 | [3][4] |
| Molecular Formula | C27H37N3O8S | [3][4] |
| Molecular Weight | 563.66 g/mol | [3][4] |
| Appearance | White to off-white solid | Assumed based on Darunavir |
| Solubility | Soluble in Methanol (MeOH) | [3] |
| Storage | 2-8°C | [3] |
Further characterization of solubility in other organic solvents (e.g., acetonitrile, ethanol, DMSO) and aqueous buffers at different pH values is recommended for method development.
Preparation and Purification of this compound Analytical Standard
High-purity this compound (>99.5%) is required for use as a reference standard. While commercially available from specialized suppliers, understanding its preparation and purification is valuable. The synthesis typically involves the introduction of a hydroxyl group onto the phenyl ring of a protected Darunavir intermediate, followed by deprotection steps.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is the method of choice for obtaining highly purified this compound. The following protocol outlines a general approach that can be optimized based on the specific impurity profile of the crude material.[5]
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV detector
-
Fraction collector
-
Rotary evaporator or lyophilizer
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 18-25 mL/min |
| Detection | 265 nm |
| Injection Volume | 1-5 mL (dependent on concentration) |
| Gradient | Optimized to resolve this compound from impurities |
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm filter.
-
Chromatography: Inject the prepared sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze an aliquot of the collected fraction using an analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid.
Analytical Methodologies for this compound
The choice of analytical method depends on the matrix and the required sensitivity. For quantification in biological matrices, UPLC-MS/MS is the preferred technique due to its high sensitivity and selectivity. For purity assessment and content uniformity in bulk material, a validated HPLC-UV method is often sufficient.
Quantification of this compound in Biological Matrices by UPLC-MS/MS
This protocol is adapted from validated methods for Darunavir in human plasma and provides a robust starting point for the quantification of this compound.[3][6][7]
Workflow for UPLC-MS/MS Analysis:
Caption: UPLC-MS/MS workflow for this compound quantification.
Sample Preparation:
Choose one of the following extraction methods based on required recovery and matrix effects:
-
Solid-Phase Extraction (SPE): Offers high selectivity and concentration.[8]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-spiked with internal standard).
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
-
Liquid-Liquid Extraction (LLE): A classic and effective method.
-
To 100 µL of plasma (pre-spiked with internal standard), add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Protein Precipitation (PP): A simple and fast method.
-
To 100 µL of plasma (pre-spiked with internal standard), add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge.
-
The supernatant can be directly injected or evaporated and reconstituted.
-
UPLC-MS/MS Conditions:
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 2mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and a suitable internal standard (e.g., deuterated this compound or a structural analog). |
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9]
Purity Determination by Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for assessing the purity of the this compound analytical standard and for monitoring its stability over time. The development of such a method involves forced degradation studies to ensure that all potential degradation products are separated from the main peak.
Forced Degradation Studies:
Forced degradation studies should be performed on a solution of this compound to induce degradation.[10][11][12] The stress conditions should be adjusted to achieve 5-20% degradation.
Workflow for Forced Degradation Study:
Caption: Workflow for conducting forced degradation studies.
Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 1N HCl | 24-48 hours at room temperature |
| Base Hydrolysis | 1N NaOH | 24-36 hours at room temperature |
| Oxidative | 3-30% H2O2 | 24 hours at room temperature |
| Thermal | 60-80°C | 24-72 hours |
| Photolytic | ICH-compliant light exposure | As per guidelines |
HPLC-UV Conditions for Purity Assessment:
| Parameter | Recommended Conditions |
| Column | Zorbax SB-C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 265 nm |
| Column Temperature | 30°C |
| Gradient | Optimized to separate all degradation products from the main peak |
Validation of the Stability-Indicating Method: The method must be validated for specificity (peak purity), linearity, accuracy, precision, and robustness according to ICH guidelines.[13][14]
Characterization of the Analytical Standard
A comprehensive characterization of the this compound analytical standard is essential to confirm its identity and purity. The supplier of the reference standard should provide a Certificate of Analysis (CoA) with the following data.[4]
-
1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC Purity: To determine the purity of the standard.
-
Infrared Spectroscopy (IR): To provide a fingerprint of the molecule.
-
Thermogravimetric Analysis (TGA): To determine the presence of residual solvents and water.
Conclusion
The availability of a well-characterized, high-purity analytical standard of this compound is a prerequisite for accurate and reliable bioanalytical and pharmaceutical analysis. This guide has provided a comprehensive overview of the essential physicochemical properties, purification protocols, and validated analytical methodologies for this important metabolite of Darunavir. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can ensure the integrity and quality of their data in the ongoing efforts to combat HIV.
References
-
Konidala, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 85(12), 1085–1098. [Link]
-
Konidala, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research. [Link]
-
Konidala, S. K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed. [Link]
-
SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2018). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. International Journal of Pharmaceutical Sciences and Research, 9(10), 4245-4252. [Link]
-
MDPI. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(16), 4995. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. International Journal of Pharmaceutical Quality Assurance, 11(2), 234-243. [Link]
-
IJCRT.org. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DARUNAVIR- AN ANTIRETROVIRAL AGENT BY RP- HPLC METHOD. International Journal of Creative Research Thoughts, 11(7). [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF DARUNAVIR AND COBICISTAT IN COMBINED TABLET DOSA. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(3), 563-570. [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-145. [Link]
-
World Journal of Pharmaceutical Sciences. (2022). Analytical method development and validation for the simultaneous estimation of Darunavir and Ritonavir by RP-HPLC method. World Journal of Pharmaceutical Sciences, 10(1), 1-12. [Link]
-
ResearchGate. (n.d.). Quantification of Darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. Pharmaceutics, 14(11), 2351. [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Journal of Applied Pharmaceutical Science, 11(5), 133-141. [Link]
-
Drug development & registration. (2020). The Effect of Solvents and Drying Temperature on the Physicochemical Properties of Darunavir and Darunavir Ethanolate Substances. Drug development & registration, 9(3), 45-51. [Link]
-
ResearchGate. (n.d.). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. Retrieved from [Link]
-
PubChem. (n.d.). Darunavir. Retrieved from [Link]
- Google Patents. (n.d.). Darunavir composition with improved dissolution rate.
-
Wikipedia. (n.d.). Darunavir. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Darunavir. Retrieved from [Link]
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darunavir - Wikipedia [en.wikipedia.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.vignan.ac.in [ir.vignan.ac.in]
- 12. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. ijcrt.org [ijcrt.org]
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiretroviral drug Darunavir and its primary oxidative metabolite, 4-Hydroxy Darunavir, in human plasma. Designed for high-throughput analysis in clinical and research settings, this protocol provides the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The methodology covers a streamlined protein precipitation extraction from plasma, optimized chromatographic separation on a C18 stationary phase, and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All validation parameters are discussed in accordance with current regulatory guidelines.
Introduction: The Rationale for Metabolite Quantification
Darunavir is a potent, second-generation protease inhibitor integral to the management of Human Immunodeficiency Virus (HIV) infection.[1] Its efficacy is significantly enhanced by co-administration with a pharmacokinetic booster like ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] Darunavir itself is extensively metabolized by CYP3A4, primarily through oxidative pathways.[3]
The principal metabolic routes include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, leading to the formation of various hydroxylated metabolites.[3] The quantification of these metabolites, such as this compound, alongside the parent drug is critical. It provides a more complete pharmacokinetic profile, offering insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This data is invaluable for assessing inter-individual variability, understanding potential drug-drug interactions, and supporting overall drug development and personalized medicine strategies. This protocol provides a reliable method for the simultaneous determination of Darunavir and its hydroxylated metabolite in human plasma.
Analytical Strategy: A Self-Validating System
The core of this protocol is the coupling of High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS). This combination is the gold standard for bioanalysis due to its inherent selectivity and sensitivity. The experimental workflow is designed as a self-validating system, where each stage contributes to the final data integrity.
The logical flow of the analysis is depicted below:
Caption: High-level workflow for the analysis of this compound.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, cost-effective, and efficient method for removing high-abundance proteins from plasma, which would otherwise interfere with the analysis and foul the analytical column.[4] Acetonitrile is a highly effective precipitating agent for this purpose.[4]
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 250 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Darunavir-d9). The 2.5:1 ratio of solvent to plasma ensures efficient protein removal.[4]
-
Vortex the mixture vigorously for 30 seconds to denature and precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution and transfer to an autosampler vial for analysis.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods for Darunavir and can be adapted for the simultaneous analysis of its hydroxylated metabolite.[1][5] Optimization is recommended to achieve the best performance on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | UPLC/HPLC system capable of binary gradient elution | Provides the necessary resolution and speed. |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm) | Offers excellent retention and separation for moderately polar compounds like Darunavir and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization and ensures good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 - 0.6 mL/min | Balances analysis time with chromatographic efficiency. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while maintaining sensitivity. |
| Gradient Program | See Table 2 below | A gradient is necessary to elute both the metabolite and parent drug with good peak shape in a reasonable time. |
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 5.5 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM quantification, providing high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Darunavir and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Source Temp. | ~450°C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | ~5500 V | Creates a stable spray and efficient ionization. |
| MRM Transitions | See Table 4 below | Specific precursor-to-product ion transitions ensure high selectivity for each analyte. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Darunavir | 548.2 | 392.2 | ~25 |
| This compound | 564.2 | 408.2 | ~25 |
| Darunavir-d9 (IS) | 557.3 | 401.3 | ~25 |
Note: The MRM transition for this compound is based on the addition of one oxygen atom (+16 Da) to the parent drug and its major fragment ion.[1] The collision energy should be optimized for the specific instrument being used to maximize signal intensity.
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed to ensure its reliability for its intended purpose.[6] The validation should adhere to the principles outlined in the FDA and ICH M10 guidelines.[7]
Key Validation Parameters:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analytes in the presence of other components in the matrix. This is assessed by analyzing at least six different blank plasma lots.
-
Calibration Curve and Linearity: A calibration curve should be generated using at least six non-zero standards, spanning the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value).
-
Accuracy and Precision: Assessed at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). For QC samples, the accuracy should be within ±15% of the nominal value, and the precision (%CV) should be ≤15%.[5]
-
Recovery: The efficiency of the extraction process. The recovery of Darunavir has been reported in the range of 72-79%, and this should be consistent across QC levels.[4]
-
Matrix Effect: The potential for ion suppression or enhancement from endogenous plasma components. This is evaluated by comparing the response of analytes in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤15%.[8]
-
Stability: The stability of the analytes in the biological matrix under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -70°C.
Table 5: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (QC) | 85% - 115% of nominal |
| Accuracy (LLOQ) | 80% - 120% of nominal |
| Precision (%CV, QC) | ≤ 15% |
| Precision (%CV, LLOQ) | ≤ 20% |
| Matrix Effect (%CV) | ≤ 15% |
| Stability | % Deviation within ±15% of nominal concentration |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound and its parent drug, Darunavir, in human plasma. The described method, utilizing protein precipitation for sample preparation followed by LC-MS/MS analysis, is robust, sensitive, and suitable for high-throughput applications. By adhering to the detailed experimental procedures and rigorous validation standards outlined, researchers, scientists, and drug development professionals can generate reliable and accurate data crucial for advancing antiretroviral therapy and research.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Amarnath, R., et al. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Indian Journal of Chemical Technology, 28, 285-294. Available at: [Link]
-
Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. International Journal of PharmTech Research, 11(1), 28-34. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Ofni Systems. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
AAPS. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
-
Sekar, V. J., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. Available at: [Link]
-
PSS, G. K., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. International Journal of Health Sciences, 6(S5), 7604-7613. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
This guide provides a comprehensive overview and detailed protocols for the isolation of 4-Hydroxy Darunavir, the primary oxidative metabolite of the HIV protease inhibitor Darunavir, from biological matrices. The methodologies described herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and practical application in a high-throughput setting.
Introduction: The Significance of Quantifying this compound
Darunavir is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[3][4][5] Among these, this compound is a major metabolite, and its accurate quantification in biological samples such as plasma, serum, and urine is crucial for a complete understanding of Darunavir's metabolic fate, potential drug-drug interactions, and overall therapeutic efficacy.[6][7][8]
This document outlines robust and validated methods for the extraction and isolation of this compound from biological samples, with a focus on preparing clean extracts suitable for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of Darunavir and this compound
A fundamental understanding of the physicochemical properties of the parent drug and its metabolite is essential for developing an effective isolation strategy.
| Property | Darunavir | This compound | Reference |
| Molecular Formula | C27H37N3O7S | C27H37N3O8S | [1][9][10] |
| Molecular Weight | 547.66 g/mol | 563.66 g/mol | [1][9][10] |
| LogP | ~2.9 | ~1.5 | [9][10] |
| Hydrogen Bond Donors | 3 | 4 | [9][10] |
| Hydrogen Bond Acceptors | 9 | 10 | [9][10] |
The addition of a hydroxyl group in this compound increases its polarity compared to the parent compound, a critical factor to consider when selecting extraction solvents and chromatographic conditions.
The Metabolic Pathway of Darunavir to this compound
The biotransformation of Darunavir to this compound is a Phase I metabolic reaction. This oxidative process is primarily mediated by the CYP3A4 enzyme in liver microsomes. The hydroxylation occurs on the aromatic ring of the darunavir molecule.
Metabolic conversion of Darunavir to this compound.
Sample Pre-treatment: The First Step to a Clean Sample
Proper sample pre-treatment is paramount to ensure the stability of the analyte and the efficiency of the subsequent extraction. For plasma and serum samples, it is recommended to centrifuge the blood collection tubes promptly to separate the plasma/serum from the blood cells. Samples should be stored at -80°C to minimize degradation of the analyte. For urine samples, the pH may need to be adjusted depending on the chosen extraction method. If the analysis of glucuronidated metabolites is required, an enzymatic hydrolysis step using β-glucuronidase would be necessary prior to extraction.[11]
Extraction Methodologies: Isolating this compound
The choice of extraction method is a critical decision that balances selectivity, recovery, throughput, and cost. Three commonly employed techniques for the isolation of this compound from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput environments.[12][13] However, it is the least selective of the three methods and may result in a higher concentration of matrix components in the final extract, potentially leading to ion suppression in LC-MS/MS analysis.
The principle behind PPT is the addition of a water-miscible organic solvent to the aqueous biological sample.[13] This disrupts the hydration shell around the proteins, causing them to lose their native conformation and precipitate out of solution. Acetonitrile is a common choice of solvent for this purpose.[12]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[3] LLE generally provides cleaner extracts than PPT.
The choice of the organic solvent is critical for a successful LLE. The solvent should have a high affinity for this compound and be immiscible with water. Methyl tert-butyl ether (MTBE) is a common choice for the extraction of moderately polar compounds from aqueous matrices.[3]
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]
Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, minimizing matrix effects and improving the sensitivity of the subsequent analysis.[3][14]
SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest from the liquid sample matrix.[14] Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent such as Oasis HLB is recommended due to the compound's moderate polarity.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures reproducible retention.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic and some moderately polar interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[3]
Solid-Phase Extraction Workflow.
Analytical Quantification by LC-MS/MS
Following extraction, the samples are ready for analysis by LC-MS/MS. This technique offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices.
Chromatographic and Mass Spectrometric Parameters
The following table provides typical LC-MS/MS parameters for the analysis of this compound. These parameters should be optimized in the user's laboratory.
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from low to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Proposed) | Q1: 564.2 m/z -> Q3: [To be determined by infusion] |
The proposed MRM transition for this compound is based on the addition of an oxygen atom (+16 Da) to the parent Darunavir molecule.[15] The specific fragment ion (Q3) should be determined by direct infusion of a this compound standard into the mass spectrometer.
Conclusion and Recommendations
The choice of the most appropriate method for isolating this compound from biological samples depends on the specific requirements of the study.
-
Protein Precipitation is ideal for high-throughput screening where speed is more critical than sample cleanliness.
-
Liquid-Liquid Extraction offers a good balance between sample cleanup and ease of use.
-
Solid-Phase Extraction provides the cleanest extracts and is the method of choice for applications requiring the highest sensitivity and specificity.
All three methods, when coupled with a validated LC-MS/MS analytical method, are capable of providing accurate and precise quantification of this compound for pharmacokinetic and metabolic studies. It is imperative to validate the chosen method in the specific biological matrix of interest to ensure its performance meets the required standards for the intended application.
References
-
A.V.D. Nagendrakumar, Sreenivasa Rao B, Basaveswara Rao MV. Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2014;5(3):63-70. [Link]
-
Vermeir M, et al. Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition. 2009;37(4):809-820. [Link]
-
Vermeir M, et al. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition. 2009;37(4):809-20. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71748962, Hydroxy Darunavir. [Link]
-
Boffito M, et al. Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics. 2008;47(3):177-87. [Link]
-
da Cunha, E. F. F., et al. "Characteristics, Complexation and Analytical Methods of Darunavir." British Journal of Pharmaceutical Research 4.11 (2014): 1276-1286. [Link]
-
Shinde, V. R., et al. "LC-MS/MS method development and validation for the determination of antiviral drug in human plasma." International Journal of Health and Clinical Research 5.12 (2022): 7604-7612. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 213039, Darunavir. [Link]
-
Shinde, V. R., et al. "Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms." Journal of Pharmaceutical Negative Results 13.4 (2022). [Link]
-
Patsnap. What is the mechanism of Darunavir? Synapse. [Link]
-
Phenomenex. Sample Preparation Guide. [Link]
-
Nováková, L., et al. "Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes." Molecules 26.8 (2021): 2123. [Link]
-
PharmaCompass. Darunavir | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
ResearchGate. Chemical structure of darunavir. [Link]
-
Filtrous. Protein Precipitation 101: A Crucial Step in Sample Prep. [Link]
-
Rao, R. N., et al. "LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug." Journal of pharmaceutical and biomedical analysis 89 (2014): 28-33. [Link]
-
Human Journals. Darunavir: A Review on its Analytical Methods. [Link]
-
D'Avolio, A., et al. "HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients." Journal of Chromatography B 859.2 (2007): 234-240. [Link]
-
Wikipedia. Darunavir. [Link]
-
Boffito, M., et al. "Clinical pharmacokinetics of darunavir." Clinical pharmacokinetics 47.3 (2008): 177-187. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Mioduszewska, K., et al. "Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water." Environmental Science and Pollution Research 29.36 (2022): 54809-54822. [Link]
-
Gil-Agustí, M., et al. "Use of Micellar Liquid Chromatography to Analyze Darunavir, Ritonavir, Emtricitabine, and Tenofovir in Plasma." Journal of AOAC International 100.4 (2017): 984-990. [Link]
-
Li, W., et al. "Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS." Journal of Chromatography B 877.24 (2009): 2471-2478. [Link]
-
Bhargavi, D., et al. "Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation." Journal of Pharmaceutical Research International (2020): 54-63. [Link]
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 5. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darunavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. filtrous.com [filtrous.com]
- 13. agilent.com [agilent.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Abstract: The assessment of drug-drug interactions (DDIs) is a cornerstone of modern drug development, ensuring patient safety and therapeutic efficacy. Regulatory agencies increasingly emphasize the need to evaluate not only the parent drug but also its major metabolites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute DDI studies for 4-Hydroxy Darunavir, a principal oxidative metabolite of the HIV protease inhibitor, Darunavir. We will delve into the scientific rationale, provide detailed in vitro protocols for cytochrome P450 (CYP) and transporter interactions, and offer insights into data interpretation in line with current regulatory expectations.
Chapter 1: Scientific & Regulatory Rationale
The Metabolic Fate of Darunavir
Darunavir is a potent antiretroviral agent extensively metabolized by the cytochrome P450 system, almost exclusively by the CYP3A4 isoenzyme.[1][2][3] This oxidative metabolism leads to the formation of at least three metabolites, with hydroxylated species being significant.[2] The primary pathways include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, which produce metabolites such as this compound.[4][5]
Given that Darunavir is co-administered with a low "booster" dose of ritonavir, a potent CYP3A4 inhibitor, the metabolism of Darunavir is deliberately suppressed to increase its plasma concentration and half-life.[1][6][7] However, understanding the intrinsic properties of its metabolites remains critical. If a patient is co-prescribed a potent CYP3A4 inducer, or in cases of non-adherence to the ritonavir booster, the concentration of metabolites like this compound could become more significant. Therefore, characterizing their potential to act as perpetrators in DDIs is a necessary component of a complete safety profile.
Caption: Metabolic pathway of Darunavir to this compound via CYP3A4.
Regulatory Framework for Metabolite DDI Assessment
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide clear guidance on when to investigate the DDI potential of a drug's metabolites.[8][9][10] The decision is primarily driven by the metabolite's exposure in plasma relative to the parent drug and its pharmacological activity.
A general decision tree, based on FDA guidance, is as follows:
Caption: Decision tree for metabolite DDI study evaluation.
This framework mandates that if a metabolite's exposure (AUC) at steady state is greater than or equal to 25% of the parent drug's exposure, it should be evaluated for its own DDI potential.[10] These protocols are designed to generate the necessary in vitro data to satisfy these requirements for this compound.
Chapter 2: In Vitro Cytochrome P450 Inhibition Profiling
The primary mechanism of DDI for Darunavir is the inhibition of CYP3A4.[3][6] It is crucial to determine if this compound retains this inhibitory activity. This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms.
Causality Behind Experimental Choices
-
System: Pooled Human Liver Microsomes (HLMs) are used as they contain the full complement of hepatic CYP enzymes at physiologically relevant levels.[11][12]
-
Cofactor: An NADPH-regenerating system is required because CYP enzymes are NADPH-dependent oxidoreductases. A regenerating system (e.g., G6P/G6PDH) provides a sustained source of NADPH for the duration of the incubation.[13]
-
Probe Substrates: Isoform-specific probe substrates are used at concentrations near their Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors.[12][14]
-
Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying the formation of the substrate-specific metabolite.[15]
Recommended CYP Probe Substrates
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-mephenytoin | Ticlopidine |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |
| Data compiled from FDA guidance and common industry practices.[11][12][15] |
Experimental Protocol: Reversible (Direct) CYP Inhibition
-
Prepare Reagents:
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 8 concentrations, from 0.1 µM to 100 µM final assay concentration).
-
HLM Suspension: Thaw pooled HLMs on ice. Dilute to a final protein concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Probe Substrate Mix: Prepare a solution of the probe substrate (e.g., Midazolam) in buffer at 2x its Km value.
-
NADPH-Regenerating System: Prepare at 2x the final desired concentration in buffer.
-
-
Incubation Procedure:
-
Add 25 µL of buffer to a 96-well plate.
-
Add 2.5 µL of the appropriate this compound dilution (or positive control/vehicle).
-
Add 50 µL of the HLM suspension to each well.
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Add 25 µL of the 2x probe substrate mix to each well.
-
Initiate the reaction by adding 25 µL of the 2x NADPH-regenerating system. The final volume will be 125 µL.
-
-
Reaction Termination & Sample Processing:
-
Incubate for a pre-determined time (e.g., 10 minutes at 37°C, within the linear range of metabolite formation).
-
Terminate the reaction by adding 125 µL of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the metabolite relative to the internal standard.
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro CYP inhibition assay.
Chapter 3: In Vitro Transporter Interaction Assessment
Darunavir itself is known to be a substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp).[2][16][17] It is therefore prudent to investigate whether this compound interacts with P-gp or another clinically relevant transporter, the Breast Cancer Resistance Protein (BCRP).
Rationale and System Selection
A bidirectional transport assay using polarized cell monolayers is the standard method to determine if a compound is a substrate or inhibitor of efflux transporters.[18] Cell lines like Caco-2 (which endogenously express P-gp and BCRP) or MDCK cells transfected to overexpress a single transporter (e.g., MDCK-MDR1 for P-gp) are used. The assay measures the flux of the compound from the apical (A) to basolateral (B) side and vice versa.
-
Substrate Identification: A high basolateral-to-apical (B→A) flux compared to the A→B flux results in an efflux ratio (ER) > 2, identifying the compound as a substrate.
-
Inhibitor Identification: The assay is run with a known probe substrate (e.g., Digoxin for P-gp). A reduction in the efflux ratio of the probe substrate in the presence of the test compound (this compound) identifies it as an inhibitor.
Protocol: Bidirectional Transport Assay
-
Cell Culture:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports (e.g., Transwells™) for ~21 days until they form a confluent, polarized monolayer.
-
Validate Monolayer Integrity before each experiment by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Substrate Assessment):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add transport buffer containing this compound (e.g., at 5 µM) to either the apical (A) donor compartment or the basolateral (B) donor compartment.
-
Add fresh transport buffer to the corresponding receiver compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).
-
At the end of the incubation, take samples from both donor and receiver compartments.
-
Analyze all samples by LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
-
Interpretation:
-
ER > 2.0: Suggests this compound is a substrate of an active efflux transporter.
-
ER < 2.0: Suggests passive diffusion is the primary mechanism of transport.
-
The experiment should be repeated in the presence of a known potent inhibitor (e.g., verapamil for P-gp) to confirm the specific transporter involved. A significant reduction of the ER in the presence of the inhibitor confirms substrate status.
-
Chapter 4: Interpretation and Next Steps
The data generated from these in vitro studies form the basis of a DDI risk assessment.
-
CYP Inhibition: The IC50 values are compared to the expected clinical plasma concentrations of this compound. Using basic static models recommended by the FDA, a ratio of the maximal unbound plasma concentration ([I]max,u) to the unbound inhibition constant (Ki,u) is calculated. If [I]max,u / Ki,u exceeds a certain threshold (e.g., 0.1), a potential for a clinical DDI is identified, which may warrant further investigation.[10]
-
Transporter Interaction: If this compound is identified as a potent inhibitor of P-gp or BCRP, similar calculations are performed to assess the risk of clinical DDIs with co-administered drugs that are substrates of these transporters (e.g., dabigatran or rosuvastatin).[18]
Should these in vitro assessments indicate a significant risk, a dedicated clinical DDI study may be necessary to quantify the magnitude of the interaction in humans. This highlights the critical, gate-keeping role of well-designed and properly executed in vitro protocols.
References
-
Boffito M, et al. (2007). Clinical pharmacokinetics of darunavir. PubMed. [Link]
-
Vermeir M, et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed. [Link]
-
Vermeir M, et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
-
FDA. (2012). Draft Guidance: Drug Interaction Studies— Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Pharma IQ. [Link]
-
Vermeir M, et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate. [Link]
-
FDA. Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, and Dosing Recommendations. FDA. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
Zhang L, et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH. [Link]
-
Drugs.com. (2025). Darunavir: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
Ribera E, et al. (2007). [Pharmacological interactions with darunavir]. PubMed. [Link]
-
Boffito M, et al. (2008). Darunavir: pharmacokinetics and drug interactions. PubMed. [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Hanna I, et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. NIH. [Link]
-
Boffito M, et al. (2008). Darunavir: Pharmacokinetics and drug interactions. ResearchGate. [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
-
Boffito M, et al. (2008). Darunavir: Pharmacokinetics and Drug Interactions. ResearchGate. [Link]
-
Zgheib NK, et al. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. PubMed Central. [Link]
-
Nuvisan. Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]
-
Sekisui XenoTech. In Vitro Inhibition Studies. Sekisui XenoTech. [Link]
-
de Andres A, et al. (2012). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. ResearchGate. [Link]
-
de Andres A, et al. (2012). Darunavir: a critical review of its properties, use and drug interactions. PubMed. [Link]
-
Nozza S, et al. (2024). Drug-Drug Interactions Between HIV Antivirals and Concomitant Drugs in HIV Patients: What We Know and What We Need to Know. MDPI. [Link]
-
Hoetelmans R, et al. (2007). Pharmacokinetic Interaction between Darunavir Boosted with Ritonavir and Omeprazole or Ranitidine in Human Immunodeficiency Virus-Negative Healthy Volunteers. NIH. [Link]
-
Fabbiani M, et al. (2011). Darunavir/ritonavir and Raltegravir Coadministered in Routine Clinical Practice: Potential Role for an Unexpected Drug Interaction. PubMed. [Link]
-
Kosloske AM, et al. (2019). Translation of In Vitro Transport Inhibition Studies to Clinical Drug-Drug Interactions for Glecaprevir and Pibrentasvir. PubMed. [Link]
-
Agrawal T, et al. (2019). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. PubMed Central. [Link]
-
Gessner I, et al. (2019). Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. PubMed Central. [Link]
Sources
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA Draft Guidance 2012: Drug Interaction Studies- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations [pharma-iq.com]
- 9. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 10. fda.gov [fda.gov]
- 11. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenotech.com [xenotech.com]
- 14. bioivt.com [bioivt.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Translation of In Vitro Transport Inhibition Studies to Clinical Drug-Drug Interactions for Glecaprevir and Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for the Evaluation of 4-Hydroxy Darunavir: Protocols for Assessing Antiviral Activity and Cytotoxicity
Introduction
Darunavir is a second-generation HIV protease inhibitor (PI) renowned for its potent activity against both wild-type and multi-drug resistant strains of HIV-1.[1][2][3][4] As with many pharmaceuticals, Darunavir undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7][8] This metabolic process leads to the formation of several metabolites, including this compound.
In the landscape of drug development, it is imperative to characterize the pharmacological profile of major metabolites.[9][10] These molecules may retain therapeutic activity, exhibit off-target toxicity, or be inert. A comprehensive understanding of their behavior is crucial for a complete safety and efficacy assessment of the parent drug.
This guide provides detailed, field-proven protocols for conducting two fundamental cell-based assays to characterize this compound:
-
An Anti-HIV-1 Activity Assay to determine its efficacy in inhibiting viral replication.
-
A Cytotoxicity Assay to evaluate its potential to harm host cells.
By quantifying the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), researchers can calculate a Selectivity Index (SI), offering a critical measure of the metabolite's therapeutic window. These protocols are designed for researchers, scientists, and drug development professionals engaged in antiretroviral research.
Scientific Principles
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an essential enzyme for the viral life cycle.[3][11] During the late stages of replication, it cleaves newly synthesized Gag-Pol polyproteins into mature, functional viral enzymes and structural proteins. This cleavage is a prerequisite for the assembly of infectious virions.
Darunavir and its potential active metabolites function by binding with high affinity to the active site of the HIV-1 protease, preventing the processing of these polyproteins.[3][12][13] This action results in the production of immature, non-infectious viral particles, thereby halting the spread of the infection.[3][12][14] The robust interaction of Darunavir with the protease backbone is a key factor in its high potency and genetic barrier to resistance.[2][4]
Principles of Key Cell-Based Assays
-
Antiviral Activity Assay: These assays quantify the ability of a compound to inhibit viral replication in a susceptible host cell line.[15][16] A common and robust method involves infecting T-cells (e.g., MT-4 cells) with HIV-1 and measuring the production of the viral core protein, p24, in the culture supernatant via ELISA.[11] Alternatively, reporter cell lines can be used, where viral infection triggers the expression of a reporter gene like luciferase or Green Fluorescent Protein (GFP), providing a quantifiable signal.[15][17][18][19][20]
-
MTT Cytotoxicity Assay: This is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22][23] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[21][24] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[22]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol describes the evaluation of this compound's anti-HIV-1 activity in MT-4 cells by quantifying the inhibition of p24 antigen production.
A. Materials & Reagents
-
Cells: MT-4 human T-cell line (highly susceptible to HIV-1 infection).[25]
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 NL4-3).
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock.
-
Control Compounds: Darunavir (Positive Control), Vehicle (DMSO, Negative Control).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, CO₂ incubator, biosafety cabinet.
-
Detection: Commercial HIV-1 p24 Antigen ELISA kit.
B. Step-by-Step Methodology
-
Cell Preparation: Culture MT-4 cells in complete growth medium. On the day of the assay, ensure cells are in the exponential growth phase. Centrifuge and resuspend cells in fresh medium to a concentration of 2 x 10⁵ cells/mL.
-
Plate Seeding: Add 50 µL of the cell suspension (1 x 10⁴ cells) to each well of a 96-well plate.
-
Compound Preparation:
-
Prepare a series of 2-fold or 3-fold serial dilutions of this compound, Darunavir, and the DMSO vehicle in complete growth medium. A typical starting concentration for the dilution series might be 100-1000 nM.
-
The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).
-
-
Treatment: Add 50 µL of each compound dilution to the appropriate wells in triplicate. Also include "virus control" wells (cells + virus + vehicle) and "cell control" wells (cells only, no virus).
-
Infection:
-
Immediately after adding the compounds, infect the cells by adding 100 µL of HIV-1 diluted in complete medium. The amount of virus should be pre-titered to yield a robust p24 signal in the virus control wells after 4-5 days (e.g., a multiplicity of infection (MOI) of 0.01).[25]
-
Do not add virus to the "cell control" wells.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Endpoint Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
C. Data Analysis
-
Average the p24 values for each set of triplicates.
-
Calculate the percentage of viral inhibition for each compound concentration using the following formula: % Inhibition = 100 × [1 - (p24_treated - p24_cell_control) / (p24_virus_control - p24_cell_control)]
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound on the host cells used in the antiviral assay (MT-4 cells) to ensure that any observed antiviral effect is not due to cell death.
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 4. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. nebiolab.com [nebiolab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Darunavir - Wikipedia [en.wikipedia.org]
- 14. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. virongy.com [virongy.com]
- 20. HIV-1 Luc/GFP Reporter Cell Line - A3 (CSC-RR0455) - Creative Biogene [creative-biogene.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Rationale for Monitoring Darunavir Metabolism
Darunavir is a potent protease inhibitor (PI) that forms a critical component of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[1][2] Its efficacy is intrinsically linked to maintaining therapeutic plasma concentrations, a factor that can be highly variable among patients. A significant contributor to this variability is the extensive metabolism of Darunavir, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[3] This metabolic process leads to the formation of several oxidative metabolites, with hydroxylated forms being prominent.
One of these major metabolites is 4-Hydroxy Darunavir. The formation of this metabolite directly reflects the activity of the CYP3A4 pathway, which is the primary route of Darunavir clearance. Consequently, quantifying this compound alongside the parent drug offers a more nuanced understanding of an individual's metabolic phenotype. This insight is particularly crucial as Darunavir is co-administered with a pharmacokinetic enhancer, typically ritonavir or cobicistat, which are potent inhibitors of CYP3A4.[3][4][5][6] The degree of this inhibition can vary, impacting both the concentration of Darunavir and the rate of its metabolism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a biomarker for Darunavir exposure. We will delve into the scientific basis for this approach, provide a detailed protocol for the simultaneous quantification of Darunavir and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the potential clinical implications.
The Metabolic Pathway and the Role of CYP3A4
Darunavir undergoes extensive oxidative metabolism, and co-administration with a low dose of ritonavir significantly inhibits this process, leading to a substantial increase in Darunavir's plasma exposure and a prolonged half-life.[7] The primary routes of metabolism include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, both mediated by CYP3A4.[7] this compound is a product of this metabolic activity. The interplay between Darunavir, its booster (ritonavir or cobicistat), and the CYP3A4 enzyme is a critical determinant of therapeutic success.
Caption: Metabolic pathway of Darunavir and the inhibitory effect of its pharmacokinetic booster.
Clinical Significance of this compound as a Biomarker
While therapeutic drug monitoring (TDM) for Darunavir has been explored, the measurement of the parent drug alone may not fully capture the complexities of its disposition. The ratio of this compound to Darunavir can potentially serve as a more sensitive indicator of CYP3A4 activity and, consequently, the metabolic rate of Darunavir. A higher metabolite-to-parent drug ratio might suggest a more rapid metabolism, which could be due to factors such as genetic variations in CYP3A4, drug-drug interactions, or poor adherence to the boosting agent. Conversely, a lower ratio would indicate more extensive inhibition of metabolism.
Although clinical studies are still needed to definitively establish the therapeutic window for the this compound/Darunavir ratio, its monitoring holds the potential to:
-
Personalize Dosing: Identify patients who may require dose adjustments based on their metabolic profile.
-
Investigate Treatment Failure: In patients with suboptimal virological response despite seemingly adequate Darunavir levels, a high metabolite concentration could point towards rapid clearance as a contributing factor.
-
Assess Drug-Drug Interactions: Monitor the impact of co-administered medications on Darunavir metabolism.
-
Evaluate Adherence: A significant deviation from an established baseline ratio could indicate non-adherence to the boosting agent.
Analytical Protocol: Simultaneous Quantification of Darunavir and this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous quantification of Darunavir and this compound in human plasma. The methodology is based on protein precipitation for sample extraction followed by analysis using a triple quadrupole mass spectrometer.
Materials and Reagents
-
Darunavir analytical standard (CAS: 206361-99-1)[8]
-
This compound analytical standard (CAS: 313682-97-2)[9]
-
Darunavir-d9 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure baseline separation of the analytes from matrix components. A representative gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 1: Representative Gradient Elution Program.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Darunavir and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Darunavir-d9 in acetonitrile at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike blank human plasma with the working solutions to prepare calibration standards covering the expected clinical concentration range and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
Mass Spectrometric Detection
The mass spectrometer should be operated in positive ion electrospray mode (ESI+) with Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Darunavir | 548.3 | 392.3 |
| This compound | 564.3 | 408.3 (Proposed) |
| Darunavir-d9 (IS) | 557.3 | 401.3 |
Table 2: Representative MRM Transitions. Note that the transition for this compound is proposed based on the addition of an oxygen atom (+16 Da) and should be empirically optimized.
Method Validation
The analytical method must be validated according to the guidelines of the FDA and/or EMA.[10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
-
Linearity and Range: A linear regression of the calibration curve with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15%.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Interpretation and Future Perspectives
The successful implementation of this protocol will yield accurate concentrations of both Darunavir and this compound. The ratio of the metabolite to the parent drug can then be calculated and used for further investigation.
It is important to note that the clinical utility of the this compound/Darunavir ratio is an emerging area of research. Further clinical studies are required to establish clear correlations between this ratio and treatment outcomes, such as virological suppression and the incidence of adverse effects. However, the analytical methodology presented here provides a robust tool for researchers to explore these relationships and potentially pave the way for a more personalized approach to Darunavir therapy. The availability of an analytical standard for this compound is a critical enabler for such quantitative studies.[9][11]
References
- U.S. Food and Drug Administration. PREZISTA (darunavir)
- SynThink Research Chemicals. This compound | 313682-97-2.
- MedchemExpress. Hydroxy darunavir | HIV Protease Control.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 71748962, Hydroxy Darunavir.
- Uppala, R., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks, 13(6), 570-577.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
- Cayman Chemical. Hydroxy Darunavir (R-426857, CAS Number: 1130635-75-4).
- CymitQuimica. Hydroxy Darunavir.
- Rao, D. N., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Molecules, 27(24), 8824.
- Kumar, P., & Singh, S. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-8.
- Moltó, J., Valle, M., & Clotet, B. (2008). Interacciones farmacológicas de darunavir [Pharmacological interactions with darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 10, 43–50.
- MedchemExpress. Darunavir (Standard) | HIV Protease Inhibitor.
- BenchChem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 213039, Darunavir.
- Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. International Journal of PharmTech Research, 11(1), 28-34.
- Vermeir, M., Lachau-Durand, S., Mannens, G., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820.
- ResearchGate. (2014).
- Rao, R. N., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS.
- Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 89, 28-33.
- Boffito, M., et al. (2014). Plasma and Intracellular Pharmacokinetics of Darunavir/Ritonavir Once Daily and Raltegravir Once and Twice Daily in HIV-Infected Individuals. Antimicrobial Agents and Chemotherapy, 58(7), 3844-3849.
- van der Lee, M. J., et al. (2014). Risk factors contributing to a low darunavir plasma concentration. Journal of the International AIDS Society, 17(4 Suppl 3), 19772.
- ResearchGate.
- Drugs.com.
- ClinicalTrials.gov. (2007).
- Brehm, J. H., et al. (2024). A detailed characterization of drug resistance during darunavir/ritonavir monotherapy highlights a high barrier to the emergence of resistance mutations in protease but identifies alternative pathways of resistance. The Journal of Antimicrobial Chemotherapy, 79(2), 339–348.
- Purdue University Institute for Drug Discovery. Darunavir.
- de Vries, M., et al. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. International Journal of Molecular Sciences, 23(17), 9789.
- Calcagno, A., et al. (2018). Plasma trough concentrations of darunavir/ritonavir and raltegravir in older patients with HIV-1 infection. HIV Medicine, 19(2), 118-125.
- Sevrioukova, I. F. (2016). Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities. The Journal of Biological Chemistry, 291(35), 18365–18377.
- Flynn, P. M., et al. (2015). Efficacy and safety of darunavir/ritonavir at 48 weeks in treatment-naïve, HIV-1-infected adolescents: results from a phase 2 open-label trial (DIONE). The Pediatric Infectious Disease Journal, 34(2), 168-173.
- Sevrioukova, I. F., & Poulos, T. L. (2022). Interaction of CYP3A4 with Rationally Designed Ritonavir Analogues: Impact of Steric Constraints Imposed on the Heme-Ligating Group and the End-Pyridine Attachment. International Journal of Molecular Sciences, 23(13), 7277.
- Orkin, C., et al. (2013). Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial. HIV Medicine, 14(1), 49-59.
- Sevrioukova, I. F., & Poulos, T. L. (2014). Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4. The Journal of Biological Chemistry, 289(32), 22089-22099.
- Arastéh, K., et al. (2009). Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96. Antiviral Therapy, 14(6), 859-864.
- Wang, C., et al. (2021). Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database. Scientific Reports, 11(1), 12519.
- Madruga, J. V., et al. (2007). Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial. The Lancet, 370(9581), 49–58.
Sources
- 1. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Abstract & Introduction
4-Hydroxy Darunavir is a metabolite of Darunavir, a potent second-generation HIV protease inhibitor.[1] Darunavir is a critical component of antiretroviral therapy, and the study of its metabolites is essential for a comprehensive understanding of its pharmacology, efficacy, and potential off-target effects. The accuracy and reproducibility of in vitro experiments, such as antiviral assays, enzymatic assays, and cell-based studies, are fundamentally dependent on the precise and consistent preparation of test compound solutions. Improperly prepared stock solutions can lead to significant errors in experimental outcomes due to issues with concentration accuracy, compound solubility, and stability.
This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions. Moving beyond a simple list of steps, this guide explains the scientific rationale behind key procedural choices, ensuring that the resulting solutions are reliable, stable, and suitable for sensitive downstream applications. The protocols herein are designed to be self-validating, incorporating best practices to maintain the integrity of the compound and the fidelity of the experimental data.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust preparation protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | N-[(1S,2R)-3-[amino]-2-hydroxy-1-[(4-hydroxyphenyl)methyl]propyl]-carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester | [2] |
| CAS Number | 313682-97-2 | [2][3][4] |
| Molecular Formula | C₂₇H₃₇N₃O₈S | [1][2][3] |
| Molecular Weight | 563.66 g/mol | [2][3] |
| Known Solubility | Soluble in Methanol (MeOH).[2] Solubility in other solvents like DMSO and Ethanol is inferred from the parent compound, Darunavir. | [5] |
| Storage (Solid) | 2-8°C |[2] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, Darunavir, provides essential guidance. Darunavir is classified as causing skin and eye irritation and may cause respiratory irritation.[6][7] Therefore, standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.
-
Handling: Handle the powdered form of the compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Core Principles of Stock Solution Preparation
The reliability of a stock solution hinges on several key decisions made before the first measurement is taken. This section explains the causality behind these choices.
The Critical Choice of Solvent
The ideal solvent must completely dissolve the compound at a high concentration without degrading it or interfering with the downstream biological assay.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most widely used solvent for preparing stock solutions for cell-based assays due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous media.[8][9][10] However, DMSO can exhibit cytotoxicity and influence cellular processes at higher concentrations.[9][11] It is imperative to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts. [8][11]
-
Ethanol (EtOH): Ethanol is another common solvent, but it is generally less effective at dissolving highly non-polar compounds compared to DMSO. Ethanol can also impact cellular metabolism and should be used with caution, keeping final concentrations as low as possible.[8]
-
Methanol (MeOH): While this compound is reported to be soluble in methanol[2], MeOH is generally more cytotoxic than DMSO or ethanol and is typically avoided in cell-based assays unless it can be diluted to negligible final concentrations.
Recommendation: For most in vitro applications, particularly cell-based assays, anhydrous, cell-culture grade DMSO is the recommended solvent.
Caption: Decision workflow for solvent selection.
Rationale for High-Concentration Stocks
Preparing a highly concentrated primary stock solution (e.g., 10 mM to 100 mM) is a cornerstone of good laboratory practice.[10][12] This approach minimizes the volume of solvent introduced into the final experimental system, thereby reducing the risk of solvent-induced artifacts. For example, adding 1 µL of a 10 mM stock to 10 mL of media yields a 1 µM final concentration with a negligible DMSO concentration of 0.01%.
Maintaining Sterility for Cell-Based Assays
For any experiments involving cell culture, the stock solution must be sterile to prevent contamination. Since DMSO and other organic solvents cannot be autoclaved, sterile filtration is the preferred method. A 0.22 µm syringe filter made of a material compatible with the chosen solvent (e.g., PTFE for DMSO) is required.
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting point for most in vitro studies.
Materials and Equipment
-
This compound powder (MW = 563.66 g/mol )
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Sterile 0.22 µm PTFE syringe filter and sterile syringe
Step-by-Step Procedure
-
Calculation of Required Mass and Volume:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = [10 mmol/L] × [0.001 L] × [563.66 g/mol ] × [1000 mg/g] = 5.64 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a suitable weighing vessel (e.g., a microcentrifuge tube).
-
Carefully weigh out approximately 5.64 mg of this compound powder directly into the tared tube. Record the exact mass.
-
-
Calculation of Solvent Volume:
-
Adjust the required solvent volume based on the actual mass weighed.
-
Volume (mL) = [Actual Mass (mg) / 563.66 ( g/mol )] / 10 (mmol/L)
-
Example: If the actual mass is 5.80 mg, the required DMSO volume is: [5.80 / 563.66] / 10 = 1.029 mL or 1029 µL.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be used but should be done with caution to avoid compound degradation.
-
-
Sterile Filtration (for cell-based assays):
-
Draw the prepared solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, labeled storage vial (e.g., a cryovial).
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Protocol: Preparation of Working Solutions for Experiments
Working solutions are prepared by diluting the primary stock into the appropriate aqueous buffer or cell culture medium immediately before use.
Serial Dilution Strategy
It is best practice to perform an intermediate dilution first, rather than a single large dilution, to improve accuracy.
-
Prepare an Intermediate Stock: Dilute the 10 mM primary stock 1:100 in cell culture medium to create a 100 µM intermediate stock.
-
Example: Add 5 µL of the 10 mM primary stock to 495 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.
-
-
Prepare Final Working Concentrations: Use the 100 µM intermediate stock to prepare the final concentrations needed for your dose-response curve.
-
Example (for a final volume of 1 mL):
-
10 µM: Add 100 µL of 100 µM stock to 900 µL of medium.
-
1 µM: Add 10 µL of 100 µM stock to 990 µL of medium.
-
0.1 µM: Add 1 µL of 100 µM stock to 999 µL of medium.
-
-
Important: Always add the stock solution to the medium (not the other way around) and mix immediately to prevent precipitation of the compound.
Caption: Overall experimental workflow.
Stability and Storage Recommendations
The stability of the parent compound, Darunavir, has been studied extensively. It is relatively stable under thermal and photolytic conditions but shows considerable degradation in acidic and basic hydrolytic conditions.[13] While specific data for this compound is limited, it is prudent to assume similar sensitivities.
Table 2: Storage and Stability Guidelines
| Form | Storage Condition | Recommended Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | 2-8°C, desiccated | Per manufacturer's expiry | Protect from moisture and light. |
| Primary Stock (DMSO) | -20°C or -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. Use single-use aliquots. Protect from light. |
| Working Solutions (Aqueous) | 2-8°C | < 24 hours | Prepare fresh for each experiment. Poorly soluble compounds can precipitate out of aqueous solutions over time. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume; low-quality DMSO; compound has low solubility. | Re-verify calculations. Use fresh, anhydrous DMSO. Gently warm (37°C) or sonicate for a longer duration. If still insoluble, a lower stock concentration may be necessary. |
| Precipitation occurs when diluting stock in aqueous media. | Compound has poor aqueous solubility ("crashing out"). | Ensure the final DMSO concentration is sufficient to maintain solubility (but still biologically safe). Add the stock solution to the media slowly while vortexing. Prepare dilutions at the final concentration immediately before adding to cells/assay. |
| Inconsistent experimental results. | Stock solution degradation; inaccurate pipetting; repeated freeze-thaw cycles. | Prepare a fresh primary stock solution from the solid compound. Use calibrated pipettes. Always use a new aliquot for each experiment. |
References
-
Goll, R. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? ResearchGate. Available at: [Link]
-
Zorko, M., & Langel, Ü. (2018). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Molecules. Available at: [Link]
-
Sardessai, Y., & D'Souza, S. (2013). Solvent Selection for Whole Cell Biotransformations in Organic Media. ResearchGate. Available at: [Link]
-
Kieler, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
Kieler, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Darunavir. PubChem. Retrieved from: [Link]
-
Allmpus. (n.d.). DARUNAVIR 4-HYDROXY IMPURITY. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxy Darunavir. PubChem. Retrieved from: [Link]
- Google Patents. (n.d.). US8703980B2 - Process for the preparation of darunavir.
- Google Patents. (n.d.). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.
- Google Patents. (n.d.). US9062065B2 - Process for preparation of darunavir and darunavir ethanolate of fine particle size.
-
European Patent Office. (n.d.). EP2528923A1 - PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. Retrieved from: [Link]
-
Biondi, S. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
Protocols.io. (2025). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Retrieved from: [Link]
-
Di Perri, G., et al. (2020). Data on the stability of darunavir/cobicistat suspension after tablet manipulation. PMC. Available at: [Link]
-
Al-Kassas, R., et al. (2017). Enhanced dissolution of poorly soluble antiviral drugs from nanoparticles of cellulose acetate based solid dispersion matrices. PMC. Available at: [Link]
- Google Patents. (n.d.). US10774088B2 - Simplified procedure for the preparation of darunavir.
-
de Oliveira, A., et al. (2025). Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method. ResearchGate. Available at: [Link]
-
The Review of Diabetic Studies. (n.d.). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. Retrieved from: [Link]
-
Reddy, G., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science. Available at: [Link]
-
DIFF Biotech. (2024). Best practices for screening antiviral drugs. Retrieved from: [Link]
-
Rao, D., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Darunavir. Retrieved from: [Link]
Sources
- 1. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | 313682-97-2 [chemicalbook.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Hydroxy Darunavir. This guide is designed to provide expert insights and practical solutions to common challenges encountered during in vitro experiments. Given the limited publicly available stability data specifically for this compound, this document leverages the extensive research on its parent compound, Darunavir (DRV), to inform best practices. The degradation pathways and stability profile of Darunavir offer a robust framework for understanding and improving the stability of its hydroxylated metabolite.[1]
Core Concepts: Understanding the Instability of Darunavir and Its Metabolites
The chemical structure of Darunavir contains functional groups, such as carbamate and sulfonamide linkages, that are susceptible to degradation under certain conditions. The primary mechanisms of degradation observed for Darunavir, which are highly relevant for this compound, are hydrolysis and oxidation.[1][2][3]
-
Hydrolytic Degradation: This is the most significant pathway for Darunavir degradation. It occurs under both acidic and basic conditions, leading to the cleavage of the molecule.[2][4][5][6] The presence of water in aqueous buffers and cell culture media makes this a primary concern for in vitro assays.
-
Oxidative Degradation: While Darunavir is comparatively more stable under oxidative stress than hydrolytic stress, degradation can still occur, particularly with prolonged exposure to oxidizing agents.[1][7]
Darunavir is relatively stable under thermal and photolytic stress, suggesting that temperature and light are less critical factors, provided they are within standard laboratory conditions.[1][2]
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound stock solutions?
A: Based on practices for Darunavir, stock solutions should be prepared in a suitable organic solvent like methanol, acetonitrile, or DMSO and stored at low temperatures.[2][8][9] For short-term storage (up to a week), 4°C is acceptable.[10] For long-term storage, aliquoting and freezing at -20°C or -70°C is strongly recommended to prevent degradation from repeated freeze-thaw cycles.[11]
Q: Which solvent is best for preparing my stock solution?
A: Methanol and acetonitrile are excellent choices as they are volatile and easily removed.[2][8][9] Dimethyl sulfoxide (DMSO) is also effective for solubilization but can interfere with certain biological assays and may be harder to remove. Always use HPLC-grade or higher purity solvents to avoid introducing contaminants that could accelerate degradation.
Q: My experiment runs for 72 hours in an aqueous buffer. Should I be concerned about stability?
A: Yes. Given Darunavir's susceptibility to hydrolysis, significant degradation of this compound can be expected in aqueous media over a 72-hour period, especially if the pH is not neutral or if the temperature is elevated (e.g., 37°C).[2] It is crucial to determine the compound's stability in your specific experimental matrix (buffer, cell culture media) beforehand.
Troubleshooting Guide: Common In Vitro Stability Issues
Q1: My this compound concentration is decreasing rapidly in my aqueous buffer (pH 8.0) even when stored at 4°C. What is happening and how can I fix it?
A1: You are likely observing base-catalyzed hydrolysis. Darunavir shows considerable degradation under basic conditions (e.g., in 1 N NaOH).[2][5] A pH of 8.0, while only mildly alkaline, can be sufficient to cause significant degradation over hours or days.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for base-catalyzed degradation.
Corrective Actions:
-
Control pH: Adjust your buffer to a neutral pH (ideally between 6.5 and 7.5) where Darunavir is more stable.
-
Fresh Preparations: If the experiment allows, prepare fresh working solutions from a frozen organic stock immediately before use.
-
Run a Stability Check: Perform a short-term stability test by incubating this compound in your buffer for the planned duration of your experiment and measuring the concentration at different time points.
Q2: I see multiple unexpected peaks appearing in my LC-MS analysis of an aged sample. Are these contaminants?
A2: While contamination is possible, it is more likely that you are observing degradation products. Forced degradation studies on Darunavir have identified several products resulting from acid and base hydrolysis.[2][4][6][12] The additional peaks correspond to fragments of the parent molecule.
Likely Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Validation Steps:
-
Analyze a Fresh Sample: Immediately after preparation, analyze a sample of this compound. It should present as a single, sharp peak.
-
Stress a Sample: Intentionally degrade a sample by adding a small amount of weak acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH), incubating for a few hours, neutralizing, and re-analyzing.[2] Compare the chromatograms; the new peaks in your aged sample should match those in the stressed sample.
-
Use a Stability-Indicating Method: Ensure your analytical method, typically a gradient RP-HPLC method, can separate the parent compound from its degradation products.[8][12][13]
Quantitative Data Summary
The stability of a compound is highly dependent on its environment. The following tables summarize key stability information for the parent drug, Darunavir, which serves as a reliable guide for this compound.
Table 1: Recommended Storage and Handling of Darunavir/4-Hydroxy Darunavir
| Condition | Solvent/Matrix | Temperature | Recommended Duration | Reference(s) |
| Solid Compound | N/A | Room Temperature (25°C) | Stable | [14] |
| Organic Stock | Acetonitrile, Methanol, DMSO | -20°C to -70°C | Months to Years | [2][11] |
| Aqueous Suspension | Syrspend® vehicle | 4°C or Room Temp | At least 7 days | [10] |
| Plasma Samples | K2EDTA Human Plasma | -70°C | Up to 7 days | [11] |
Table 2: Summary of Darunavir Stability Under Forced Degradation Conditions
| Stress Condition | Reagent | Observation | Stability Profile | Reference(s) |
| Acid Hydrolysis | 1 N HCl | ~15-20% degradation in 48h | Labile | [2] |
| Base Hydrolysis | 1 N NaOH | ~15-20% degradation in 36h | Labile | [2] |
| Oxidation | 3-30% H₂O₂ | Degradation observed with 30% H₂O₂ | Relatively Stable | [1][7] |
| Thermal | 105°C | Stable | Stable | [1] |
| Photolytic | 1.2 million lux hours | Stable | Stable | [1] |
Experimental Protocol: In Vitro Stability Assessment in an Aqueous Matrix
This protocol outlines a self-validating experiment to determine the stability of this compound in your specific buffer or cell culture medium.
Objective: To quantify the degradation of this compound over time under specific in vitro conditions (e.g., 37°C in PBS, pH 7.4).
Materials:
-
This compound solid compound
-
HPLC-grade DMSO (or other suitable organic solvent)
-
Test Matrix (e.g., PBS, pH 7.4, DMEM with 10% FBS)
-
Calibrated analytical balance, volumetric flasks, pipettes
-
Low-binding microcentrifuge tubes or HPLC vials
-
Incubator set to the desired temperature (e.g., 37°C)
-
Validated HPLC or LC-MS/MS system with a suitable column (e.g., C18)[9]
Methodology:
-
Prepare Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve in DMSO to a final concentration of 10 mM. This is your T=0 organic stock. Store at -20°C.
-
-
Prepare Working Solution (e.g., 10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution into your pre-warmed (37°C) Test Matrix to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Vortex gently to mix. This is your main experimental sample.
-
-
Set Up Time Points:
-
Immediately after preparation, take your T=0 sample. Aliquot a portion of the working solution into an HPLC vial. If analysis is not immediate, quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C.
-
Place the remaining working solution in the incubator at 37°C.
-
Collect subsequent samples at desired time points (e.g., T=2, 4, 8, 24, 48 hours), quenching each sample in the same manner as the T=0 sample.
-
-
Prepare Control Samples:
-
T=Final Control: At the final time point (e.g., 48 hours), prepare a fresh 10 µM working solution from the T=0 organic stock. This "fresh" sample serves as a control to account for any variability in sample preparation or instrument response over the course of the experiment.
-
Matrix Blank: Prepare a sample of the Test Matrix with the same concentration of DMSO but without the compound.
-
-
Analysis:
-
Data Interpretation:
-
Calculate the concentration of this compound at each time point based on a standard curve.
-
Normalize the results by expressing the concentration at each time point as a percentage of the T=0 concentration.
-
Compare the T=0 and T=Final control samples. They should be within 10-15% of each other, confirming the stability of your stock solution and the consistency of your analytical method.
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
References
- BenchChem. (2025). Comparative Stability of Darunavir and Hydroxy Darunavir: A Detailed Guide. BenchChem.
- Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research.
- BenchChem. (2025).
- Reddy, B. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy.
- National Center for Biotechnology Inform
- Reddy, B. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PMC.
- Calcagno, A., et al. (2020). Data on the stability of darunavir/cobicistat suspension after tablet manipulation.
- Kogawa, A. C., et al. (2013). Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method. Journal of Analytical Methods in Chemistry.
- Nie, H., et al. (2018). Investigating the Physicochemical Stability of Highly Purified Darunavir Ethanolate Extracted from PREZISTA® Tablets. AAPS PharmSciTech.
- Seshachalam, V., & Haribabu, B. (2017). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry.
- Kumar, A., et al. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Yamjala, K., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Scientia Pharmaceutica.
- Sreekanth, N., et al. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research.
- Reddy, B. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research.
- U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Physicochemical Stability of Highly Purified Darunavir Ethanolate Extracted from PREZISTA® Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.vignan.ac.in [ir.vignan.ac.in]
- 7. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Data on the stability of darunavir/cobicistat suspension after tablet manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction
Welcome to the technical support center for the chromatographic analysis of Darunavir and its primary metabolite, 4-Hydroxy Darunavir. Darunavir is a potent protease inhibitor crucial in the treatment of HIV infection[1]. Its metabolism, primarily mediated by the CYP3A4 enzyme system in the liver, leads to hydroxylated forms, with this compound being a key metabolite[2]. The accurate and robust separation of the parent drug from its metabolite is critical for pharmacokinetic studies, therapeutic drug monitoring, and stability testing.
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help researchers and drug development professionals overcome common challenges encountered during the chromatographic separation of these two closely related compounds.
Core Concepts in Separation
The successful separation of Darunavir and this compound hinges on exploiting the subtle differences in their physicochemical properties. Both are relatively non-polar molecules, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the method of choice. A C18 stationary phase is the most common and effective starting point for method development[3][4][5][6].
The key to resolving these compounds lies in the precise control of the mobile phase, particularly its pH and organic modifier composition. Darunavir contains a primary amine, making its retention sensitive to the pH of the mobile phase. By operating at a low pH (e.g., 2.5-4.0), the amine group is protonated, which can lead to sharper peaks and more consistent retention. The addition of a hydroxyl group in the metabolite slightly increases its polarity, which is the primary handle for achieving separation.
Recommended Starting Method Parameters (UPLC/HPLC)
This table outlines a robust starting point for your method development, based on a consolidation of validated methods from the literature.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 (e.g., Acquity BEH C18, X-Bridge C18)[7], 1.7-3.5 µm, 50-150 mm x 2.1-4.6 mm | A high-purity C18 column minimizes secondary interactions (e.g., with silanols), reducing peak tailing. Smaller particle sizes (UPLC) provide higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate/Acetate in Water | Volatile buffers like formic acid or ammonium salts are ideal as they are MS-compatible and provide good buffering capacity at low pH, enhancing peak shape[5][8]. |
| Mobile Phase B | Acetonitrile | Acetonitrile is generally preferred over methanol as it often provides better peak sharpness and lower backpressure[5]. |
| Elution Mode | Gradient | A gradient elution is highly recommended to achieve baseline separation of the slightly more polar this compound from the parent Darunavir and to elute any other related impurities within a reasonable runtime[5][7][8]. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm ID); 0.8-1.2 mL/min (for 4.6 mm ID) | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Column Temp. | 30-45 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be optimized. 45°C has been shown to provide optimal separation in some cases[5]. |
| Detection (UV) | 265 nm | This wavelength provides a strong absorbance for both Darunavir and its metabolites[3][5][9]. |
| Injection Vol. | 1-10 µL | Keep the injection volume small and use a diluent that is as weak as, or weaker than, the initial mobile phase to prevent peak distortion. |
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental hurdles.
Q1: My Darunavir and this compound peaks are co-eluting or have very poor resolution (<1.5). How can I improve the separation?
A1: This is the most common challenge. The structural similarity of the two compounds requires careful optimization. Follow this systematic approach:
-
Optimize the Gradient: This is your most powerful tool.
-
Decrease the Gradient Slope: Make the increase in your organic solvent (Acetonitrile) per unit of time more gradual. A shallower gradient gives the compounds more time to interact with the stationary phase, improving separation.
-
Introduce an Isocratic Hold: Start with a low percentage of organic solvent and hold it for a few minutes before starting the gradient. This can improve the focusing of the analytes at the head of the column.
-
-
Adjust Mobile Phase pH: The ionization state of Darunavir is pH-dependent.
-
Lower the pH: Try adjusting the pH of your aqueous mobile phase (Mobile Phase A) down to ~2.5 using formic or phosphoric acid. A lower pH ensures the amine group is fully protonated, which can sharpen the peak and subtly alter selectivity[4][5].
-
Explore Higher pH: While less common, some methods have found success at higher pH (~8.0) using buffers like dipotassium hydrogen phosphate with triethylamine[1][6]. This approach modifies silanol interactions and can sometimes dramatically change selectivity.
-
-
Change the Organic Modifier: If acetonitrile is not providing sufficient resolution, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity between the two analytes. You can also try ternary mixtures (e.g., Water/Acetonitrile/Methanol).
-
Evaluate Column Chemistry: If mobile phase optimization is insufficient, the column chemistry may not be suitable.
-
Try a Phenyl-Hexyl Phase: These columns offer alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like Darunavir.
-
Use a Different C18: Not all C18 columns are the same. A different manufacturer's C18 may have different bonding density or end-capping, providing the selectivity you need.
-
Caption: Troubleshooting workflow for poor resolution.
Q2: I'm observing significant peak tailing, especially for the Darunavir peak. What is the cause and solution?
A2: Peak tailing for amine-containing compounds like Darunavir is often caused by secondary ionic interactions with deprotonated, acidic silanol groups on the silica surface of the column.
-
Primary Solution: Lower Mobile Phase pH: As mentioned above, reducing the pH to below 4.0 protonates the silanol groups, neutralizing their negative charge and minimizing these secondary interactions. This is the most effective solution[5].
-
Use a High-Quality, End-Capped Column: Modern columns (e.g., BEH, X-Bridge) are designed with advanced end-capping to shield most of the residual silanols. Ensure you are not using an older, Type-A silica column.
-
Consider a Competing Base: If you must operate at a neutral or higher pH, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, reducing tailing[1]. However, be aware that TEA is not MS-friendly.
Q3: My retention times are drifting from one injection to the next. How can I stabilize the method?
A3: Retention time instability is a classic sign of system issues. Check the following:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is standard.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature[10]. Even small changes in ambient temperature can affect retention times.
-
Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is proportioning them correctly. Cover solvent reservoirs to prevent evaporation of the more volatile component (acetonitrile)[10].
-
System Leaks: Check all fittings for any signs of leaks, especially between the pump and the injector. A pressure test can help diagnose this. Even a small leak can cause retention time to drift[10].
Q4: I am analyzing plasma samples and my baseline is very noisy, or I am seeing many interfering peaks. What is the best sample preparation strategy?
A4: Biological matrices like plasma are complex and require thorough cleanup to avoid matrix effects and column contamination. The choice of technique depends on your required sensitivity and throughput.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PP) | Fast, simple, inexpensive. | Least clean, high matrix effects, risk of analyte loss through co-precipitation. | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can concentrate the sample. | Labor-intensive, uses large volumes of organic solvents. | Assays requiring better cleanliness than PP. |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high concentration factor, highly selective.[2] | More expensive, requires method development. | Bioanalytical studies requiring high accuracy, precision, and sensitivity (gold standard). |
For robust and sensitive quantification, Solid-Phase Extraction (SPE) is highly recommended. An Oasis HLB or C18 cartridge can effectively remove proteins and phospholipids, providing a clean extract for analysis[2].
Caption: Sample preparation workflows for biological matrices.
FAQs
Q: Is an isocratic or gradient method better for this separation? A: A gradient method is strongly recommended. While an isocratic method might be possible, it would likely require a long run time to separate this compound from the parent drug, and later-eluting impurities could be missed. A gradient provides superior resolution and efficiency for this type of analysis[5][7][8].
Q: My method uses a phosphate buffer, and I'm having issues when connecting to a mass spectrometer. Why? A: Phosphate buffers are non-volatile and will precipitate in the heated electrospray source of a mass spectrometer, causing signal suppression and contaminating the instrument. For LC-MS analysis, you must use a volatile mobile phase system, such as water with formic acid or a buffer like ammonium formate or ammonium acetate[3][5].
Q: Can I use the same method to quantify other Darunavir impurities? A: Possibly, but the method would need to be re-validated. This method is optimized for the separation of Darunavir and this compound. Other impurities or degradation products may have different polarities and could co-elute or require different gradient conditions for adequate separation[5][11]. A full impurity profiling method would require demonstrating specificity for all known impurities.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Darunavir from Human Plasma
This protocol is based on established methods for extracting drugs from plasma matrices[2].
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol, followed by 1 mL of high-purity water. Do not allow the cartridge to go dry.
-
Sample Pre-treatment: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Darunavir) and vortex briefly. Add 200 µL of 2% phosphoric acid in water and vortex to mix.
-
Load Sample: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 1 mL/min).
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute Analytes: Elute the Darunavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC system.
Protocol 2: System Suitability Testing (SST)
Before running any analytical batch, perform SST to ensure the chromatographic system is performing adequately.
-
Prepare SST Solution: Prepare a solution containing both Darunavir and this compound at a concentration that gives a clear, on-scale peak (e.g., 1 µg/mL).
-
Perform Replicate Injections: Make 5-6 replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the following parameters from the replicate injections:
-
Resolution (Rs): The resolution between the Darunavir and this compound peaks should be > 2.0.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5.
-
Relative Standard Deviation (%RSD) of Retention Time: The %RSD for the retention time of each peak should be < 1.0%.
-
%RSD of Peak Area: The %RSD for the peak area of each peak should be < 2.0%.
-
-
Acceptance: If all parameters meet the acceptance criteria, the system is ready for sample analysis. If not, proceed with troubleshooting before analyzing samples.
References
-
Reddy, B. V. R., et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science, 51(5), 471-476. [Link][3][9]
-
PubMed. (2012). Stability-indicating HPLC method for the determination of darunavir ethanolate. Journal of Chromatographic Science. [Link][12]
-
Parameswari, S. A., et al. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DARUNAVIR, COBICISTAT, EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN BULK AND PHARMACEUTICAL FORMULATION. International Journal of Pharmaceutical Sciences and Research, 12(6), 3216-3224. [Link][4]
-
The Review of Diabetic Studies. (n.d.). Stability Indicating Rp-Hplc Method For Impurity Profiling Of Darunavir Hydrate In Drug Product. [Link][13]
-
Reddy, B. V. R., et al. (2013). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science, 51(5), 471–476. [Link]
-
Pawar, H. M., et al. (2024). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DARUNAVIR. World Journal of Pharmaceutical Research, 13(8), 583-595. [Link][1]
-
Royal Society of Chemistry. (2026). Enhancing chromatographic separation and extraction efficiency: a Quality by Design approach for simultaneous determination of darunavir and its 17 impurities in dosage forms using UPLC/PDA/MS. [Link][5]
-
Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. [Link][6]
-
Rathod, S., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research, 28(2). [Link][11]
-
Kumar, A., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. ACS Omega, 7(50), 46903–46916. [Link][7]
-
Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [Link][14]
-
Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link][15]
-
Rao, D. K., et al. (2013). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 83, 142-149. [Link][16]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link][10]
-
International Journal of Pharmaceutical Sciences and Research. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. [Link][17]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. biomedres.us [biomedres.us]
- 12. Stability-indicating HPLC method for the determination of darunavir ethanolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabeticstudies.org [diabeticstudies.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. jchr.org [jchr.org]
- 16. LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for minimizing the degradation of 4-Hydroxy Darunavir during sample preparation. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data.
Part 1: Fundamental Principles of this compound Stability
Understanding the inherent vulnerabilities of your analyte is the first step toward protecting it. This compound, being the major metabolite of the protease inhibitor Darunavir, shares many of its stability characteristics. The parent drug, Darunavir, is known to be labile under hydrolytic conditions, particularly in the presence of strong acids and bases.[1][2][3] While it shows relative stability against oxidation, heat, and light, the introduction of a hydroxyl group in its metabolite can potentially introduce new reactive sites.
The primary drivers of degradation during sample preparation for this compound are:
-
pH Extremes: Acidic or basic conditions can catalyze the hydrolysis of labile functional groups within the molecule.[1][4]
-
Enzymatic Activity: Endogenous enzymes (e.g., proteases, esterases) present in biological matrices like plasma or tissue homogenates can actively degrade the analyte if not properly inactivated.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of both chemical and enzymatic degradation.[3][5]
The core principle of any successful sample preparation protocol is therefore to maintain a controlled, inert environment for the analyte from the moment of collection to the point of analysis.
Key Degradation Factors and Mitigation Strategies
| Factor | Mechanism of Degradation | Primary Mitigation Strategy | Secondary Actions |
| pH | Acid/Base Hydrolysis | Maintain pH in a neutral range (6-8) throughout the process. Use buffered solutions. | Neutralize samples immediately if acid/base treatment is unavoidable for other process steps.[1][3] |
| Temperature | Increased rate of chemical and enzymatic reactions | Keep biological samples on ice at all times. Use refrigerated centrifuges and pre-chilled solvents. | Process samples as quickly as possible. Store processed samples at -70°C or lower if analysis is not immediate. |
| Enzymes | Proteases and other enzymes in the biological matrix can metabolize or cleave the analyte. | Rapidly denature/precipitate proteins using ice-cold organic solvents (e.g., acetonitrile).[7] | Consider adding a broad-spectrum protease inhibitor cocktail for particularly sensitive or long-duration protocols.[6] |
| Light | Photodegradation (less common for Darunavir but a general risk) | Use amber or opaque collection tubes and vials. | Minimize exposure to direct sunlight or strong artificial light during processing.[8] |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the analysis of this compound, linking them to potential degradation and providing actionable solutions.
Q1: My analyte recovery is consistently low and variable. What is the most likely cause?
A1: The most probable culprits are pH instability and temperature abuse. The parent compound, Darunavir, shows significant degradation in both acidic (1N HCl) and basic (1N NaOH) conditions.[3] Your this compound metabolite is likely subject to the same hydrolytic instability.
-
Troubleshooting Steps:
-
Audit Your pH: Measure the pH of your biological samples and all buffers/reagents used in the extraction process. Ensure they are within a neutral range (pH 6-8).
-
Strict Temperature Control: From the moment of thawing, are your samples kept consistently on an ice bath? Is your centrifuge refrigerated? Even brief periods at room temperature can allow degradative enzymes in the plasma to become active.[5]
-
Evaluate Extraction Method: Protein precipitation with ice-cold acetonitrile is a rapid method that simultaneously precipitates proteins and inactivates enzymes by denaturation.[7] If you are using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), ensure the pH of your wash and elution buffers is controlled.
-
Q2: I am observing unexpected peaks in my chromatogram that are inconsistent across samples. Could these be degradation products?
A2: Yes, this is a classic sign of in-process degradation. Uncontrolled hydrolysis or oxidation can create a variety of degradation products.[2][4]
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Intentionally stress a control sample of this compound under mild acidic, basic, and oxidative conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂ for a short period). Analyze these samples alongside your problematic ones. If the retention times of the "forced" degradation peaks match the unexpected peaks in your samples, you have confirmed a degradation issue.[9]
-
Review Sample Handling Time: Minimize the time between sample thawing and final analysis or freezing. The longer the sample sits in a liquid state, even on ice, the greater the opportunity for degradation.
-
Check Solvent Purity: Ensure your solvents (e.g., acetonitrile, methanol, water) are HPLC-grade or higher and are not contaminated. Contaminants can sometimes catalyze degradation.
-
Q3: Is adding a protease inhibitor cocktail necessary if I am using protein precipitation?
A3: It depends on your sample matrix and processing time. For standard plasma samples processed rapidly with ice-cold acetonitrile, protein precipitation is often sufficient to denature and remove the majority of degradative enzymes. However, if you are working with a more complex matrix (e.g., tissue homogenate) or if your protocol involves incubation steps, a protease inhibitor cocktail is a highly recommended safety measure to ensure complete inactivation of all protease classes (serine, cysteine, metalloproteases, etc.).[6] It provides an extra layer of security for your analyte's integrity.
Q4: Can the choice of extraction method itself contribute to degradation?
A4: Absolutely. Each method has its own potential pitfalls.
-
Protein Precipitation (PP): Generally the safest and fastest method. The main risk is incomplete precipitation, which can leave some enzymes active. Using ice-cold solvent and ensuring a sufficient solvent-to-sample ratio (e.g., 3:1 acetonitrile:plasma) is critical.[7]
-
Liquid-Liquid Extraction (LLE): Risk is associated with the pH of the aqueous phase and the potential for prolonged mixing times. Ensure buffers are pH-neutral and minimize extraction time.
-
Solid-Phase Extraction (SPE): The highest risk comes from harsh pH conditions in wash or elution steps. Never use strong acids or bases unless absolutely necessary and validated. Ensure the sorbent material does not catalytically degrade the analyte.
The diagram below illustrates the critical control points in a typical bioanalytical workflow.
Caption: Bioanalytical workflow with critical stability checkpoints.
Part 3: Recommended Sample Preparation Protocols
The following protocols are designed to minimize degradation. The Protein Precipitation method is recommended as the primary choice due to its speed and efficiency in enzyme inactivation.
Protocol 1: Protein Precipitation (PP) - Recommended Method
This method is fast, requires minimal sample manipulation, and effectively removes the bulk of proteins while inactivating enzymes.
Materials:
-
Biological sample (e.g., K2EDTA plasma)
-
Ice-cold HPLC-grade acetonitrile (ACN)
-
Refrigerated centrifuge
-
Vortex mixer
-
Amber autosampler vials
Methodology:
-
Retrieve plasma samples from ≤ -70°C storage and thaw completely in an ice bath.
-
Label a clean microcentrifuge tube for each sample.
-
Aliquot 100 µL of plasma into the corresponding labeled tube. Ensure tubes remain on ice.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio is crucial for efficient protein precipitation.
-
Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean amber autosampler vial for direct injection or to a new tube for evaporation and reconstitution if concentration is needed.[7]
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract but requires careful optimization of wash and elution steps to avoid pH-induced degradation.
Materials:
-
SPE Cartridge (e.g., a mixed-mode or reverse-phase sorbent suitable for the analyte)
-
Methanol, HPLC-grade
-
Deionized water
-
Wash Buffer (e.g., 5% Methanol in water, pH adjusted to 7.0)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample (pre-diluted with a neutral buffer if necessary) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the neutral pH wash buffer to remove interfering matrix components.
-
Elution: Elute this compound with 1 mL of the elution solvent into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., ≤ 40°C) and reconstitute in the mobile phase for analysis.[7]
The diagram below outlines the key degradation pathways and the corresponding preventative measures discussed in this guide.
Caption: Key degradation pathways and their mitigation strategies.
Part 4: Quick Reference FAQs
-
What is the best anticoagulant for plasma collection?
-
K2EDTA is a standard and widely accepted choice.[10]
-
-
How long can I store my samples?
-
For long-term storage (weeks to months), samples should be kept at -70°C or colder. For short-term storage (2-3 days) of processed samples in the autosampler, ensure the cooler is set to 4°C.[11] Always perform your own stability testing to validate storage conditions for your specific matrix.
-
-
My mobile phase is acidic. Will this degrade the analyte in the autosampler?
-
While brief exposure to a mildly acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) during the chromatographic run is generally acceptable, prolonged storage in the autosampler vial after reconstitution in an acidic mobile phase is not recommended. If there's a delay, it's best to reconstitute just before analysis or in a weaker, more neutral solution.
-
References
-
Bolla, M., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia. Available at: [Link]
-
Bolla, M., et al. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Hydroxy Darunavir. PubChem Compound Database. Available at: [Link]
-
Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]
-
Bolla, M., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. Vignan's Foundation for Science, Technology and Research. Available at: [Link]
-
Vanaja, M., & Sreeramulu, J. (2017). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science. Available at: [Link]
-
PharmaCompass (n.d.). Darunavir: Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Goryacheva, E.A., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites. Available at: [Link]
-
Anumolu, P.D., et al. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Darunavir. PubChem Compound Database. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of darunavir showing the formation of six process related.... Available at: [Link]
-
Reddy, B., et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of Chromatographic Science. Available at: [Link]
-
Anusha, Y., et al. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Bana, A. A., et al. (2020). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Jain, D., et al. (2024). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Infectious Disease and Therapy. Available at: [Link]
-
Maj, M., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Pharmaceuticals. Available at: [Link]
-
G-Biosciences (2019). The Benefits of a Protease Inhibitor Cocktail. Available at: [Link]
Sources
- 1. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.vignan.ac.in [ir.vignan.ac.in]
- 4. ijpsr.com [ijpsr.com]
- 5. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijper.org [ijper.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Bot Verification [rasayanjournal.co.in]
Introduction
Welcome to the technical support resource for the bioanalysis of 4-Hydroxy Darunavir (4-OH-DRV), the primary oxidative metabolite of the potent HIV protease inhibitor, Darunavir (DRV)[1]. Achieving high sensitivity for this metabolite is critical for accurate pharmacokinetic (PK) modeling, therapeutic drug monitoring (TDM), and understanding the drug's metabolic profile[1][2]. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance the sensitivity and robustness of your LC-MS/MS method.
Troubleshooting Guide: Low Sensitivity & Poor Signal
This section addresses the most common and frustrating issue in quantitative bioanalysis: a weak or non-existent signal for your analyte of interest.
Q1: I am seeing a very low, or no, signal for this compound. Where do I start?
A1: A low or absent signal is a multi-factorial problem. A systematic approach is essential to identify the root cause without wasting time or resources. We recommend a tiered diagnostic approach, starting from the detector and working backward to the sample.
Workflow: Systematic Troubleshooting for Low Analyte Signal Below is a logical workflow to diagnose sensitivity issues.
Caption: A step-by-step workflow for diagnosing low signal issues.
Expert Commentary:
-
Tier 1: Never assume your instrument is performing optimally. Daily or batch-by-batch system suitability tests (SSTs) are crucial. A failure here points to a system-wide problem, not a method-specific one.
-
Tier 2: 4-OH-DRV, like its parent compound, is a complex molecule. Its stability in solution, especially at low concentrations, should not be taken for granted. Re-optimizing mass spectrometer parameters is vital as instrument performance can drift. The goal of electrospray ionization (ESI) is to efficiently transfer ions from the liquid phase to the gas phase; this process is highly dependent on source conditions[3].
-
Tier 3: This is the most common source of sensitivity problems in bioanalysis. Biological matrices like plasma are incredibly complex. Co-eluting endogenous components, particularly phospholipids, can severely suppress the ionization of your target analyte, a phenomenon known as the matrix effect[4][5]. Poor extraction recovery means you are losing analyte before it even reaches the instrument.
Q2: My signal-to-noise (S/N) is poor due to high background. How can I fix this?
A2: High background noise is typically caused by either chemical interference from the sample matrix or electronic noise from the detector. The key is to isolate the source.
-
Improve Sample Cleanup: The most effective way to reduce chemical noise is to remove interfering matrix components before they enter the mass spectrometer.
-
Problem: Protein Precipitation (PP) is fast but "dirty." It removes proteins but leaves behind many other matrix components like salts and phospholipids[2].
-
Solution: Switch to a more selective sample preparation technique.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using specific sorbent chemistry (e.g., reversed-phase, ion-exchange) to bind the analyte while washing away interferences. SPE is highly recommended for achieving the lowest limits of quantification[2][6].
-
-
-
Optimize Chromatographic Selectivity: Ensure your analyte is chromatographically resolved from the "matrix cloud."
-
Technique: Perform a post-column infusion experiment. Infuse a constant stream of 4-OH-DRV standard into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression[4]. Adjust your gradient to move the 4-OH-DRV peak away from these zones.
-
Column Choice: Using columns with different selectivities (e.g., C18, Phenyl-Hexyl) or smaller particle sizes (UPLC/UHPLC) can improve resolution and separate the analyte from interferences[7][8].
-
-
Refine MS/MS Parameters:
-
Increase Specificity: Ensure you are using optimized and specific Multiple Reaction Monitoring (MRM) transitions. If you see high background in your primary transition, investigate a secondary or tertiary transition that may be less prone to interference.
-
Dwell Time: Increasing the MRM dwell time for 4-OH-DRV can improve the S/N ratio for that specific transition, but be mindful of having enough data points across the chromatographic peak (~12-15 points)[9].
-
Frequently Asked Questions (FAQs)
Q1: Which sample preparation method (PP, LLE, or SPE) is best for 4-OH-DRV?
A1: The "best" method depends on your required sensitivity, throughput, and available resources.
| Method | Pros | Cons | Best For |
| Protein Precipitation (PP) | Fast, simple, inexpensive, high recovery[2]. | "Dirty" extracts, high matrix effects, potential for clogging[5]. | High-throughput screening; when analyte concentrations are high. |
| Liquid-Liquid Extraction (LLE) | Cleaner than PP, moderate cost. | More labor-intensive, requires solvent optimization, potential for emulsions[10]. | Assays requiring moderate sensitivity; removing highly polar/non-polar interferences. |
| Solid-Phase Extraction (SPE) | Cleanest extracts, lowest matrix effects, allows for sample concentration[6]. | Most expensive, requires method development, can have lower recovery if not optimized. | Assays requiring the highest sensitivity (low ng/mL or pg/mL levels); regulated bioanalysis. |
Workflow: Selecting a Sample Preparation Method
Caption: Decision tree for choosing the appropriate sample preparation technique.
Q2: How do I optimize the mobile phase and MS parameters for 4-OH-DRV?
A2: Optimization is key to maximizing ionization efficiency and, therefore, sensitivity.
Mobile Phase Optimization:
-
pH Control: Darunavir and its metabolites contain basic amine groups. Using an acidic mobile phase modifier, such as 0.1% formic acid, ensures these groups are protonated ([M+H]+), which is essential for efficient positive mode electrospray ionization[3][7][11].
-
Organic Solvent: Acetonitrile is commonly used and often provides sharper peaks and lower backpressure than methanol for gradient elution[7][11]. Start with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
Mass Spectrometer Parameter Optimization: The following parameters should be optimized by infusing a ~100-200 ng/mL solution of 4-OH-DRV directly into the mass spectrometer.
| Parameter | Description | Optimization Goal |
| Precursor Ion | The mass-to-charge ratio (m/z) of the intact ionized molecule. For 4-OH-DRV, this will be [M+H]+, which is ~16 Da higher than Darunavir's [M+H]+ of 548.2 m/z[1][12]. | Find the most intense and stable signal corresponding to the protonated molecule (~564.2 m/z). |
| Product Ion(s) | Characteristic fragment ions generated by colliding the precursor ion with a gas. | Identify 2-3 stable, high-intensity fragment ions that are specific to 4-OH-DRV for MRM. |
| Collision Energy (CE) | The energy applied to fragment the precursor ion. | Find the voltage that produces the maximum intensity for your chosen product ion. |
| Source Voltage | The voltage applied to the ESI capillary. | Maximize signal intensity while maintaining stability. Typically 3-5 kV for positive mode. |
| Gas Flows (Nebulizer, Heater) | Gases used to desolvate the ESI droplets. | Find the optimal flows that maximize signal without causing instability or fragmentation in the source. |
| Source Temperature | The temperature used to aid in desolvation. | Maximize signal by efficiently evaporating the solvent. Typically 350-550 °C[7][13]. |
Workflow: LC-MS/MS Detection Process
Caption: The journey of this compound through a triple quadrupole mass spectrometer.
Q3: Should I consider chemical derivatization to improve sensitivity?
A3: For 4-OH-DRV, derivatization is generally not necessary and adds complexity. The molecule already contains readily ionizable functional groups (amines) that perform well in standard positive mode ESI[14]. Derivatization is typically reserved for non-polar compounds lacking ionizable groups or to improve chromatographic retention of very polar compounds. While some research explores derivatizing Darunavir's functional groups for inhibitor design, this is not standard practice for bioanalytical quantification[15]. Focusing on optimizing sample preparation, chromatography, and MS parameters will yield the best results.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Selection: Choose a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB), which is effective for a broad range of compounds[2].
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard (IS) working solution (e.g., d9-Darunavir). Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step disrupts protein binding.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a wash of 1 mL of 20% methanol to remove less polar interferences.
-
Elution: Elute 4-OH-DRV and the IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[2]. Vortex for 30 seconds and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of IS working solution.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)[2][10]. Add 50 µL of a weak base (e.g., 0.1 M ammonium hydroxide) to neutralize the analyte for better extraction into the organic phase.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at >4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Separation: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase[2].
References
-
Peris-Vicente, J., et al. (2014). Use of Micellar Liquid Chromatography to Analyze Darunavir, Ritonavir, Emtricitabine, and Tenofovir in Plasma. PubMed. Retrieved from [Link]
-
Vanaja, M., & Sreeramulu, J. (2019). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Reddy, B. et al. (2020). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Asian Journal of Chemistry. Retrieved from [Link]
-
Rao, D. P., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques. PMC - NIH. Retrieved from [Link]
-
Shaik, A. B., & Sudha, T. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Retrieved from [Link]
-
Kogawa, A. C., et al. (2012). DEVELOPMENT AND VALIDATION OF FIRST DERIVATE SPECTROPHOTOMETRIC METHOD FOR QUANTIFICATION OF DARUNAVIR IN TABLETS. ECLETICA QUIMICA. Retrieved from [Link]
-
Kogawa, A. C., et al. (2014). Development and Validation of First Derivative Spectrophotometric Method for Quantification of Darunavir in Tablets. IMSEAR. Retrieved from [Link]
-
Janečková, H., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS. MDPI. Retrieved from [Link]
-
Sree, N. S., & Kumar, D. A. (2021). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. International Journal of Pharmaceutical Research. Retrieved from [Link]
-
Kogawa, A. C., et al. (2014). Development and Validation of First Derivative Spectrophotometric Method for Quantification of Darunavir in Tablets. British Journal of Pharmaceutical Research. Retrieved from [Link]
-
Na, M., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Lin, Z. J., & Li, W. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. Retrieved from [Link]
-
Shah, A. K., et al. (2015). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors in Human Plasma by UPLC-MS/MS. NIH. Retrieved from [Link]
-
Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Retrieved from [Link]
-
Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. ResearchGate. Retrieved from [Link]
-
Nalam, M. N., et al. (2022). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. NIH. Retrieved from [Link]
-
Richardson, S. D. (2022). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. LCGC International. Retrieved from [Link]
-
Jones, A., & Alelyunas, Y. (2018). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Waters. Retrieved from [Link]
-
Wang, Y., et al. (2019). Specificity chromatogram of darunavir and its six process related impurities (PRIs). ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2022). Identification of Darunavir Derivatives for Inhibition of SARS-CoV-2 3CLpro. PMC - NIH. Retrieved from [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]
-
Gushgari-Doyle, S., et al. (2023). Evaluating the “wrong-way-round” electrospray ionization of antiretroviral drugs for improved detection sensitivity. NIH. Retrieved from [Link]
-
Fay, F., et al. (2009). A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. PMC - NIH. Retrieved from [Link]
-
Monge, M. E., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. NIH. Retrieved from [Link]
-
Goldwirt, L., et al. (2007). HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma. PubMed. Retrieved from [Link]
-
Le-Minh, T., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Retrieved from [Link]
-
Huang, Y., et al. (2009). Sensitive analysis of anti-HIV drugs in human hair by LC/MS/MS. PubMed. Retrieved from [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]
-
Bajad, S. U. (2011). Analytical strategies for LC-MS-based targeted metabolomics. PMC - NIH. Retrieved from [Link]
-
Patti, G. J. (2011). Mass Spectrometry Strategies in Metabolomics. PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. sciencescholar.us [sciencescholar.us]
- 12. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
A comprehensive guide to diagnosing and resolving peak tailing in reversed-phase HPLC for researchers, scientists, and drug development professionals.
This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning peak tailing observed during the HPLC analysis of 4-Hydroxy Darunavir. As a metabolite of the protease inhibitor Darunavir, its accurate quantification is critical, and chromatographic peak shape is paramount for achieving reliable data. This guide is structured to walk you through a logical workflow, from initial assessment to advanced troubleshooting, ensuring scientific integrity and providing actionable solutions.
Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?
This compound, like its parent drug Darunavir, possesses chemical functionalities that make it susceptible to peak tailing in reversed-phase HPLC. The primary cause of peak tailing is the presence of multiple retention mechanisms for the analyte with the stationary phase.[1] The structure of this compound contains basic amine groups and a phenolic hydroxyl group.[2][3] These polar functional groups can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5]
These secondary interactions, which include hydrogen bonding and ion-exchange, are stronger than the primary hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a skewed, tailing peak.[5][6] Factors such as mobile phase pH, column chemistry, and sample preparation can significantly influence the extent of these interactions.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is the asymmetry of a chromatographic peak where the back half of the peak is broader than the front half.[9] It is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 often indicating significant tailing.[10][11] Poor peak shape can compromise the accuracy of integration and quantification, and reduce resolution from nearby peaks.[9]
Q2: My chromatogram for this compound shows significant peak tailing. What is the most likely cause?
A2: The most probable cause is secondary interactions between the basic amine and phenolic hydroxyl groups of this compound and active sites on the HPLC column, primarily acidic residual silanol groups.[4] These interactions are particularly prevalent when using silica-based C18 columns.
Q3: Are all peaks in my chromatogram tailing, or just the this compound peak?
A3: This is a crucial diagnostic question. If all peaks are tailing, it could indicate a physical issue with the column, such as a void or a blocked frit, or a system-wide problem like extra-column volume.[10] If only the this compound peak (and potentially other polar, basic analytes) is tailing, the issue is almost certainly chemical in nature and related to secondary interactions.[12]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: Mobile phase pH is a critical parameter that controls the ionization state of both the analyte and the stationary phase.[8] At a mid-range pH, the amine groups on this compound will be protonated (positively charged), and the residual silanol groups on the silica will be deprotonated (negatively charged), leading to strong ionic interactions and significant peak tailing.[12][13] Adjusting the pH to suppress the ionization of either the analyte or the silanol groups is a key strategy to improve peak shape.[14]
Q5: Can the sample solvent cause peak tailing?
A5: Yes, if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing.[4] It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.[9]
Troubleshooting Workflow
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial Assessment and Quick Checks
Before making significant changes to your method, perform these simple checks:
-
Review System Suitability Data: Check for any trends in peak asymmetry over recent runs. A sudden onset of tailing might suggest column degradation or contamination.[10]
-
Inspect the Guard Column: If a guard column is in use, replace it. A contaminated guard column can be a source of active sites causing peak tailing.[10]
-
Check for Column Voids: A sudden shock or operating at high pH can cause the silica bed to collapse, creating a void at the head of the column.[13] Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve this.[1]
Step 2: Method Optimization
If the initial checks do not resolve the issue, the problem is likely chemical. The following steps will guide you through optimizing your HPLC method.
The mobile phase composition is the most powerful tool for controlling peak shape.
-
pH Adjustment:
-
Low pH (pH 2.5-3.5): Operating at a low pH protonates the residual silanol groups, effectively neutralizing their negative charge and minimizing ionic interactions with the protonated amine groups of this compound.[13] This is often the most effective strategy for improving the peak shape of basic compounds.[14]
-
High pH (pH 8-10): At high pH, the amine groups on this compound are deprotonated (neutral), reducing their interaction with the now negatively charged silanol groups. However, this approach requires a pH-stable column (e.g., hybrid or bidentate bonded phases) to prevent silica dissolution.[7][15]
-
-
Buffer Selection and Concentration:
-
Use a buffer to maintain a stable pH. The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH.
-
Increasing the buffer concentration (e.g., to >20 mM) can help to mask the residual silanol groups and improve peak shape.[13]
-
-
Use of Additives:
-
A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (typically 0.05-0.1%).[16] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[16] However, TEA can suppress MS signal if using LC-MS.
-
The choice of HPLC column is critical for minimizing peak tailing.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible residual silanol groups, leading to improved peak shapes for basic compounds.[7][17]
-
Consider Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and provides an alternative interaction mechanism that can improve peak shape.[7]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more resistant to high pH and reducing silanol activity.[18]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile and water with a consistent buffer) but adjust the aqueous portion to different pH values (e.g., pH 3.0, 4.5, and 7.0). Use a calibrated pH meter for accurate measurements of the aqueous component before mixing with the organic solvent.[13]
-
Equilibrate the Column: For each mobile phase, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of this compound and observe the peak shape at each pH.
-
Analyze Results: Compare the tailing factor and resolution at each pH to determine the optimal condition.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse the Column: If permitted by the manufacturer, reverse the column flow direction.
-
Flush with a Strong Solvent: Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Methylene Chloride (if compatible with your system)
-
Isopropanol
-
100% Water
-
Mobile phase without buffer
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and re-equilibrate with the mobile phase.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing for a Basic Compound
| Mobile Phase pH | Analyte Ionization State | Silanol Ionization State | Expected Interaction | Expected Peak Shape |
| < 3.0 | Protonated (Cationic) | Neutral | Reduced Ionic Interaction | Improved Symmetry |
| 3.0 - 7.0 | Protonated (Cationic) | Deprotonated (Anionic) | Strong Ionic Interaction | Significant Tailing |
| > 8.0 | Neutral | Deprotonated (Anionic) | Reduced Ionic Interaction | Improved Symmetry |
Note: This table provides a general guide. The optimal pH will depend on the specific pKa of the analyte and the properties of the stationary phase.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A logical workflow for diagnosing peak tailing issues.
Caption: Interaction between this compound and a silanol group.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
LCGC North America. (1985). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). STABILITY INDICATING DETERMINATION OF DARUNAVIR WITH HPLC IN BLOOD PLASMA SAMPLES. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2020, June 12). (PDF) Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxy Darunavir. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of darunavir. Retrieved from [Link]
-
PharmaCompass. (n.d.). Darunavir | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Gpatindia. (2020, May 4). DARUNAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Semantic Scholar. (2020, June 12). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Hydroxy Darunavir | C27H37N3O8S | CID 71748962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. lctsbible.com [lctsbible.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Hydroxy Darunavir. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis can be challenging. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical Darunavir metabolite and impurity. Our focus is on providing practical, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The proposed solutions are based on established synthetic routes for Darunavir and general principles of aromatic chemistry, adapted for this specific analog. A likely synthetic approach involves utilizing a protected 4-hydroxyphenyl starting material and following a convergent synthesis pathway similar to that of Darunavir.
Question 1: I am observing low yields during the coupling of the 4-hydroxyphenyl-containing backbone with the bicyclic furan moiety. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this crucial coupling step often stem from several factors related to the reactivity of the precursors and the reaction conditions.
Potential Causes:
-
Incomplete Activation of the Bicyclic Furanol: The hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol needs to be efficiently activated to form a good leaving group for the subsequent coupling with the amino group of the Darunavir backbone. Incomplete activation will result in unreacted starting materials.
-
Side Reactions of the Phenolic Hydroxyl Group: If the 4-hydroxy group on the phenyl ring is not adequately protected, it can compete with the intended amine nucleophile, leading to undesired O-acylation or other side reactions.
-
Steric Hindrance: The bulky nature of both the Darunavir backbone and the bicyclic furan can lead to steric hindrance, slowing down the desired reaction and allowing side reactions to become more prominent.
-
Suboptimal Reaction Conditions: Inappropriate choice of solvent, base, or temperature can significantly impact the reaction rate and selectivity.
Troubleshooting Protocol:
-
Ensure Efficient Activation of the Furanol:
-
Method: A common activation method is the formation of a succinimidyl carbonate by reacting the furanol with disuccinimidyl carbonate (DSC) or a similar activating agent.
-
Verification: Before proceeding with the coupling, confirm the complete consumption of the furanol and formation of the activated intermediate by thin-layer chromatography (TLC) or LC-MS.
-
Pro-Tip: Use a slight excess (1.1-1.2 equivalents) of the activating agent to drive the reaction to completion. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid generated.
-
-
Effective Protection of the Phenolic Hydroxyl Group:
-
Choice of Protecting Group: A robust protecting group for the phenol is critical. A benzyl (Bn) or tert-butyldimethylsilyl (TBDMS) ether are common choices. The protecting group must be stable to the reaction conditions of the subsequent steps and selectively removable at a later stage.
-
Verification: Confirm complete protection of the starting 4-hydroxyphenyl derivative by NMR and Mass Spectrometry before proceeding with the synthesis.
-
-
Optimization of Coupling Conditions:
-
Solvent: Aprotic polar solvents like acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are generally suitable.
-
Base: A non-nucleophilic organic base such as TEA or DIPEA is crucial to scavenge the protons generated during the reaction without competing in the coupling.
-
Temperature: The coupling reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but monitor carefully for the formation of byproducts.
-
Stoichiometry: A 1:1 stoichiometry of the activated furan and the amine is ideal, but a slight excess of the activated furan (e.g., 1.05 equivalents) can be used to ensure complete consumption of the more complex amine intermediate.
-
Workflow for Optimizing the Coupling Reaction
Caption: Troubleshooting workflow for low coupling yield.
Question 2: I am struggling with the selective deprotection of the final product. The protecting group on the 4-hydroxy-phenyl moiety is either not coming off or I am seeing degradation of the rest of the molecule. What should I do?
Answer:
Selective deprotection in a complex molecule like this compound is a common challenge. The choice of protecting group during the initial synthetic design is critical for the success of this final step.
Potential Causes:
-
Inappropriate Protecting Group: The chosen protecting group may be too robust for selective removal without affecting other sensitive functional groups in the molecule (e.g., the carbamate, sulfonamide, or the bicyclic acetal).
-
Harsh Deprotection Conditions: The deprotection conditions (reagents, temperature, reaction time) may be too harsh, leading to cleavage of other labile bonds or racemization.
-
Catalyst Poisoning: If using a catalytic method (e.g., hydrogenolysis for a benzyl group), other functional groups in the molecule, such as the sulfonamide, can act as catalyst poisons, deactivating the catalyst and stalling the reaction.
Troubleshooting Protocol:
-
Re-evaluate the Protecting Group Strategy:
-
Orthogonality: The key is to have an "orthogonal" protecting group strategy, where each protecting group can be removed under a specific set of conditions that do not affect the others.
-
Recommended Protecting Groups for the Phenol:
-
Benzyl (Bn) ether: Removable by catalytic hydrogenolysis (e.g., H₂, Pd/C). This is often a good choice if there are no other reducible groups that would interfere.
-
Silyl ethers (e.g., TBDMS, TIPS): Removable with fluoride sources like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine. These conditions are generally mild and compatible with many other functional groups.
-
-
-
Optimization of Deprotection Conditions:
| Protecting Group | Deprotection Reagent | Common Issues & Troubleshooting |
| Benzyl (Bn) | H₂, Pd/C | Issue: Slow or incomplete reaction. Solution: Increase catalyst loading, use a different solvent (e.g., ethanol, ethyl acetate), or increase hydrogen pressure. Ensure the catalyst is not poisoned; pre-treatment of the substrate with a scavenger resin may help. |
| TBDMS | TBAF in THF | Issue: Slow reaction. Solution: Add a small amount of acetic acid to buffer the reaction. Gentle heating may be required. |
| TBDMS | HF-Pyridine | Issue: Potential for side reactions. Solution: Perform the reaction at low temperatures (0 °C) and monitor carefully by TLC to avoid over-reaction. |
-
Alternative Deprotection Methods:
-
For benzyl ethers, transfer hydrogenolysis using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes be more effective and milder than using hydrogen gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound compared to Darunavir itself?
A1: The primary challenge is the management of the additional reactive functional group—the phenolic hydroxyl group on the phenylmethyl side chain. This requires a carefully planned protecting group strategy to prevent unwanted side reactions during the synthesis, such as O-acylation during coupling steps or oxidation. The choice of a protecting group that can be selectively removed in the final step without affecting the complex and sensitive Darunavir scaffold is paramount.
Q2: Is a late-stage hydroxylation of Darunavir a feasible synthetic route?
A2: While mechanistically possible, late-stage C-H activation for aromatic hydroxylation on a complex molecule like Darunavir presents significant challenges.[1] These reactions often lack regioselectivity, leading to a mixture of hydroxylated isomers that are difficult to separate. Furthermore, the strong oxidizing agents typically used can degrade other functional groups in the Darunavir molecule.[2][3] For these reasons, a convergent synthesis starting from a pre-hydroxylated (and protected) building block is generally the more practical and reliable approach for targeted synthesis in a research or development setting.
Q3: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and assessment of product purity. A stability-indicating HPLC method is crucial for identifying any degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of intermediates and the final product at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all intermediates and the final this compound, confirming the correct constitution and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.
Q4: What are the expected impurities in the synthesis of this compound?
A4: Besides the common process-related impurities found in Darunavir synthesis (e.g., diastereomers, unreacted intermediates), the synthesis of this compound can introduce unique impurities:
-
Incompletely Deprotected Product: The final product may be contaminated with the protected precursor if the deprotection step is not driven to completion.
-
Isomeric Byproducts: If a late-stage hydroxylation approach is attempted, other hydroxylated isomers (e.g., 2-hydroxy or 3-hydroxy Darunavir) could be present.
-
Over-oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type impurities, especially if exposed to air or oxidizing agents for prolonged periods.
Visualizing a Potential Synthetic Pathway
Caption: A plausible convergent synthesis pathway for this compound.
References
-
Chen, S.-T., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications. Available at: [Link]
-
Ghosh, A. K., et al. (2016). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. National Institutes of Health. Available at: [Link]
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. PubMed. Available at: [Link]
-
Wang, D., et al. (2022). Aromatic and aliphatic hydrocarbon hydroxylation via a formally NiIV=O oxidant. National Institutes of Health. Available at: [Link]
-
Kumar, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]
-
Ghosh, A. K., et al. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. Available at: [Link]
-
Chen, S.-T., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. National Institutes of Health. Available at: [Link]
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. PubMed. Available at: [Link]
-
Wang, D., et al. (2022). Electrochemical aromatic C–H hydroxylation in continuous flow. ResearchGate. Available at: [Link]
- Reddy, M. A., et al. (2011). An improved process for the preparation of darunavir. Google Patents.
-
Kumar, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]
-
Seshadri, R. K., et al. (2021). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Journal of Pharmaceutical Research International. Available at: [Link]
-
Mizhiritskii, M., & Marom, E. (2010). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. Available at: [Link]
-
ALLMPUS. (n.d.). DARUNAVIR 4-HYDROXY IMPURITY. Retrieved from [Link]
-
Ghosh, A. K., et al. (2016). Design, synthesis, biological evaluation, and X-ray studies of HIV-1 protease inhibitors with modified P2'-ligands of Darunavir. ResearchGate. Available at: [Link]
-
Ghosh, A. K., et al. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. Available at: [Link]
-
Kim, J., et al. (2023). Late-Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry – An Asian Journal. Available at: [Link]
-
Buchwald, S. L., et al. (2013). ChemInform Abstract: Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ResearchGate. Available at: [Link]
-
Que, L., Jr., et al. (2021). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. National Institutes of Health. Available at: [Link]
Sources
Introduction
Welcome to the technical support guide for the synthesis of 4-Hydroxy Darunavir. As a primary oxidative metabolite of the potent HIV protease inhibitor Darunavir, this compound is a critical reference standard for pharmacokinetic and drug metabolism studies.[1] Its synthesis, however, presents significant regioselectivity challenges not encountered in the synthesis of the parent drug.
This guide is structured as a series of questions and answers to directly address common issues encountered during experimental work. We will explore the core chemical challenges, compare synthetic strategies, and provide detailed troubleshooting protocols to optimize your reaction conditions.
Part 1: Foundational Concepts & Core Challenges
Q1: What is this compound, and why is its synthesis challenging?
This compound is the product of aromatic hydroxylation on the 4-aminobenzenesulfonamide (aniline) ring of Darunavir. This transformation is primarily mediated in vivo by Cytochrome P450 enzymes, specifically CYP3A4.[2][3]
The primary challenge in the chemical synthesis of this molecule is achieving regioselectivity . The aniline ring is highly activated towards electrophilic substitution, and direct oxidation can lead to a mixture of ortho- and para-hydroxylated isomers, as well as potential over-oxidation products. Furthermore, the complex, multi-functional nature of the Darunavir scaffold requires careful consideration of protecting groups and reaction conditions to avoid degradation of other sensitive moieties, such as the carbamate and the secondary alcohol.[4]
Part 2: Troubleshooting Synthetic Strategies
Two primary strategies are employed for the synthesis of this compound: late-stage C-H functionalization of a Darunavir precursor and a de novo synthesis using a pre-hydroxylated building block. Each approach has a unique set of challenges.
Strategy A: Late-Stage Hydroxylation
This approach involves introducing the hydroxyl group onto the aniline ring of a late-stage intermediate or Darunavir itself. While convergent, it is often plagued by low yields and poor selectivity.
Q2: My direct hydroxylation attempt on N-Boc-protected Darunavir resulted in a complex mixture of products and low yield. What went wrong?
This is a common outcome. The aniline ring, even when part of a sulfonamide, is electron-rich and prone to non-selective oxidation. Several factors could be at play:
-
Reagent Choice: Strong, non-selective oxidizing agents (e.g., bare Fenton's reagent, peroxyacids) will attack multiple positions on the ring and potentially other parts of the molecule.
-
Over-oxidation: The newly formed phenol is even more electron-rich than the starting aniline, making it susceptible to further oxidation, leading to quinone-like structures and polymeric tars.
-
Degradation: The reaction conditions may not be compatible with other functional groups in the molecule.
Troubleshooting Protocol: Optimizing Late-Stage Hydroxylation
-
Protecting Group Strategy: Ensure the aniline nitrogen is protected (e.g., as part of the sulfonamide) but consider if additional protection is needed if the free amine is used. The core issue is the activation of the ring itself.
-
Select a Milder, More Selective Reagent: Move away from harsh oxidants. Consider metal-catalyzed C-H activation protocols that offer greater regiocontrol.
-
Control Reaction Parameters:
-
Temperature: Begin at low temperatures (e.g., -78 °C to 0 °C) and slowly warm the reaction, monitoring by TLC or LC-MS.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to avoid over-oxidation. Adding the oxidant slowly via syringe pump can also improve control.
-
Solvent: Aprotic solvents like acetonitrile or dichloromethane are often preferred to minimize side reactions.
-
Table 1: Comparison of Potential Hydroxylation Reagents
| Reagent/System | Typical Conditions | Advantages | Common Issues & Mitigation |
| Fenton's Reagent (Fe²⁺/H₂O₂) | H₂O/MeCN, 0 °C to RT | Inexpensive, powerful oxidant. | Poor selectivity, over-oxidation. Mitigation: Use ligands on iron to temper reactivity; maintain low temperature. |
| Peroxyacids (m-CPBA) | CH₂Cl₂, 0 °C to RT | Readily available. | Often leads to N-oxides or Baeyer-Villiger oxidation if ketones are present. Poor regioselectivity. |
| Oxone® with Catalyst | MeCN/H₂O, RT | More controlled oxidation. | Catalyst choice is crucial for selectivity; can still lead to mixtures. |
| Biomimetic P450 Systems | Mn or Fe Porphyrins + Oxidant (e.g., PhIO) | Can offer higher regioselectivity by mimicking the enzyme active site.[5] | Catalysts can be complex to synthesize; turnover numbers may be low. |
| Photoredox Catalysis | Ru/Ir catalyst, light source, oxidant | Can enable C-H functionalization under mild conditions. | Requires specialized equipment; optimization of catalyst and conditions is critical. |
Q3: How can I visually troubleshoot a failing late-stage hydroxylation reaction?
A decision tree can help diagnose the problem systematically.
Caption: Simplified retrosynthesis for the de novo approach.
Q4: The sulfonylation of my protected 4-aminophenol is inefficient. What are the key parameters to optimize?
The formation of the N-isobutyl sulfonamide on a hydroxylated aniline core can be tricky.
-
Choice of Base: The base is critical. It must be strong enough to deprotonate the aniline for reaction with the sulfonyl chloride, but not so strong that it deprotonates the phenol (if unprotected) or causes side reactions. Tertiary amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common. [6]If the reaction is sluggish, a stronger non-nucleophilic base like DBU could be trialed, but with caution.
-
Phenolic Protection: An unprotected phenol can compete as a nucleophile, reacting with the sulfonyl chloride to form a sulfonate ester. It is highly recommended to protect the phenol.
-
Solvent: Anhydrous aprotic solvents like CH₂Cl₂, THF, or ACN are essential to prevent hydrolysis of the sulfonyl chloride.
-
Temperature: The reaction is typically run at 0 °C to room temperature. Running it too hot can lead to side reactions and decomposition of the sulfonyl chloride.
Q5: My phenolic protecting group is cleaved during a subsequent step. How do I choose the right one?
Protecting group selection is paramount. The ideal group must be stable during the entire forward synthesis (amide couplings, potential reductions, deprotections of other groups) and be removable at the final stage without affecting the rest of the molecule.
Table 2: Phenolic Protecting Group Compatibility
| Protecting Group | Installation | Cleavage Conditions | Stability Profile & Notes |
| Methyl (Me) | MeI, K₂CO₃ | HBr, BBr₃ | Very Stable. Cleavage requires harsh, strongly acidic conditions that will likely degrade the Darunavir scaffold. Generally not recommended. |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | Good Choice. Stable to most non-reductive conditions. Cleavage via hydrogenolysis is clean and orthogonal to many other groups. [6] |
| Silyl Ethers (TBS, TIPS) | TBSCl, Imidazole | TBAF, HF•Py, Acetic Acid | Versatile. Stable to basic and reductive conditions. Cleaved by fluoride sources or acid. Choose a bulkier silyl group (e.g., TIPS) for greater stability. |
| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃/MeOH, mild base | Labile. Stable to acidic and reductive conditions but easily cleaved by bases. May not survive certain coupling or workup conditions. |
Recommendation: A Benzyl (Bn) group is often a robust choice for this synthesis, as the final deprotection via catalytic hydrogenation is a high-yielding and clean reaction that is compatible with the sulfonamide and carbamate functionalities.
Part 3: Final Steps & Analytics FAQs
Q6: How do I purify the final, relatively polar this compound compound?
The introduction of the phenolic hydroxyl group significantly increases the polarity of the molecule compared to Darunavir.
-
Chromatography: Standard silica gel chromatography will require a more polar eluent system than for Darunavir. A gradient elution from ethyl acetate in hexanes towards methanol in dichloromethane is a good starting point. For difficult separations from starting material or isomers, reverse-phase chromatography (C18 silica, water/acetonitrile or water/methanol mobile phase) may be necessary.
-
Crystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile/water) can be a highly effective final purification step.
Q7: How can I definitively confirm that I have synthesized the correct 4-Hydroxy isomer and not an ortho- or meta-substituted product?
Isomer identification is non-trivial and requires advanced analytical techniques.
-
1D NMR (¹H NMR): The aromatic region will be the most informative. In the parent Darunavir, the two protons on the aniline ring appear as two distinct doublets (an AA'BB' system). In the 4-hydroxy product, the symmetry will change, and the coupling patterns of the remaining three aromatic protons will be indicative of their relative positions.
-
2D NMR (NOESY/COSY): These experiments are crucial for unambiguous assignment. A NOESY (or ROESY) experiment will show through-space correlations. For the 4-hydroxy isomer, a NOE correlation would be expected between the proton at the 3-position and the N-H of the sulfonamide. COSY will confirm the coupling between adjacent protons on the ring.
-
LC-MS/MS: While mass spectrometry will confirm the correct mass for a hydroxylated product, it cannot distinguish between isomers. However, fragmentation patterns in MS/MS might differ between isomers, which can be a useful diagnostic tool if you have access to analytical standards for comparison.
By systematically addressing these common experimental pitfalls, researchers can significantly improve the efficiency, selectivity, and overall success of their this compound synthesis.
References
-
Ghosh, A. K., et al. (2004). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 69(23), 7822–7829. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 815-825. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 213039, Darunavir. [Link]
-
European Patent Office. (2012). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES (Patent No. EP 2528923 A1). [Link]
-
Ghosh, A. K., et al. (2013). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4867-4871. [Link]
-
Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar. [Link]
- Google Patents. (2017).
-
Gallou, F., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 20(12), 2098-2104. [Link]
-
ResearchGate. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. [Link]
-
Drugs.com. (2025). Darunavir: Package Insert / Prescribing Information / MOA. [Link]
-
ResearchGate. (2022). Synthesis of darunavir showing the formation of six process related impurities. [Link]
-
ResearchGate. (2018). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. [Link]
Sources
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support guide for the purification of crude 4-Hydroxy Darunavir. As a key metabolite and potential impurity in the synthesis of Darunavir, an HIV-1 protease inhibitor, obtaining high-purity this compound is critical for its use as a reference standard and for further pharmacological studies.[1][] This guide, designed for researchers, scientists, and drug development professionals, provides practical, in-depth solutions to common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification experiments in a direct question-and-answer format.
Q1: My recrystallization attempt resulted in an oil or a very low yield of crystals. What went wrong and how can I fix it?
Answer: This common issue, known as "oiling out," or poor recovery, typically stems from problems with solvent selection or the cooling process.
Causality and Solution:
-
High Solute Concentration/Rapid Cooling: When a solution is supersaturated and cooled too quickly, the solute may come out of the solution faster than crystals can form, resulting in a liquid phase (an oil).[3] The fundamental principle of recrystallization is that the solubility of a compound should be high in a hot solvent and low in a cold solvent.[4]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can promote gradual cooling. If crystals are slow to form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed crystal" of pure this compound to initiate crystallization.[3]
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, preventing the compound from precipitating effectively and leading to low yield. Conversely, if the compound's melting point is below the solvent's boiling point, it may melt in the hot solvent instead of dissolving, which also leads to oiling out.
-
Solution: Conduct small-scale solubility tests with a panel of solvents. An ideal solvent will dissolve crude this compound poorly at room temperature but completely at an elevated temperature.[5] If a single solvent is not effective, a multi-solvent system can be employed.[4] For example, dissolve the crude material in a minimal amount of a "good" solvent (like methanol or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (like water or hexanes) at an elevated temperature until the solution becomes slightly cloudy.[5] Then, allow it to cool slowly.
-
Q2: After purification by silica gel column chromatography, my fractions are still impure. Why is this happening?
Answer: Impurity persistence after column chromatography can be due to several factors, including improper solvent system selection, column overloading, or on-column degradation.
Causality and Solution:
-
Poor Separation (Resolution): The polarity of the mobile phase (eluent) may be too high, causing both your target compound and impurities to travel down the column too quickly with little separation. Alternatively, the polarity might be too low, leading to very slow elution and broad, overlapping bands.
-
Solution: Optimize the eluent system using Thin-Layer Chromatography (TLC) first.[6] The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate. This ensures the compound moves down the column at a moderate rate, allowing for effective separation from impurities with different Rf values. A common starting point for polar molecules like this could be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[7]
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will exceed the column's separation capacity. This leads to broad, overlapping bands that cannot be resolved.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material between 30:1 and 100:1. For difficult separations, a higher ratio is necessary.
-
-
Compound Degradation: this compound, like many complex molecules, may be sensitive to the acidic nature of standard silica gel, potentially degrading during the purification process and generating new impurities.
-
Solution: Check the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, on-column degradation is likely. Consider using a deactivated stationary phase, such as neutral alumina, or switching to a less harsh purification technique like preparative reverse-phase HPLC.
-
Q3: My HPLC analysis of the purified this compound shows significant peak tailing. What is the cause and how can I improve the peak shape?
Answer: Peak tailing in reverse-phase HPLC is often a problem for polar and basic compounds due to undesirable secondary interactions with the stationary phase.
Causality and Solution:
-
Secondary Silanol Interactions: Standard C18 columns have residual, un-capped silanol groups on the silica surface. The basic amine groups in the this compound structure can interact with these acidic silanols, causing a portion of the analyte to "stick" to the column and elute more slowly, resulting in a tailed peak.[8]
-
Solution 1: Adjust Mobile Phase pH: Adding an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid, will protonate the silanol groups, minimizing their interaction with the analyte.[8] A pH of around 4.5 is often effective.[9]
-
Solution 2: Use a Modern Column: Employ a column with a polar-embedded or polar-endcapped phase. These columns are specifically designed to shield the residual silanols and are better suited for retaining and separating polar molecules, often providing superior peak shape without aggressive mobile phase modifiers.[10][11]
-
-
Poor Analyte Solubility: If the analyte is not fully soluble in the mobile phase, it can lead to poor peak shape.
-
Solution: Ensure the sample is fully dissolved in the initial mobile phase or a solvent with similar or weaker elution strength. The use of acetonitrile-rich mobile phases, as found in Hydrophilic Interaction Liquid Chromatography (HILIC), can be an alternative strategy for very polar compounds.[12]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about developing a robust purification strategy for this compound.
Q1: What is the most effective overall strategy for purifying crude this compound from a reaction mixture?
Answer: A multi-step approach combining a bulk purification technique with a high-resolution method is typically the most effective.[5][13]
-
Work-up and Extraction: First, perform a standard aqueous work-up to remove water-soluble reagents and salts. This involves dissolving the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with water, brine, and potentially a mild acidic or basic solution to remove corresponding impurities.[7]
-
Crystallization: The primary and most cost-effective method for removing the majority of impurities is recrystallization.[14][15] This step significantly increases the purity of the active pharmaceutical ingredient (API) before proceeding to more resource-intensive methods.[5]
-
Chromatography: If crystallization does not yield a product of sufficient purity (>95%), column chromatography is the next logical step.[16] For research-scale quantities, flash chromatography on silica gel is common. For achieving very high purity (>99.5%), preparative HPLC is the method of choice.[17]
The overall workflow can be visualized as follows:
Caption: General purification workflow for this compound.
Q2: How do I choose the right analytical method to accurately assess the purity of my final product?
Answer: A combination of chromatographic and spectroscopic methods is required to confirm both the purity and identity of this compound, as mandated by regulatory guidelines.[18][19]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A validated, stability-indicating HPLC method using a UV detector (wavelengths around 264-268 nm are often used for Darunavir) can separate and quantify impurities.[9][20] The purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify unknown impurities by providing their mass-to-charge ratio, which helps in elucidating their structures.[19][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound.[22] The absence of signals corresponding to known impurities provides strong evidence of purity.
-
Thermogravimetric Analysis (TGA): This analysis is useful for determining the presence of residual solvents or water, which are common process-related impurities.[23]
Q3: What are the likely impurities I should be looking for in crude this compound?
Answer: Impurities are typically process-related or degradation products.[][15]
-
Process-Related Impurities: These originate from the synthetic route and can include:
-
Degradation Products: this compound can degrade under harsh conditions (e.g., strong acid, base, or heat), leading to hydrolysis of carbamate or sulfonamide bonds.[19][21] Forced degradation studies are often performed to intentionally generate and identify these potential impurities.[19]
A troubleshooting decision tree for tackling an impure sample after an initial purification attempt is shown below.
Caption: Troubleshooting decision tree for low purity results.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for purifying solids based on differential solubility.[3][4]
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (see table below) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Test several solvents to find the optimal one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[3]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point until a constant weight is achieved.
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, non-flammable. |
| Ethanol | 78 | High | Good general-purpose polar solvent. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Common choice for compounds of intermediate polarity.[7] |
| Dichloromethane | 40 | Medium | Low boiling point, good for heat-sensitive compounds. |
| Heptane/Hexane | 98 / 69 | Low | Non-polar, often used as an anti-solvent.[24] |
| Toluene | 111 | Low | Good for dissolving non-polar impurities. |
Protocol 2: Flash Column Chromatography
This protocol describes a rapid purification method using pressure to force the solvent through the column.[16][6]
-
Eluent Selection: Using TLC, find a solvent system that gives an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Select an appropriate size column. As a slurry, pour silica gel in the chosen eluent into the column. Allow the silica to settle into a uniform bed, then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing them to see which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Darunavir Impurities Standards. SynThink Research Chemicals.
-
Darunavir 4-Hydroxy Impurity. GVP BIO LifeSciences.
-
DARUNAVIR 4-HYDROXY IMPURITY. Allmpus.
-
Recrystallization Definition, Principle & Purpose. PraxiLabs.
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications.
-
Lab Procedure: Recrystallization. LabXchange.
-
Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. J-Stage.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline.
-
Retaining Polar Compounds. LCGC.
-
HPLC problems with very polar molecules. Axion Labs.
-
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au.
-
Picking the best purification method for your API can be a tricky challenge. Tayan.
-
Application Notes and Protocols for the Isolation and Purification of Hydroxy Darunavir from Biological Samples. Benchchem.
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
-
Troubleshooting Purification Methods. Merck Millipore.
-
Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. ACS Publications.
-
Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. PMC - NIH.
-
Synthesis of darunavir showing the formation of six process related... ResearchGate.
-
Darunavir and Impurities. BOC Sciences.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
-
APIs in Pharmaceutical Industry: An Overview. SepPure Technologies.
-
Darunavir: A Review on its Analytical Methods. IJPPR.
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.
-
Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Journal of Drug Delivery and Therapeutics.
-
Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Journal of Pharmaceutical Research International.
-
Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
-
DARUNAVIR. New Drug Approvals.
-
Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques... PMC - NIH.
-
Application Notes and Protocols for Radiolabeling Hydroxy Darunavir. Benchchem.
-
Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Oxford Academic.
-
Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. Journal of Pharmaceutical Negative Results.
-
Crystalline darunavir hydrate and process for preparation thereof. Google Patents.
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 3. LabXchange [labxchange.org]
- 4. praxilabs.com [praxilabs.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 14. scispace.com [scispace.com]
- 15. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. biomedres.us [biomedres.us]
- 19. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. allmpus.com [allmpus.com]
- 23. EP2521728B1 - Crystalline darunavir hydrate and process for preparation thereof - Google Patents [patents.google.com]
- 24. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the HIV-1 protease inhibitor Darunavir and its primary metabolite, 4-Hydroxy Darunavir. While extensive data underscores the potent antiviral efficacy of the parent drug, this analysis also addresses the current landscape of available information regarding the bioactivity of its key metabolite, offering a comprehensive perspective for researchers in virology and drug development.
Introduction: Darunavir's Role in Antiretroviral Therapy
Darunavir is a second-generation nonpeptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the potent and selective inhibition of the viral protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[1][3] A key advantage of Darunavir is its high genetic barrier to the development of resistance, exhibiting robust activity against both wild-type and multidrug-resistant strains of HIV-1.[1][4]
The Metabolic Fate of Darunavir: Formation of this compound
Following oral administration, Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] This metabolic process involves several pathways, with hydroxylation being a major route, leading to the formation of metabolites such as this compound. To counteract this rapid metabolism and enhance its therapeutic efficacy, Darunavir is almost always co-administered with a pharmacokinetic booster, typically a low dose of ritonavir or cobicistat. These agents are potent inhibitors of CYP3A4, leading to increased plasma concentrations and a prolonged half-life of Darunavir.[6]
Comparative Antiviral Activity: A Data-Driven Assessment
Darunavir: A Profile of Potent Antiviral Efficacy
Darunavir exhibits exceptionally potent antiviral activity against a broad spectrum of HIV-1 isolates, including those resistant to other protease inhibitors.[4][7] Its efficacy is quantified by low nanomolar to picomolar concentrations required to inhibit viral replication and protease activity in vitro.
| Parameter | Value | Virus/Assay Condition |
| IC50 | 3 - 6 nM | Laboratory HIV-1 strains |
| IC50 | 0.003 µM | Laboratory HIV-1 strains and primary clinical isolates |
| EC50 | 1 - 5 nM | Wild-type HIV-1 and HIV-2 |
| EC50 | 0.52 nM | Broad panel of HIV-1 major group (M) and outlier group (O) primary isolates |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function.
This compound: An Undefined Antiviral Profile
Despite being a major metabolite, there is a conspicuous absence of publicly available data quantifying the in vitro antiviral activity (IC50 or EC50 values) of this compound against HIV-1. While some studies have characterized the metabolic pathways of Darunavir, they have not reported on the biological activity of the resulting metabolites. One study on Darunavir derivatives noted that a compound with a hydroxyl group on the P2' ligand showed comparable in vitro activity to Darunavir; however, this was not the specific 4-Hydroxy metabolite and detailed comparative data was not provided.[7] This lack of data presents a significant knowledge gap in fully understanding the overall antiviral effect of Darunavir administration.
The Rationale Behind Experimental Evaluation of Antiviral Activity
The assessment of a compound's antiviral activity is a critical step in drug development. The choice of experimental methodology is guided by the need to obtain reliable and reproducible data that can predict in vivo efficacy.
In Vitro HIV-1 Protease Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 protease. The principle lies in providing the purified enzyme with a synthetic substrate that, when cleaved, produces a detectable signal (e.g., fluorescence). The reduction in this signal in the presence of an inhibitor allows for the determination of the IC50 value.
Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (Darunavir or this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in assay buffer.
-
Reconstitute purified recombinant HIV-1 protease in assay buffer.
-
Prepare a solution of a fluorogenic peptide substrate specific for HIV-1 protease.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of HIV-1 protease to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (a known potent inhibitor) and a negative control (vehicle only).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of protease inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
Cell-based assays are crucial for evaluating a compound's ability to inhibit viral replication in a more biologically relevant context. These assays account for factors such as cell permeability, stability, and potential cytotoxicity.
Experimental Protocol: Cell-Based HIV-1 Replication Assay
-
Cell Culture:
-
Culture a susceptible human T-lymphoid cell line (e.g., MT-4 or CEM) in appropriate growth medium.
-
-
Viral Infection and Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
In a 96-well plate, seed the cells at a predetermined density.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a known multiplicity of infection (MOI).
-
Immediately add the different concentrations of the test compound to the infected cell cultures. Include a positive control (a known antiviral drug) and a negative control (virus only).
-
-
Assessment of Viral Replication:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantify the extent of viral replication using one of the following methods:
-
p24 Antigen ELISA: Measure the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.
-
Cytopathic Effect (CPE) Assay: Visually or colorimetrically assess the virus-induced cell death.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration.
-
Calculate the EC50 value from the resulting dose-response curve.
-
Concurrently, assess the cytotoxicity of the compound on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Scientific Workflow
Caption: Workflow for the comparative evaluation of antiviral activity.
The Relationship Between Darunavir and its Metabolite
Caption: Metabolic pathway of Darunavir to this compound.
Conclusion and Future Directions
Darunavir stands as a highly potent HIV-1 protease inhibitor with well-documented, robust antiviral activity against a wide range of viral strains. Its clinical success is, in part, attributable to its intrinsic potency and high genetic barrier to resistance. In contrast, the antiviral activity of its major metabolite, this compound, remains largely uncharacterized in the public domain. This significant data gap highlights an area for future research. Elucidating the antiviral profile of this compound would contribute to a more complete understanding of Darunavir's overall in vivo efficacy and could inform the development of future protease inhibitors with improved metabolic profiles. For researchers in the field, conducting direct comparative in vitro studies using the standardized protocols outlined in this guide would be a valuable contribution to the scientific community.
References
- McKeage, K., Perry, C. M., & Keam, S. J. (2009). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 69(4), 477–503.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895–2940.
- King, N. M., Prabu-Jeyabalan, M., Nalivaika, E. A., Wigerinck, P., de Béthune, M. P., & Schiffer, C. A. (2004). Structural and thermodynamic basis for the binding of TMC114, a next-generation human immunodeficiency virus type 1 protease inhibitor. Journal of virology, 78(21), 12012–12021.
- De Meyer, S., Azijn, H., Surleraux, D., Jochmans, D., Tahri, A., Pauwels, R., ... & de Béthune, M. P. (2005). TMC114, a novel human immunodeficiency virus type 1 protease inhibitor active against a broad range of protease inhibitor-resistant viruses. Antimicrobial agents and chemotherapy, 49(6), 2314–2321.
- Clotet, B., Bellos, N., Molina, J. M., Cooper, D., Goffard, J. C., Lazzarin, A., ... & POWER 1 and 2 study groups. (2007). Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials. The Lancet, 369(9568), 1169-1178.
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent progress in the development of HIV-1 protease inhibitors for the treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5172-5208.
- Ghosh, A. K., Yashchuk, S., Miller, H. B., Zhu, X., Agniswamy, J., Wang, Y. F., ... & Mitsuya, H. (2021). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of medicinal chemistry, 64(15), 10765-10792.
- Dierynck, I., De Meyer, S., Lathouwers, E., Vanden Abeele, C., Van De Casteele, T., Spinosa-Guzman, S., ... & Picchio, G. (2010). In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients. Antiviral therapy, 15(8), 1161-1169.
- BenchChem. (2025). A Comparative Pharmacokinetic Analysis of Darunavir and its Hydroxylated Metabolites. BenchChem Technical Guide.
- Mahdi, M., Matúz, K., Tóth, F., & Tőzsér, J. (2014). Inhibitory effect of darunavir. A: IC50 determination in vitro using HPLC. B: IC50 determination in cell culture.
- Ofotokun, I., Na, L. H., Landovitz, R. J., Ribaudo, H. J., McComsey, G. A., Godfrey, C., ... & AIDS Clinical Trials Group. (2015). Comparison of the metabolic effects of ritonavir-boosted darunavir or atazanavir versus raltegravir, and the impact of ritonavir plasma exposure: ACTG 5257. Clinical Infectious Diseases, 60(12), 1842-1851.
- Ghosh, A. K., Kumar, D., & Mitsuya, H. (2022). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of organic chemistry, 87(17), 11525-11535.
- Boffito, M., Kurowski, M., Rentsch, K., Rittweger, M., & Arastéh, K. (2008). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 68(11), 1543-1563.
- McKeage, K., & Perry, C. M. (2009). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 69(4), 477-503.
- A Comparative Pharmacokinetic Analysis of Darunavir and its Hydroxyl
- Moltó, J., Santos, J. R., Pérez-Elías, M. J., Valle, M., Esteban, H., Mínguez, C., ... & Clotet, B. (2015). Darunavir and ritonavir total and unbound plasmatic concentrations in HIV-HCV-coinfected patients with hepatic cirrhosis compared to those in HIV-monoinfected patients. Antimicrobial agents and chemotherapy, 59(12), 7546-7552.
- Ghosh, A. K., Brindisi, M., & Shah, P. (2018). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. ACS medicinal chemistry letters, 9(10), 993-998.
- Darunavir (TMC114). (n.d.). MedchemExpress.
- Ghosh, A. K., & Brindisi, M. (2019). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2′ amide. Bioorganic & medicinal chemistry letters, 29(16), 2145-2149.
- Al-Majdoub, Z. M., Al-Shdefat, R. I., Al-Qirim, T. M., & Darwish, I. A. (2019). IC 50 values obtained for the antisera from the mice of the two groups a.
- Wang, X., Xu, H., Wang, J., Zhang, C., He, Y., & Zhang, T. (2021).
- Ghosh, A. K., & Osswald, H. L. (2009). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & medicinal chemistry, 17(16), 5785-5808.
- Clotet, B., Bellos, N., Molina, J. M., Cooper, D., Goffard, J. C., Lazzarin, A., ... & POWER 1 and 2 study groups. (2007). Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials. The Lancet, 369(9568), 1169-1178.
Sources
- 1. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Hydroxy Darunavir
Darunavir, a potent protease inhibitor, is a cornerstone in the management of HIV infection.[1] Its clinical efficacy is intrinsically linked to its metabolic fate, primarily hepatic oxidation via the cytochrome P450 3A4 (CYP3A4) enzyme system to form hydroxylated metabolites.[1] Among these, this compound is a major metabolite, and its accurate quantification in biological matrices is critical for a comprehensive understanding of Darunavir's disposition, potential drug-drug interactions, and overall therapeutic effect.
The transition of an analytical method from a research setting to routine analysis, or between different laboratories, necessitates a rigorous cross-validation process. This ensures consistency and reliability of data, a non-negotiable aspect of drug development governed by stringent regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]
This guide will explore and compare the predominant analytical techniques for this compound quantification, focusing on the principles and practicalities of cross-validation to ensure seamless and compliant analytical method transfer and application.
Analytical Methodologies: A Comparative Overview
The quantification of this compound in biological fluids, predominantly plasma, typically relies on chromatographic techniques coupled with various detectors. The most prevalent methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, offers faster analysis times and improved resolution and is often coupled with mass spectrometry.[5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, which Darunavir and its metabolites do.
-
Principle of Operation: The method separates this compound from other components in the sample matrix on a stationary phase (e.g., a C18 column) with a mobile phase. The analyte is then detected by its absorbance of UV light at a specific wavelength.[6] For Darunavir, the λmax is typically around 265 nm.[7]
-
Advantages:
-
Cost-effective and widely available instrumentation.
-
Relatively simple method development and operation.
-
Robust and reliable for routine analysis.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS, which may be a limitation for studies with low analyte concentrations.
-
Potential for interference from co-eluting compounds in complex biological matrices that also absorb at the analytical wavelength, impacting selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.
-
Principle of Operation: Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.[8][9]
-
Advantages:
-
High sensitivity, allowing for the quantification of very low concentrations of the analyte.
-
Exceptional selectivity, minimizing the impact of matrix effects and co-eluting interferences.
-
High throughput capabilities, especially when coupled with UPLC systems.[10]
-
-
Limitations:
-
Higher initial instrument cost and maintenance expenses.
-
More complex method development and potential for matrix effects that can suppress or enhance ionization.
-
Requires specialized expertise for operation and data interpretation.
-
Cross-Validation of Analytical Methods: Ensuring Data Comparability
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, provide equivalent results for the same set of samples.[3][4][11] This is a critical step when analytical work is transferred between laboratories or when a new method is introduced to replace an existing one. The ICH M10 guideline provides a comprehensive framework for bioanalytical method validation, including the requirements for cross-validation.[3][11]
When is Cross-Validation Required?
According to the ICH M10 guideline, cross-validation should be performed when:
-
Data are obtained from different fully validated methods within a single study.
-
Data from different laboratories using the same validated method are combined in a study.
-
Data from different validated methods across different studies are to be combined or compared for regulatory decisions regarding safety, efficacy, and labeling.[11]
Acceptance Criteria for Cross-Validation
While the ICH M10 guideline emphasizes the need for cross-validation, it does not prescribe rigid acceptance criteria, encouraging a scientific and risk-based approach.[11] However, industry best practices, often drawing from incurred sample reanalysis (ISR) criteria, are commonly employed. For chromatographic methods, a common acceptance criterion is that the percent difference between the results from the two methods for at least two-thirds of the analyzed samples should be within ±20%.[2]
Performance Data Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Darunavir and its metabolites, which can be extrapolated to this compound.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 3-27 µg/mL (for Darunavir)[12] | 10-2000 ng/mL (for Darunavir)[8][9][10] |
| Lower Limit of Quantification (LLOQ) | ~130-250 ng/mL (for Darunavir) | 10 ng/mL (for Darunavir)[8][10] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[8][10] |
| Precision (% CV) | < 15% | < 15%[8][10] |
| Selectivity | Moderate; susceptible to interference | High; excellent discrimination from matrix components |
| Sample Volume | Typically higher (e.g., 100 µL plasma) | Lower volumes possible (e.g., 50 µL plasma) |
| Run Time | ~10 minutes[12] | < 3 minutes[10] |
Experimental Protocols
Sample Preparation from Human Plasma
Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[13]
Protein Precipitation (PP) - A Rapid Approach
-
To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[13]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[13]
-
Mobile Phase A: 10 mM Ammonium formate, pH 4.0.[13]
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.3 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 40°C.[13]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.
-
-
Mass Spectrometric Conditions:
Cross-Validation Experimental Workflow
A typical cross-validation study would involve analyzing a set of quality control (QC) samples and, if available, incurred study samples by both the original and the new method (or in both laboratories).
-
Prepare QC samples at low, medium, and high concentrations in the relevant biological matrix.
-
Analyze a minimum of three replicates of each QC level with both analytical methods.
-
If available, select a subset of incurred samples from a relevant study and analyze them with both methods.
-
Calculate the percent difference between the results obtained from the two methods for each sample.
-
Evaluate the results against the pre-defined acceptance criteria.
Visualization of Workflows
Analytical Method Selection Workflow
Caption: Decision workflow for selecting an analytical method.
Cross-Validation Process Flow
Caption: The process flow for cross-validation of analytical methods.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and budgetary constraints. While HPLC-UV offers a cost-effective and robust solution for higher concentration samples, UPLC-MS/MS is the method of choice for studies requiring high sensitivity and selectivity, which is often the case in pharmacokinetic and bioequivalence studies.
Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential. Furthermore, when transferring methods or comparing data from different analytical approaches, a well-documented cross-validation study is mandatory to ensure the consistency and reliability of the data. By adhering to the principles outlined in this guide, researchers and scientists can confidently select, validate, and cross-validate analytical methods for this compound, thereby ensuring the integrity of their data and contributing to the successful development of safe and effective antiretroviral therapies.
References
-
ICH. (2019). ICH M10 Bioanalytical Method Validation Guideline. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1–5. [Link]
-
Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
ICH. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [Link]
-
World Journal of Pharmaceutical Research. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF DARUNAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
Buch, M., & Vaghani, H. (2024). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Indian Journal of Pharmaceutical Education and Research, 58(2s), s236-s246. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. [Link]
-
ScienceScholar. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. [Link]
-
Biomedical and Scientific Research. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. [Link]
-
ResearchGate. (2025). Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. [Link]
-
ResearchGate. (2025). Quantification of Darunavir (TMC114) in human plasma by high-performance liquid chromatography with ultra-violet detection. [Link]
-
National Center for Biotechnology Information. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. [Link]
-
PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
-
National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
Sources
- 1. capa.org.tw [capa.org.tw]
- 2. database.ich.org [database.ich.org]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. biomedres.us [biomedres.us]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide for Drug Development Professionals
In the landscape of antiretroviral therapy, the long-term efficacy and safety of a drug are intrinsically linked to its metabolic profile. Darunavir, a cornerstone HIV-1 protease inhibitor, is a prime example of how metabolic pathways are modulated to enhance therapeutic performance. This guide provides an in-depth comparison of the metabolic stability of Darunavir and its key oxidative metabolite, 4-Hydroxy Darunavir. While direct comparative stability studies on this specific metabolite are not extensively published, this analysis synthesizes available data on Darunavir's biotransformation to provide a scientifically grounded perspective on their relative metabolic fates.
Introduction to Darunavir and its Metabolism
Darunavir is a potent, second-generation HIV-1 protease inhibitor renowned for its high genetic barrier to resistance.[1][2][3] However, its intrinsic metabolic pathway presents a significant challenge. When administered alone, Darunavir has a low oral bioavailability of approximately 37% due to extensive first-pass metabolism in the gut and liver.[4][5] This rapid clearance necessitates a strategic intervention to maintain therapeutic plasma concentrations.
The metabolism of Darunavir is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][6][7] In an unboosted state, the drug undergoes several primary biotransformations, including carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[8][9] These oxidative reactions, particularly hydroxylation, lead to the formation of various metabolites, including this compound. These initial metabolites are significantly less active against HIV-1, with studies indicating their potency is at least 90% lower than the parent compound.[5]
To counteract this extensive metabolism, Darunavir is clinically co-administered with a potent CYP3A4 inhibitor, typically ritonavir or cobicistat.[7][10][11] This "boosting" strategy is fundamental to its therapeutic success. By inhibiting CYP3A4, the pharmacokinetic enhancer drastically reduces the rate of Darunavir's metabolism, leading to an increase in oral bioavailability to approximately 82% and a prolonged terminal elimination half-life of about 15 hours.[4][6][10] This inhibition effectively stabilizes the parent drug, Darunavir, against rapid metabolic clearance.
The Metabolic Trajectory: Darunavir vs. This compound
While direct quantitative data on the metabolic stability of this compound is scarce, we can infer its metabolic profile based on established principles of drug metabolism.
-
Darunavir (Boosted): In its clinically relevant, boosted formulation, Darunavir exhibits high metabolic stability. The inhibition of CYP3A4 means the primary route of its elimination is significantly slowed. The parent drug remains the predominant circulating species, ensuring sustained therapeutic activity.[8][9]
-
This compound: This metabolite is the product of Phase I metabolism (oxidation) of the parent drug. Generally, the introduction of a hydroxyl group creates a new site on the molecule that is susceptible to Phase II metabolism, which involves conjugation reactions. These reactions, such as glucuronidation or sulfation, attach highly polar endogenous molecules to the drug or its metabolite.[12] This process dramatically increases the water solubility of the compound, facilitating its rapid excretion from the body, primarily via feces and to a lesser extent, urine.[4][6] Therefore, it is highly probable that this compound is metabolically less stable than boosted Darunavir, as it is primed for efficient Phase II conjugation and subsequent elimination.
The following diagram illustrates the metabolic pathway of Darunavir, highlighting the role of CYP3A4 and the subsequent steps for its hydroxylated metabolites.
Caption: Metabolic pathway of Darunavir and its hydroxylated metabolites.
Comparative Data Summary
The following table summarizes the key metabolic parameters, contrasting the known stability of boosted Darunavir with the inferred characteristics of this compound.
| Parameter | Darunavir (Ritonavir-Boosted) | This compound (Inferred) | Rationale |
| Primary Metabolizing Enzyme | CYP3A4 (Inhibited) | Phase II enzymes (e.g., UGTs, SULTs) | Darunavir's primary metabolic route is blocked by the booster. The hydroxylated metabolite is a prime substrate for conjugation. |
| Metabolic Stability | High | Low | Inhibition of CYP3A4 preserves the parent drug. The hydroxyl group facilitates rapid Phase II conjugation and clearance. |
| Terminal Half-Life | ~15 hours[6][10] | Significantly shorter than parent drug | Efficient conjugation and subsequent excretion lead to rapid elimination from circulation. |
| Bioavailability (Oral) | ~82%[5][6] | Not applicable (formed endogenously) | N/A |
| Primary Clearance Route | Slow, CYP3A4-mediated metabolism | Rapid, Phase II conjugation followed by excretion |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of compounds like Darunavir and its metabolites, in vitro assays using human liver subcellular fractions are the industry standard.[12][13][14] The most common of these is the liver microsomal stability assay.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a typical workflow to determine the intrinsic clearance of a test compound.
Objective: To measure the rate of disappearance of the parent compound (Darunavir or this compound) when incubated with human liver microsomes and a necessary cofactor.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Test compounds (Darunavir, this compound) dissolved in DMSO
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., Testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile with an internal standard for reaction quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a master mix containing phosphate buffer and HLM at a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare test compound solutions in buffer at a final concentration typically between 0.5-1.0 µM. The final DMSO concentration should be kept low (<0.2%) to avoid enzyme inhibition.[13]
-
-
Incubation:
-
Pre-warm the HLM master mix and test compound solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mix. For the negative control, add buffer instead of NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the withdrawn aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of Darunavir is a tale of two states. In its native, unboosted form, it is metabolically labile, rapidly cleared by CYP3A4-mediated oxidation. The resulting hydroxylated metabolites, such as this compound, are themselves likely transient, being readily prepared for Phase II conjugation and swift elimination.
References
-
Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(10), 629-646. Available at: [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. Available at: [Link]
-
Semantic Scholar. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Available at: [Link]
-
Rittweger, M., & Arasteh, K. (2007). Clinical Pharmacokinetics of Darunavir. Clinical Pharmacokinetics, 46(9), 739-756. Available at: [Link]
-
Gatell, J. M., & Clotet, B. (2007). [Pharmacological interactions with darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 25 Suppl 2, 24-31. Available at: [Link]
-
De Meyer, S., et al. (2007). Darunavir: pharmacokinetics and drug interactions. AIDS, 21(8), 935-945. Available at: [Link]
-
ResearchGate. (2009). (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Available at: [Link]
-
Momper, J. D., et al. (2020). Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV. Antimicrobial Agents and Chemotherapy, 64(12), e01323-20. Available at: [Link]
-
Jayaweera, D. T., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. AIDS Research and Human Retroviruses, 28(10), 1198-1206. Available at: [Link]
-
Drugs.com. (2025). Darunavir: Package Insert / Prescribing Information / MOA. Available at: [Link]
-
Kempf, D. J., et al. (1997). Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir. Antimicrobial Agents and Chemotherapy, 41(3), 654-660. Available at: [Link]
-
Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. Available at: [Link]
-
Youle, M. (2009). Role of darunavir in the management of HIV infection. HIV/AIDS - Research and Palliative Care, 1, 31-40. Available at: [Link]
-
Cernat, A., et al. (2021). Comparison of Tolerability and Impact on Metabolic Profiles of Antiretroviral Regimens Containing Darunavir/Ritonavir or Darunavir/Cobicistat in Romanian HIV Infected Patients. Medicina (Kaunas, Lithuania), 57(9), 922. Available at: [Link]
-
McKeage, K., et al. (2009). Darunavir: a review of its use in the management of HIV infection in adults. Drugs, 69(4), 477-503. Available at: [Link]
-
Emami, J. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Glucuronidation. IntechOpen. Available at: [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Available at: [Link]
-
Clinicaltrials.eu. Darunavir – Application in Therapy and Current Clinical Research. Available at: [Link]
-
Thomson Reuters. (2010). Lower risk of metabolic complications seen with darunavir vs. atazanavir plus ritonavir in HIV. Available at: [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences of the United States of America, 107(44), 18870-18875. Available at: [Link]
-
Chiba, M., et al. (1997). In Vitro Metabolism of Indinavir in the Human Fetal Liver Microsomes. Drug Metabolism and Disposition, 25(10), 1111-1114. Available at: [Link]
-
Clotet, B. (2009). Darunavir: Review of its Efficacy as a Therapeutic Option for Treatment-Naïve and Treatment-Experienced Adults and Adolescents. Expert Opinion on Drug Metabolism & Toxicology, 5(11), 1435-1444. Available at: [Link]
-
Di Biagio, A., & Taramasso, L. (2018). Darunavir for the treatment of HIV infection. Expert Opinion on Pharmacotherapy, 19(11), 1255-1262. Available at: [Link]
Sources
- 1. Darunavir: a review of its use in the management of HIV infection in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Darunavir for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Darunavir: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Darunavir and Cobicistat in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals vested in the fight against HIV, the precision of pharmacokinetic modeling is not merely an academic exercise—it is a critical determinant of therapeutic success. Darunavir, a cornerstone protease inhibitor, owes much of its clinical efficacy to its metabolic profile. Understanding and accurately modeling this profile, particularly the formation of its primary metabolite, 4-Hydroxy Darunavir, within Physiologically Based Pharmacokinetic (PBPK) models, is paramount for predicting drug disposition, potential drug-drug interactions (DDIs), and ensuring patient safety.
This guide provides an in-depth, comparative analysis of the methodologies required to validate this compound as a metabolite in PBPK models. We will dissect the experimental choices, present self-validating protocols, and offer a clear rationale for each step, empowering you to build more robust and predictive models.
The Critical Role of this compound in Darunavir Pharmacokinetics
Darunavir is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2] This metabolic process leads to the formation of several oxidative metabolites, with this compound being a key player. The clinical co-administration of darunavir with a low dose of ritonavir, a potent CYP3A4 inhibitor, is a standard therapeutic strategy to intentionally suppress this metabolism, thereby "boosting" darunavir's plasma concentrations and extending its half-life.[1][3]
However, the metabolic pathway to this compound is not completely silenced and its contribution to the overall clearance of darunavir can be significant, especially in scenarios where CYP3A4 activity is altered due to genetic polymorphisms, co-medications, or disease states. Failure to accurately account for the formation and elimination of this compound in a PBPK model can lead to erroneous predictions of darunavir exposure, potentially compromising dose selection and safety assessments.
Foundational Principles of Metabolite Validation in PBPK Modeling
The validation of a metabolite within a PBPK model is a multi-faceted process that hinges on the principles of in vitro to in vivo extrapolation (IVIVE). The core objective is to mechanistically describe the metabolite's formation and disposition using data from well-controlled in vitro experiments and then to verify that the model can accurately predict the observed in vivo concentrations of both the parent drug and the metabolite.
A robust PBPK model that incorporates this compound must be built upon a foundation of experimentally determined parameters. These include:
-
Reaction Phenotyping: Identifying the specific enzyme(s) responsible for the formation of this compound.
-
Enzyme Kinetics: Quantifying the rate of metabolite formation, typically defined by the Michaelis-Menten constants, Km (substrate affinity) and Vmax (maximum reaction velocity).
-
Metabolite Disposition: Characterizing the subsequent metabolic or excretory pathways of this compound.
-
Physicochemical Properties: Determining key properties of the metabolite, such as its lipophilicity and plasma protein binding, which govern its distribution.
Comparative Methodologies for Parameter Determination
The successful validation of this compound in a PBPK model is contingent on the quality of the input parameters. Below, we compare the essential experimental approaches.
Table 1: Comparison of Experimental Systems for Determining Metabolic Parameters
| Experimental System | Advantages | Disadvantages | Application for this compound Validation |
| Human Liver Microsomes (HLMs) | Readily available, well-characterized source of major CYP enzymes. Cost-effective for initial screening and kinetic studies. | Lacks cellular structures and co-factors for some metabolic pathways. May not capture the full metabolic profile. | Ideal for determining the Km and Vmax for the CYP3A4-mediated formation of this compound.[4] |
| Recombinant Human CYP Enzymes | Allows for the precise identification of the specific CYP isoform(s) responsible for metabolite formation (reaction phenotyping). | Lacks the complete cellular environment, which can influence enzyme activity. | Confirms that CYP3A4 is the primary enzyme responsible for this compound formation. |
| Hepatocytes (Suspension or Plated) | Provides a more physiologically relevant system with intact cellular structures, co-factors, and transporters. Can be used to study both metabolism and transport. | More expensive and technically demanding than using microsomes. Viability can be a concern. | Useful for confirming the metabolic pathway and for studying the potential for further metabolism or transport of this compound. |
The Workflow for Validating this compound in a PBPK Model
A systematic and iterative approach is essential for the successful incorporation and validation of a metabolite in a PBPK model. The following workflow, illustrated in the diagram below, outlines the key steps.
Caption: Workflow for the validation of this compound in PBPK models.
Detailed Experimental Protocols
To ensure the scientific integrity of the PBPK model, the underlying experimental data must be of the highest quality. Here, we provide detailed, self-validating protocols for the key in vitro experiments.
Protocol 1: Determination of Km and Vmax for this compound Formation in Human Liver Microsomes
Objective: To determine the Michaelis-Menten kinetic parameters for the CYP3A4-mediated formation of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Darunavir standard
-
This compound standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled darunavir)
-
Validated LC-MS/MS system
Procedure:
-
Incubation Setup:
-
Prepare a series of darunavir substrate concentrations in incubation tubes (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).
-
Add HLMs (final concentration, e.g., 0.2 mg/mL) and the NADPH regenerating system to each tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the darunavir substrate solutions to the respective tubes.
-
Incubate at 37°C with shaking for a predetermined linear time (e.g., 10 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound formed in each sample using a validated LC-MS/MS method.[5]
-
-
Data Analysis:
-
Plot the rate of this compound formation (pmol/min/mg protein) against the darunavir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Self-Validation System:
-
Controls: Include incubations without NADPH (to assess non-enzymatic degradation), without substrate (to check for interfering peaks), and with a known CYP3A4 inhibitor (e.g., ketoconazole) to confirm the involvement of this enzyme.
-
Linearity: Ensure the reaction time and protein concentration are within the linear range of metabolite formation.
-
Internal Standard: Use of a stable isotope-labeled internal standard is crucial for accurate quantification by LC-MS/MS.
Protocol 2: Validated LC-MS/MS Method for Simultaneous Quantification of Darunavir and this compound in Human Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous measurement of darunavir and this compound in human plasma, suitable for pharmacokinetic studies.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Darunavir: m/z 548.2 → 392.2
-
This compound: m/z 564.2 → 408.2
-
Internal Standard (e.g., Darunavir-d9): m/z 557.2 → 401.2
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Method Validation (as per FDA/EMA guidelines):
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analytes and internal standard.
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 1-5000 ng/mL).
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analytes.
-
Stability: Assess the stability of the analytes in plasma under various storage and handling conditions.
Bridging the Gap: From In Vitro Data to In Vivo Predictions
Once the in vitro kinetic parameters for this compound formation are determined, they are integrated into the PBPK model. The model is then used to simulate the plasma concentration-time profiles of both darunavir and this compound.
The validation of the metabolite component of the PBPK model is achieved by comparing the simulated concentration-time profiles with observed clinical data. A successful validation is typically defined by the simulated pharmacokinetic parameters (e.g., AUC, Cmax) falling within a predefined range (e.g., 0.8 to 1.25-fold) of the observed values.
Caption: The concept of In Vitro to In Vivo Extrapolation (IVIVE) for PBPK modeling.
Conclusion: Towards More Predictive and Personalized HIV Therapy
The rigorous validation of this compound as a metabolite in PBPK models represents a significant step towards a more nuanced understanding of darunavir's pharmacology. By moving beyond a simplistic view of parent drug metabolism and embracing a more mechanistic, metabolite-inclusive approach, we can enhance the predictive power of our models. This, in turn, will lead to more informed clinical trial design, more accurate DDI predictions, and ultimately, more personalized and effective therapeutic strategies for individuals living with HIV. The methodologies and protocols outlined in this guide provide a robust framework for achieving this critical objective.
References
-
U.S. Food and Drug Administration. Guidance for Industry: Physiologically Based Pharmacokinetic Analyses — Format and Content. 2018. [Link]
-
European Medicines Agency. Guideline on the reporting of physiologically based pharmacokinetic (PBPK) modelling and simulation. 2018. [Link]
-
Colbers, A., et al. (2016). Physiologically Based Modelling of Darunavir/Ritonavir Pharmacokinetics During Pregnancy. Clinical Pharmacokinetics, 55(3), 381-396. [Link]
-
Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(10), 635-653. [Link]
-
Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. [Link]
-
Moltó, J., et al. (2010). [Pharmacological interactions with darunavir]. Enfermedades Infecciosas y Microbiología Clínica, 28 Suppl 1, 30-37. [Link]
-
Drugs.com. Darunavir: Package Insert / Prescribing Information / MOA. 2025. [Link]
-
PubChem. Darunavir. National Center for Biotechnology Information. [Link]
-
Stillemans, G., et al. (2021). Optimal sampling strategies for darunavir and external validation of the underlying population pharmacokinetic model. European Journal of Clinical Pharmacology, 77(4), 607-616. [Link]
-
Zhang, X., et al. (2017). Physiologically-Based Pharmacokinetic Modeling for Predicting the Effect of Intrinsic and Extrinsic Factors on Darunavir or Lopinavir Exposure Co-administered with Ritonavir. The Journal of Clinical Pharmacology, 57(11), 1440-1451. [Link]
-
de Kanter, C. T., et al. (2019). Darunavir Population Pharmacokinetic Model Based on HIV Outpatient Data. Therapeutic Drug Monitoring, 41(3), 329-335. [Link]
-
Rao, R. N., et al. (2014). LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: an anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis, 89, 28-33. [Link]
-
Samineni, D., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Molecules, 27(24), 8798. [Link]
-
Ayoub, S., et al. (2023). In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542. Frontiers in Pharmacology, 14, 1113809. [Link]
-
Sevinsky, H., et al. (2012). Metabolic effects of darunavir/ritonavir versus atazanavir/ritonavir in treatment-naive, HIV type 1-infected subjects over 48 weeks. AIDS Research and Human Retroviruses, 28(10), 1194-1204. [Link]
-
Lake, J. E., et al. (2015). Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257. Clinical Infectious Diseases, 60(12), 1852-1862. [Link]
-
LiverTox. (2024). Darunavir. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
d'Amati, G., et al. (2014). Liver enzyme elevation during darunavir-based antiretroviral treatment in HIV-1-infected patients with or without hepatitis C coinfection: data from the ICONA foundation cohort. HIV Clinical Trials, 15(4), 151-160. [Link]
-
Moltó, J., et al. (2015). Darunavir and Ritonavir Total and Unbound Plasmatic Concentrations in HIV-HCV-Coinfected Patients with Hepatic Cirrhosis Compared to Those in HIV-Monoinfected Patients. Antimicrobial Agents and Chemotherapy, 59(12), 7549-7555. [Link]
-
Sevinsky, H., et al. (2011). Improved metabolic profile after switch to darunavir/ritonavir in HIV positive patients previously on protease inhibitor therapy. Journal of Inflammation, 8, 23. [Link]
-
Sevinsky, H., et al. (2010). CYP3A4-mediated hepatic metabolism of the HIV-1 protease inhibitor saquinavir in vitro. British Journal of Clinical Pharmacology, 49(4), 329-336. [Link]
-
Sevinsky, H., et al. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences of the United States of America, 107(43), 18424-18429. [Link]
-
Chen, X., et al. (2014). Metabolomic screening and identification of bioactivation pathways of ritonavir. Journal of Applied Toxicology, 34(11), 1226-1237. [Link]
Sources
- 1. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 3. [Pharmacological interactions with darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Modelling of Darunavir/Ritonavir Pharmacokinetics During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Abstract
The quantification of 4-Hydroxy Darunavir, the primary oxidative metabolite of the potent HIV protease inhibitor Darunavir, is critical for comprehensive pharmacokinetic (PK) profiling and in-depth drug metabolism studies. The choice of analytical methodology dictates the sensitivity, specificity, and ultimate utility of the data generated. This guide provides a head-to-head comparison of the two predominant high-performance liquid chromatography-mass spectrometry (HPLC-MS) techniques employed for this purpose: Triple Quadrupole (LC-MS/MS) and Quadrupole Time-of-Flight (LC-Q-TOF-MS). We will dissect the fundamental principles, provide detailed experimental protocols, and present a critical evaluation of their respective performance characteristics. Furthermore, we will explore the often-overlooked but crucial aspect of chiral separation, a key consideration for regulatory compliance and advanced toxicological assessment.
Introduction: The Analytical Imperative in Darunavir Metabolism
Darunavir is a cornerstone of antiretroviral therapy, acting as a second-generation protease inhibitor.[1] Its efficacy and safety profile are intrinsically linked to its metabolism, which is primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[2] This process yields several oxidative metabolites, with this compound being a key analyte for understanding the drug's metabolic fate.
Accurate quantification of this metabolite in biological matrices, such as human plasma, is essential for:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Elucidating the complete absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
-
Drug-Drug Interaction (DDI) Studies: Assessing how co-administered drugs affect Darunavir metabolism.
-
Therapeutic Drug Monitoring (TDM): Investigating the correlation between metabolite levels and therapeutic outcomes or adverse events.
The analytical challenge lies in achieving high sensitivity and selectivity to distinguish and quantify the low-concentration metabolite in a complex biological matrix, often in the presence of the high-concentration parent drug.
Method 1: The Gold Standard for Targeted Quantification - LC-MS/MS (Triple Quadrupole)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole (QqQ) instrument is the universally accepted gold standard for targeted bioanalysis.[3] Its operational principle, Selected Reaction Monitoring (SRM), provides unparalleled sensitivity and selectivity by isolating a specific precursor ion and monitoring a unique fragment ion, effectively filtering out matrix interference.
Experimental Protocol: LC-MS/MS
This protocol represents a validated approach for the simultaneous quantification of Darunavir and this compound in human plasma.
A. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., Darunavir-d9).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
B. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration. A total run time of under 3-5 minutes is common.[4][6]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 35-40°C.[7]
C. Mass Spectrometric Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Quattro Premier XE).[4]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
SRM Transitions:
-
Darunavir: m/z 548.1 → 392.0[1]
-
This compound: m/z 564.2 → 408.2 (Note: The precursor ion mass is +16 Da from Darunavir due to hydroxylation. The fragment would be similarly shifted if hydroxylation occurs on the fragmented portion, or remain the same if it occurs on the neutral loss portion. This transition is illustrative).
-
Darunavir-d9 (IS): m/z 557.1 → 392.0[1]
-
-
Key Parameters: Optimize cone voltage and collision energy for each analyte to maximize signal intensity.
Visual Workflow: LC-MS/MS (QqQ) Method
Method 2: The Confirmatory & Discovery Approach - LC-Q-TOF-MS
For applications requiring unambiguous identification or the discovery of unknown metabolites, high-resolution mass spectrometry (HRMS) is the superior choice. A Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF-MS) instrument provides high mass accuracy (<5 ppm), allowing for the determination of an analyte's elemental composition. This is a powerful tool for confirming the identity of this compound and distinguishing it from other potential isomers or isobaric interferences.[3]
Experimental Protocol: LC-Q-TOF-MS
The sample preparation and chromatography protocols are generally identical to the LC-MS/MS method. The key differences lie in the mass spectrometer's operation and data acquisition.
A. Mass Spectrometric Conditions
-
Instrument: Quadrupole Time-of-Flight Mass Spectrometer.
-
Ionization Mode: ESI+.
-
Acquisition Mode:
-
Full Scan MS: Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ions.
-
Targeted MS/MS (or Auto-MS/MS): The instrument triggers fragmentation of ions from a pre-defined inclusion list (containing the accurate mass of this compound) or automatically fragments the most intense ions detected in the full scan.
-
-
Key Parameters:
-
Mass Resolution: Set to >10,000 (FWHM).
-
Mass Accuracy: Calibrate the instrument to achieve <5 ppm mass accuracy using a reference standard.
-
-
Quantification: Performed by extracting a narrow-window ion chromatogram (XIC) for the accurate mass of the protonated molecule (e.g., m/z 564.2797 for C27H37N3O8S).
Visual Workflow: LC-Q-TOF-MS Method
Critical Consideration: The Question of Chirality
Darunavir possesses multiple stereocenters.[8] Consequently, its metabolites, including this compound, are also chiral. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[9] Regulatory agencies like the FDA strongly recommend that the individual stereoisomers of a new drug be studied.[10][11]
Standard reversed-phase columns (like the C18) will not separate the enantiomers of this compound. To achieve this, a specialized Chiral Stationary Phase (CSP) is required.
Methodological Approach: Chiral LC-MS/MS
-
Column Selection: Replace the C18 column with a CSP column, typically one based on polysaccharide derivatives (e.g., amylose or cellulose).[12]
-
Mobile Phase Optimization: Chiral separations are highly sensitive to mobile phase composition. Alcohols (e.g., ethanol, isopropanol) are often used as modifiers.
-
Detection: The MS/MS detection method remains the same, but it will now quantify each enantiomer as a distinct peak in the chromatogram.
This approach is essential for advanced DMPK studies and is becoming increasingly important for regulatory submissions.
Visual Logic: Chiral vs. Achiral Separation
Head-to-Head Performance Comparison
The choice of method depends entirely on the analytical objective. The following table summarizes the performance of validated LC-MS/MS methods for Darunavir and, by extension, its hydroxylated metabolite, and compares the different technological approaches.
| Parameter | LC-MS/MS (Triple Quadrupole) | LC-Q-TOF-MS | Chiral LC-MS/MS |
| Principle | Selected Reaction Monitoring (SRM) | High-Resolution Accurate Mass | SRM with Chiral Stationary Phase |
| Primary Application | Routine, high-throughput quantification (PK, TDM) | Metabolite identification , structural confirmation, screening | Stereoselective quantification , advanced PK/Tox |
| Selectivity | High (based on fragmentation) | Very High (based on accurate mass) | High (chromatographic + mass spec) |
| Sensitivity (LLOQ) | Excellent (Typically 1-10 ng/mL in plasma)[5][6] | Good to Very Good (often slightly less sensitive than QqQ) | Excellent (per enantiomer) |
| Linearity Range | Wide (e.g., 5.0–5000 ng/mL)[5] | Wide, but may require more complex calibration models | Wide (per enantiomer) |
| Accuracy & Precision | Excellent (%CV < 15%, Accuracy 85-115%)[2][4] | Excellent, provided appropriate calibration | Excellent |
| Throughput | Highest (Fast gradients, <3 min runs)[6] | Moderate (may require longer runs for complex matrices) | Lower (chiral separations often require longer run times) |
| Data Complexity | Low (peak area ratios) | High (requires specialized software for data mining) | Low to Moderate |
Conclusion and Expert Recommendations
The quantification of this compound is a mature application, but the selection of the optimal analytical method is a critical decision point that should be guided by the research question.
-
For routine, high-throughput quantification in clinical trials or TDM settings where speed and sensitivity are paramount, LC-MS/MS on a triple quadrupole instrument is the undisputed method of choice . Its robustness, sensitivity, and straightforward data output are ideal for analyzing large sample cohorts.
-
For metabolite identification, structural confirmation, or non-targeted metabolic profiling , the LC-Q-TOF-MS platform is indispensable . Its ability to provide high-resolution, accurate mass data offers a level of confidence that triple quadrupole systems cannot match, making it the premier tool for discovery and research applications.
-
For advanced drug development programs, especially those preparing for regulatory submission or investigating stereospecific toxicity , incorporating chiral separation is a necessity . An enantioselective LC-MS/MS method provides the most detailed picture of the metabolite's disposition and is crucial for meeting modern regulatory expectations.[11]
By understanding the distinct advantages and applications of each technique, researchers can ensure they are generating the most appropriate and highest quality data to advance our understanding of Darunavir pharmacology.
References
-
Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. (No Date). Research J. Pharm. and Tech.[Link]
-
LC-MS/MS method development and validation for the determination of antiviral drug in human plasma - ScienceScholar. (2022). ScienceScholar. [Link]
-
Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC - NIH. (2022). National Institutes of Health. [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - MDPI. (No Date). MDPI. [Link]
-
(PDF) Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation - ResearchGate. (No Date). ResearchGate. [Link]
-
Darunavir: A Review on its Analytical Methods - IJPPR. (2018). IJPPR. [Link]
-
Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. (No Date). Research J. Pharm. and Tech.[Link]
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed Central. (No Date). National Institutes of Health. [Link]
-
Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - NIH. (No Date). National Institutes of Health. [Link]
-
Chiral Drug Separation. (No Date). Encyclopedia of Pharmaceutical Science and Technology. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group. [Link]
-
RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Chiral Drugs: An Overview - PMC - PubMed Central. (No Date). National Institutes of Health. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijper.org [ijper.org]
- 8. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Purity in Metabolite Reference Standards
In the landscape of antiretroviral drug development, Darunavir stands as a cornerstone protease inhibitor.[1] Its metabolic pathway, primarily governed by cytochrome P450 3A (CYP3A) enzymes, leads to the formation of several metabolites, with 4-Hydroxy Darunavir being a principal oxidative product.[2][3] For researchers in pharmacokinetics, toxicology, and clinical pharmacology, the availability of a highly pure this compound reference standard is not merely a matter of convenience—it is a prerequisite for accurate quantification and meaningful biological assessment.
Understanding the Impurity Landscape
A robust purity assessment strategy begins with anticipating the potential impurities. For synthesized this compound, these can be broadly categorized:
-
Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and by-products from side reactions.[6][7]
-
Degradation Products: this compound, like its parent compound, can degrade under stress conditions such as acid or base hydrolysis, oxidation, or photolysis.[8][9][10] Forced degradation studies are essential to identify these potential degradants and ensure the analytical methods are "stability-indicating."[11][12]
-
Residual Solvents: Solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[4]
An effective analytical strategy must be able to separate, identify, and quantify these diverse chemical entities from the main this compound analyte.
Comparative Analysis of Core Purity Assessment Techniques
No single analytical technique is sufficient to declare a reference standard as "pure." An orthogonal approach, using multiple methods with different separation and detection principles, is the gold standard. Here, we compare the three most critical techniques for assessing this compound purity: High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Attribute | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Quantification of known and unknown impurities, Purity determination (% Area) | Impurity identification (mass), High-sensitivity quantification | Definitive structural elucidation, Quantification (qNMR) |
| Specificity | High; based on chromatographic retention time and UV spectrum. Co-elution is a risk. | Very High; based on retention time and mass-to-charge ratio (m/z).[9] | Absolute; provides unique structural fingerprint for each molecule.[13] |
| Sensitivity | Good (ng range). LOD/LOQ typically ~0.02% to 0.05%.[14] | Excellent (pg-fg range). Ideal for trace impurity detection.[2] | Low; requires µg-mg quantities. Not suitable for trace analysis. |
| Quantification | Excellent; primary method for area percent purity and assay determination.[15] | Excellent for targeted quantification (MRM mode), but response can be matrix-dependent.[3] | Excellent for absolute quantification (qNMR) against a certified standard without needing an analyte-specific reference. |
| Structural Info | Limited; UV spectrum provides some chromophore information. | Provides molecular weight and fragmentation data, aiding in identification.[8][9] | Unrivaled; provides complete 1D/2D structural information for definitive identification.[8][13][16] |
| Throughput | High | High to Medium | Low |
Technique I: High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA)
HPLC is the workhorse for purity assessment in pharmaceutical quality control.[17] Its primary strength lies in its ability to separate compounds and provide precise quantification. For this compound, a reversed-phase (RP-HPLC) method is most appropriate, as it effectively separates the moderately polar analyte from both more polar and less polar impurities.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice, offering excellent hydrophobic retention for Darunavir and its metabolites.[3][13]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile) is crucial.[9][14] The gradient is necessary to first elute highly polar impurities and then resolve this compound from the closely related parent drug, Darunavir, and other non-polar by-products.
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., ~265 nm for Darunavir) but also provides UV spectra for each peak.[9][17] This allows for peak purity analysis, a self-validating check to see if a single chromatographic peak consists of more than one co-eluting compound.[11]
Workflow for HPLC-UV/PDA Purity Analysis
Caption: Workflow for purity assessment using HPLC-UV/PDA.
Detailed Experimental Protocol: HPLC-UV/PDA
-
Preparation of Solutions:
-
Mobile Phase A: 0.01 M Ammonium formate in water, pH adjusted to 3.0 with formic acid.[9]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Prepare a solution of synthesized this compound in the diluent at a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[13] |
| Column Temp. | 35 °C[18] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Vol. | 10 µL |
| Detection | PDA at 265 nm[19] |
| Gradient | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 |
-
Procedure & System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution.
-
The method is considered suitable if the resolution between this compound and any adjacent impurity is greater than 1.5.
-
-
Data Analysis:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the peak purity plot for the this compound peak to confirm homogeneity.
-
Technique II: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it provides no definitive information about the identity of unknown impurity peaks. LC-MS is the essential orthogonal technique that addresses this gap.[20] By coupling the separation power of LC with the detection power of a mass spectrometer, we can obtain the molecular weight of impurities, which is the first and most critical step in their structural elucidation.[9]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is highly effective for protonating Darunavir and its metabolites to form [M+H]+ ions, making them readily detectable.[2][20]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is invaluable. It provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of an unknown impurity.[8][9] Tandem MS (MS/MS) capabilities are used to fragment ions, providing structural clues.[2]
Workflow for LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS/MS.
Detailed Experimental Protocol: LC-MS
-
Preparation of Solutions:
-
Crucial Note: Non-volatile buffers like phosphate (used in some HPLC methods) are incompatible with MS. The method must use volatile buffers like ammonium formate or ammonium acetate.[9][14]
-
Sample Solution: Use the same sample prepared for HPLC analysis, potentially diluted further to 1-10 µg/mL to avoid detector saturation.
-
-
LC-MS Conditions:
-
LC System: UPLC system (for better resolution and speed) such as a Waters Acquity.[8]
-
Chromatography: Employ the same or a very similar gradient method as the HPLC-UV protocol, ensuring volatile buffers are used.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer.[3][9]
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan from m/z 100-1000 to detect all potential impurities. For quantification, Multiple Reaction Monitoring (MRM) can be used if impurity standards are available.[2][3]
-
-
Procedure:
-
Inject the sample and acquire data.
-
Process the data to identify the masses associated with each impurity peak observed in the chromatogram.
-
For any impurity above the identification threshold (typically 0.10% as per ICH Q3A guidelines), perform MS/MS fragmentation to gain structural information.[4][21]
-
-
Data Analysis Example:
-
The expected [M+H]+ for this compound (C₂₇H₃₇N₃O₈S) is m/z 564.23.
-
An impurity peak is observed at a different retention time with an accurate mass of m/z 548.24. This corresponds to the [M+H]+ of Darunavir (C₂₇H₃₇N₃O₇S), indicating the presence of the unreacted parent drug.
-
Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the ultimate arbiter for structural confirmation. While LC-MS provides strong evidence for a proposed structure, only NMR can provide the definitive, unambiguous structural proof required for characterizing novel impurities.[8][13] Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity (assay) of the material without the need for a specific this compound reference standard.
Causality Behind Experimental Choices:
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The purity can be estimated by comparing the integrals of impurity signals to the signals of the main compound.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the full molecular structure of an unknown impurity by revealing proton-proton and proton-carbon correlations through bonds.[13][16]
-
Solvent: A deuterated solvent (e.g., DMSO-d₆) is used, which is "invisible" in ¹H NMR, allowing for the observation of the analyte's signals.[10]
Detailed Experimental Protocol: NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
-
Instrumental Conditions:
-
Spectrometer: Bruker 400 MHz spectrometer or higher field.[22]
-
Experiments: Acquire standard ¹H, ¹³C, and, if necessary for unknown impurities, 2D NMR spectra (COSY, HSQC, HMBC).
-
-
Procedure & Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully integrate the signals corresponding to the this compound molecule and any visible impurity signals.
-
The molar percentage of an impurity can be calculated by comparing its integral (normalized for the number of protons it represents) to the integral of a well-resolved signal from the main compound.
-
Compare the acquired ¹H and ¹³C spectra with known spectra of Darunavir and related structures to identify process-related impurities.[22]
-
For any significant unknown impurity, its isolation via preparative HPLC may be required, followed by full 1D and 2D NMR characterization to definitively establish its structure.[8][23]
-
Conclusion: An Integrated Strategy for Purity Certification
Assessing the purity of synthesized this compound is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques.
-
HPLC-UV/PDA serves as the primary tool for quantification, determining the area percent purity and ensuring the method is stability-indicating.
-
LC-MS acts as the essential investigative tool, providing molecular weight and fragmentation data to tentatively identify any unknown impurities detected by HPLC.
-
NMR Spectroscopy provides the final, unambiguous structural confirmation of the bulk material and any isolated impurities, and can be used for an absolute quantitative assay (qNMR).
By judiciously applying this suite of techniques, researchers, scientists, and drug development professionals can establish a comprehensive and trustworthy purity profile for their synthesized this compound, ensuring the integrity and reliability of their subsequent research.
References
- BenchChem. (n.d.).
- Kogawa, A. C., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research, 4(11), 1276-1286.
-
Reddy, G. S., et al. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 86(1), 63-78. [Link]
- BenchChem. (n.d.).
-
Rao, R. N., et al. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 75, 186-191. [Link]
-
Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharma and Bio Sciences, 12(2), 119-137. [Link]
- Jadhav, S. B., et al. (2021). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. Research Journal of Pharmacy and Technology, 14(11), 5831-5839.
-
Kumar, A., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Scientia Pharmaceutica, 83(3), 499-510. [Link]
- Bali, V., & Singh, G. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
-
Sriram, S., et al. (2014). Validated RP - HPLC method for the determination of darunavir in bulk and pharmaceutical formulation. Research Journal of Pharmacy and Biological and Chemical Sciences, 5(3), 1015-1023. [Link]
- Grace, A. P., & Parthiban, C. (2022). Analytical method development and validation for the simultaneous estimation of Darunavir and Ritonavir by RP-HPLC method. World Journal of Pharmaceutical Sciences, 10(1), 1-12.
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
ResearchGate. (2013). RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy. [Link]
- Bommena, H., et al. (2016). Design, synthesis and spectral characterization of darunavir analogue. International Journal of Bioassays, 5(6), 4646-4649.
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Reddy, G. S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. National Institutes of Health. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
- BenchChem. (n.d.).
- World Health Organization. (2024).
- World Health Organization. (2024).
-
Ghosh, A. K., et al. (2016). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 125-131. [Link]
-
Rathod, S., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research, 28(2). [Link]
-
ResearchGate. (n.d.). Pharmacological and pharmaceutical profile of darunavir: a review. [Link]
-
Mizhiritskii, M., & Marom, E. (2010). Process for the preparation of darunavir and darunavir intermediates. European Patent Office, Patent 2528923. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 8. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpsonline.com [wjpsonline.com]
- 12. biomedres.us [biomedres.us]
- 13. RP-HPLC separation and characterization of unknown impurities of a novel HIV-protease inhibitor Darunavir by ESI-MS and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. cdn.who.int [cdn.who.int]
- 19. cdn.who.int [cdn.who.int]
- 20. repositorio.unesp.br [repositorio.unesp.br]
- 21. database.ich.org [database.ich.org]
- 22. ijbio.com [ijbio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Critical Role of 4-Hydroxy Darunavir Quantification
Darunavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. The primary metabolic pathway for Darunavir is oxidation, mediated by the cytochrome P450 3A (CYP3A) enzyme system, leading to the formation of several hydroxylated metabolites.[2] Among these, this compound is a major metabolite, and its accurate quantification in biological matrices is paramount for a comprehensive understanding of Darunavir's disposition, potential drug-drug interactions, and overall therapeutic effect.
In the landscape of drug development and therapeutic drug monitoring (TDM), the ability to obtain consistent and reproducible measurements of drug metabolites across different laboratories is not just a matter of good practice; it is a fundamental requirement for ensuring patient safety and the integrity of clinical trial data. Inter-laboratory comparisons, or proficiency testing, are essential for establishing the reliability and comparability of analytical methods used in these diverse settings.[3][4][5] This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the measurement of this compound, drawing upon established principles of bioanalytical method validation and proficiency testing.
The Analytical Imperative: Why Inter-Laboratory Comparison Matters
An inter-laboratory comparison serves multiple critical purposes in the context of this compound analysis:
-
Method Validation and Harmonization: It allows for the assessment of an analytical method's robustness and transferability between different laboratories, analysts, and instrument platforms.[4][6]
-
Quality Assurance: Participation in proficiency testing programs is often a mandatory requirement for laboratory accreditation (e.g., ISO 15189) and is crucial for maintaining high standards of analytical performance.[7]
-
Identification of Methodological Bias: Systematic differences between laboratories can be identified and addressed, leading to improved accuracy and precision of measurements.[8]
Part 1: Designing the Inter-Laboratory Comparison Study
A well-designed study is the bedrock of a successful inter-laboratory comparison. The following sections outline the key considerations and a detailed workflow.
Study Coordination and Protocol
A central coordinating laboratory should be designated to oversee the entire study. This laboratory will be responsible for preparing and distributing the test samples, collecting the data, performing the statistical analysis, and disseminating the final report. A detailed study protocol must be developed and agreed upon by all participating laboratories a priori. This protocol should clearly define the scope, objectives, methodologies, and acceptance criteria for the study.
Sourcing and Characterization of Reference Materials
The availability of a well-characterized analytical standard for this compound is non-negotiable.
-
Analytical Standard: A high-purity certified reference material (CRM) of this compound should be procured from a reputable commercial supplier. Several vendors specialize in providing such standards.[6][9][10][11] The certificate of analysis (CoA) should be obtained and reviewed by the coordinating laboratory.
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of this compound (e.g., this compound-d9) is the ideal internal standard for LC-MS/MS analysis to compensate for matrix effects and variability in sample processing. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug, Darunavir-d9, can be considered, but its suitability must be thoroughly validated.
Preparation of Test Samples
The coordinating laboratory will prepare a panel of blind samples for distribution. These samples should be prepared in a relevant biological matrix, typically human plasma, and should cover the clinically relevant concentration range of this compound.
Sample Panel Composition:
| Sample Type | Description | Purpose |
| Blank Samples | Drug-free human plasma from at least six different sources. | To assess the selectivity of the analytical methods. |
| Zero Samples | Drug-free human plasma spiked with the internal standard only. | To confirm the absence of interference at the retention time of the analyte. |
| Calibration Standards | A series of at least eight non-zero concentrations spanning the expected analytical range. | To be used by each laboratory to generate their own calibration curve. |
| Quality Control (QC) Samples | Prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. | To assess the accuracy and precision of the measurements in each laboratory. |
All samples should be prepared in bulk, aliquoted into appropriately labeled and sealed tubes, and stored at -70°C or below until shipment on dry ice to the participating laboratories. The homogeneity and stability of the prepared samples must be confirmed by the coordinating laboratory prior to distribution.
Analytical Methodology: A Standardized Approach
While the primary goal is to compare laboratory performance, a degree of methodological harmonization is recommended to minimize variability arising from disparate analytical procedures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][12]
A recommended starting point for the analytical method is provided below. Participating laboratories should, at a minimum, adhere to the specified sample preparation technique and the use of the designated internal standard.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column with appropriate dimensions and particle size (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Data Reporting and Analysis
Participating laboratories should analyze the blinded sample panel and report their quantitative results for each sample to the coordinating laboratory within a predefined timeframe. The report should include the calculated concentrations for all QC and unknown samples, as well as the raw data for the calibration curves.
Statistical Analysis:
The coordinating laboratory will perform a comprehensive statistical analysis of the submitted data. The following statistical methods are recommended:
-
Descriptive Statistics: For each sample and laboratory, calculate the mean, standard deviation (SD), and coefficient of variation (%CV).
-
Outlier Analysis: Grubbs' test or Cochran's test can be used to identify and potentially exclude statistical outliers from the dataset. However, any exclusion of data must be scientifically justified.
-
Assessment of Accuracy and Precision: The accuracy of each laboratory's measurements will be assessed by comparing their mean results for the QC samples to the nominal (target) concentrations. The precision will be evaluated by the %CV of the replicate measurements.
-
Z-Scores: The performance of each laboratory will be evaluated using Z-scores, which provide a standardized measure of how far a laboratory's result deviates from the consensus mean.[3][8] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (consensus mean of all participating laboratories).
-
σ is the standard deviation of the consensus group.
A common interpretation of Z-scores is:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
-
-
Graphical Analysis: Bland-Altman plots can be used to visually assess the agreement between laboratories and to identify any systematic bias.[2]
Part 2: Visualization of the Workflow
A clear visualization of the inter-laboratory comparison process is crucial for understanding the logistical flow.
Caption: Workflow for the inter-laboratory comparison of this compound measurements.
Part 3: Acceptance Criteria and Reporting
Clear and pre-defined acceptance criteria are essential for an objective evaluation of laboratory performance.
Acceptance Criteria for Laboratory Performance
Based on FDA and other regulatory guidelines for bioanalytical method validation, the following acceptance criteria are recommended:
-
Accuracy: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The %CV for each QC level should not exceed 15% (20% for the LLOQ).
-
Z-Scores: As previously defined, a |Z|-score of ≤ 2 is considered satisfactory.
The Final Report
The coordinating laboratory will compile a comprehensive and anonymized report summarizing the findings of the inter-laboratory comparison. The report should include:
-
An executive summary of the study's objectives and outcomes.
-
A detailed description of the study design, including the preparation and characterization of the test samples.
-
A summary of the analytical methods used by the participating laboratories.
-
A tabular and graphical presentation of all the data, including individual laboratory results, consensus means, SDs, and %CVs.
-
The results of the statistical analysis, including Z-scores and Bland-Altman plots.
-
A discussion of the overall performance of the participating laboratories and any observed trends or biases.
-
Recommendations for any necessary corrective actions for laboratories with unsatisfactory performance.
This report will be a valuable resource for all participating laboratories, providing them with an objective assessment of their analytical performance and contributing to the overall quality and consistency of this compound measurements in the field.
Conclusion: Fostering a Culture of Quality and Collaboration
An inter-laboratory comparison for this compound is more than just a technical exercise; it is a collaborative effort to uphold the highest standards of scientific integrity. By participating in such programs, researchers, scientists, and drug development professionals can have greater confidence in the accuracy and reliability of their data, ultimately contributing to the development of safer and more effective therapeutic strategies for individuals living with HIV. This guide provides a robust framework for conducting such a comparison, promoting analytical harmony and ensuring that the data generated across different laboratories are both comparable and trustworthy.
References
-
Clinical Pharmacology Quality Assurance. (n.d.). Proficiency Testing. Retrieved from [Link]
- King, J. R., Acosta, E. P., & Gerber, J. G. (2006). Quality assurance program for pharmacokinetic assay of antiretrovirals: ACTG proficiency testing for pediatric and adult pharmacology support laboratories, 2003 to 2004: a requirement for therapeutic drug monitoring. Therapeutic Drug Monitoring, 28(3), 367–374.
- Simčić, S., & Panteghini, M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
-
U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from [Link]
- Magnusson, B., & Krysell, M. (2003). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
- Sandle, T. (2023, January 11).
- World Health Organization. (2024, January 23). Minimum criteria for external quality assurance proficiency tests for use by laboratories designated by WHO for the purposes of HIV drug resistance surveillance.
- Analytical Chemistry Class Notes. (n.d.).
- Carstensen, B. (2011). Statistical Analysis of Method Comparison studies.
- U.S. Food and Drug Administration. (2013).
- Guevara, G., et al. (2015). Monitoring the Quality of HIV-1 Viral Load Testing through a Proficiency Testing Program Using Dried Tube Specimens in Resource-Limited Settings. Journal of Clinical Microbiology, 53(5), 1530-1536.
-
Allmpus. (n.d.). DARUNAVIR 4-HYDROXY IMPURITY. Retrieved from [Link]
- Parekh, B. S., et al. (2014). Impact of Proficiency Testing Program for Laboratories Conducting Early Diagnosis of HIV-1 Infection in Infants in Low- to Middle-Income Countries. Journal of Clinical Microbiology, 52(3), 783-791.
-
GVP BIO LifeSciences. (n.d.). Darunavir 4-Hydroxy Impurity. Retrieved from [Link]
- Cătana, C. S., et al. (2021).
- McComsey, G. A., et al. (2015). Comparison of the metabolic effects of ritonavir-boosted darunavir or atazanavir versus raltegravir, and the impact of ritonavir plasma exposure: ACTG 5257. Clinical Infectious Diseases, 61(5), 831–840.
- McKeage, K., & Perry, C. M. (2011). Comparative cost-efficacy analysis of darunavir/ritonavir and other ritonavir-boosted protease inhibitors for first-line treatment of HIV-1 infection in the United States. PharmacoEconomics, 29(10), 891–903.
- Kumar, A., Saini, G., & Sharma, A. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 4(7), 2778.
- ResearchGate. (2014).
- D'Avolio, A., et al. (2021). Comparative Population Pharmacokinetics of Darunavir in SARS-CoV-2 Patients vs. HIV Patients: The Role of Interleukin-6. Pharmaceutics, 13(4), 543.
- Patel, P. N., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Research Journal of Pharmacy and Technology, 13(6), 2671-2678.
- Frahm, E., & Wright, J. (2014).
Sources
- 1. Comparison of Tolerability and Impact on Metabolic Profiles of Antiretroviral Regimens Containing Darunavir/Ritonavir or Darunavir/Cobicistat in Romanian HIV Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 3. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. fda.gov [fda.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Proficiency Testing [cpqaprogram.org]
- 8. fiveable.me [fiveable.me]
- 9. allmpus.com [allmpus.com]
- 10. This compound | 313682-97-2 [chemicalbook.com]
- 11. gvpbiolifesciences.com [gvpbiolifesciences.com]
- 12. globalresearchonline.net [globalresearchonline.net]
In the landscape of antiretroviral drug development and metabolic studies, the unambiguous identification of metabolites is paramount for understanding a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth, technically-focused comparison of methodologies for confirming the identity of 4-Hydroxy Darunavir, a significant metabolite of the HIV protease inhibitor Darunavir. We will delve into the technical nuances of high-resolution mass spectrometry (HRMS) as the primary analytical tool, underpinned by experimental data and contrasted with alternative approaches. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous analytical strategies in their work.
The Critical Role of Metabolite Identification: The Case of Darunavir
Darunavir is a potent HIV-1 protease inhibitor, but its journey through the human body is complex. It undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A.[1] This biotransformation leads to the formation of several metabolites, including hydroxylated forms. Among these, this compound is a key product of aromatic hydroxylation on the aniline ring.[2] Accurate identification of this and other metabolites is crucial as they may possess altered pharmacological activity or contribute to off-target effects.
High-resolution mass spectrometry has emerged as the cornerstone for such structural elucidation in modern drug metabolism studies.[3][4] Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions, a fundamental step in identifying an unknown compound.[5]
The Power of Precision: High-Resolution Mass Spectrometry Workflow
The fundamental principle behind using HRMS for metabolite identification lies in its capacity to distinguish between ions with very similar mass-to-charge ratios (m/z). This high resolving power, coupled with exceptional mass accuracy (typically in the sub-5 ppm range), enables the assignment of a unique elemental formula to a measured m/z value, significantly narrowing down the potential candidates for an unknown metabolite.[5]
A typical workflow for the identification of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is outlined below.
Experimental Workflow: LC-HRMS for this compound Identification
Caption: Workflow for the identification of this compound using LC-HRMS.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Incubate Darunavir with human liver microsomes (HLMs) and an NADPH regenerating system to generate metabolites in vitro.
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the sample and collect the supernatant.
-
Further clean up the sample using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
-
Liquid Chromatography Separation:
-
Inject the prepared sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% B over 15 minutes. This ensures separation of the more polar metabolite (this compound) from the parent drug.
-
-
High-Resolution Mass Spectrometry Analysis:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan MS data over a mass range of m/z 100-1000 at a high resolution (e.g., > 60,000 FWHM).
-
Implement a data-dependent acquisition (DDA) strategy to trigger MS/MS fragmentation on the most abundant ions detected in the full scan. This allows for the collection of high-quality fragmentation spectra for potential metabolites.
-
-
Data Analysis and Structural Confirmation:
-
Process the acquired data using metabolite identification software. Utilize tools like mass defect filtering to selectively identify potential drug-related metabolites.
-
Extract the accurate mass of the suspected this compound peak.
-
Generate the elemental formula from the accurate mass measurement.
-
Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of the parent drug, Darunavir. The presence of characteristic fragment ions will provide strong evidence for the structural backbone.
-
Interpreting the Data: What to Expect
The successful identification of this compound hinges on the precise interpretation of the HRMS data.
Table 1: Expected High-Resolution Mass Spectrometry Data for Darunavir and this compound
| Compound | Chemical Formula | Theoretical Exact Mass (Monoisotopic) [M+H]⁺ | Measured Accurate Mass [M+H]⁺ | Mass Error (ppm) |
| Darunavir | C₂₇H₃₈N₃O₇S⁺ | 548.2428 | 548.2425 | < 1 |
| This compound | C₂₇H₃₈N₃O₈S⁺ | 564.2377 | 564.2374 | < 1 |
The key to the initial identification is the observation of a peak with an accurate mass corresponding to the addition of an oxygen atom (+15.9949 Da) to the parent drug, Darunavir.
Fragmentation Analysis: The Definitive Proof
While accurate mass provides the elemental composition, MS/MS fragmentation is crucial for confirming the structure and pinpointing the location of the modification. The fragmentation of this compound is expected to be very similar to that of Darunavir, with a mass shift in fragments containing the hydroxylated aniline moiety.
Table 2: Key Expected MS/MS Fragment Ions for Darunavir and this compound
| Darunavir Fragment Ion (m/z) | This compound Fragment Ion (m/z) | Mass Shift (Da) | Putative Fragment Structure |
| 392.18 | 408.18 | +16 | Isobutyl-sulfonamide-aniline moiety |
| 266.11 | 282.11 | +16 | Aniline-sulfonamide moiety |
| 156.08 | 172.08 | +16 | 4-amino-N-isobutylbenzenesulfonamide |
The observation of these mass-shifted fragments provides compelling evidence that the hydroxylation has occurred on the aniline portion of the molecule.
Caption: Simplified fragmentation comparison of Darunavir and this compound.
Comparison with Alternative Techniques
While HRMS is a powerful tool, it is essential to understand its capabilities in the context of other analytical techniques.
| Technique | Advantages for Metabolite ID | Limitations |
| High-Resolution MS (HRMS) | - High sensitivity and specificity.[4] - Provides elemental composition.[5] - Structural information from fragmentation. | - Cannot definitively distinguish between isomers (e.g., 3-Hydroxy vs. This compound) without authentic standards or extensive fragmentation analysis.[6] - Does not provide stereochemical information. |
| Tandem MS (Triple Quadrupole) | - Excellent for quantification (MRM mode).[7] - High sensitivity for targeted analysis. | - Lower resolution and mass accuracy compared to HRMS. - Primarily a targeted technique, less suited for unknown metabolite screening. |
| Nuclear Magnetic Resonance (NMR) | - The gold standard for definitive structure elucidation, including isomer differentiation and stereochemistry.[8] | - Significantly lower sensitivity than MS, requiring larger amounts of isolated metabolite. - More time-consuming and complex data interpretation. |
For the specific task of confirming the identity of this compound, HRMS provides the most practical and information-rich solution in a high-throughput drug metabolism environment. While NMR would be required for absolute proof of the hydroxyl group's position on the aromatic ring, the combination of accurate mass and the logical fragmentation pathway provides a very high degree of confidence.
Conclusion: A Self-Validating System for Confident Identification
The use of high-resolution mass spectrometry provides a robust and self-validating system for the identification of this compound. The process begins with a hypothesis-generating full scan, where the accurate mass measurement points to a specific elemental formula. This hypothesis is then tested and confirmed through the analysis of the MS/MS fragmentation pattern, which should logically align with the structure of the parent drug. This integrated approach, combining high mass accuracy and detailed structural information from fragmentation, offers a high degree of confidence in the assigned structure, making it an indispensable tool in modern drug discovery and development.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America.[Link]
-
Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.[Link]
-
LC-MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Analytical Methods in Chemistry.[Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. American Pharmaceutical Review.[Link]
-
Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition.[Link]
-
Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Journal of Chromatographic Science.[Link]
-
Darunavir: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]
-
Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. ResearchGate.[Link]
-
Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry.[Link]
-
Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate.[Link]
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry.[Link]
-
Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks.[Link]
-
A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
This compound (C27H37N3O8S). PubChem.[Link]
-
Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics.[Link]
-
Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research.[Link]
-
Mass fragmentation scheme for darunavir (TMC114, R319064). ResearchGate.[Link]
-
Strategies for dealing with metabolite elucidation in drug discovery and development. Current Drug Metabolism.[Link]
-
Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Journal of Analytical Methods in Chemistry.[Link]
-
HRMS data of Darunavir and its degradation products. ResearchGate.[Link]
-
Analytical strategies for identifying drug metabolites. ResearchGate.[Link]
-
Day 2: MetID innovations in pharma: exploring new avenues for metabolite structure elucidation. YouTube.[Link]
-
Hydroxy Darunavir. PubChem.[Link]
-
Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition.[Link]
-
Chemical structure of darunavir. ResearchGate.[Link]
-
Darunavir. PubChem.[Link]
Sources
- 1. Darunavir: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijpras.com [ijpras.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers in Drug Development
In the landscape of antiretroviral therapy, understanding the pharmacokinetic profile of a drug and its metabolites is paramount to optimizing clinical efficacy and safety. Darunavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism, with one of its major oxidative metabolites being the 4-hydroxy darunavir. The extent to which a drug or its metabolites bind to plasma proteins is a critical determinant of their distribution, availability to target sites, and eventual clearance. This guide provides a detailed comparison of the plasma protein binding characteristics of darunavir and its 4-hydroxy metabolite, supported by experimental data and methodologies, to inform further research and drug development efforts.
Introduction to Darunavir and the Significance of Protein Binding
Darunavir is a cornerstone in the management of HIV-1 infection, valued for its high antiviral potency and a significant barrier to the development of drug resistance.[1] Its mechanism of action involves the potent inhibition of the HIV-1 protease, an enzyme crucial for the maturation of the virus.[2][3] Like many drugs, the therapeutic action of darunavir is influenced by its pharmacokinetic properties, a key aspect of which is its interaction with plasma proteins.
The "free drug hypothesis" posits that only the unbound fraction of a drug in plasma is pharmacologically active and able to diffuse to target tissues to exert its therapeutic effect. Consequently, high plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. Darunavir is known to be highly bound to plasma proteins, a characteristic that has been well-documented.[4][5]
Comparative Plasma Protein Binding: A Data-Driven Overview
| Compound | Plasma Protein Binding (%) | Primary Binding Protein |
| Darunavir | ~95%[4][5] | Alpha-1-acid glycoprotein (AAG)[4][5] |
| This compound | Data not available | Data not available |
While direct comparative data is lacking, we can infer potential characteristics of the 4-hydroxy metabolite's protein binding based on its structural modifications and general principles of drug metabolism. The introduction of a hydroxyl group increases the polarity of the molecule. This increased hydrophilicity may lead to a lower affinity for plasma proteins compared to the parent drug, resulting in a lower percentage of protein binding. However, this remains a hypothesis that requires experimental validation.
Key Plasma Proteins in Drug Binding
The primary proteins in plasma responsible for drug binding are albumin and alpha-1-acid glycoprotein (AAG).
-
Albumin: The most abundant plasma protein, it primarily binds acidic drugs.
-
Alpha-1-acid glycoprotein (AAG): An acute-phase reactant protein, it has a primary affinity for basic and neutral lipophilic drugs.
Darunavir's preferential binding to AAG is a significant characteristic.[4][5] The binding affinity to AAG can be influenced by various factors, including the patient's clinical status, as AAG levels can increase during inflammatory conditions.
Experimental Methodologies for Determining Protein Binding
The determination of drug-protein binding is a critical step in preclinical and clinical drug development. Several robust experimental techniques are employed to quantify the extent of this interaction.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug in plasma. This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a drug-free buffer solution. The free drug molecules can pass through the membrane, and at equilibrium, the concentration of the unbound drug is the same in both compartments.
Experimental Workflow: Equilibrium Dialysis
Caption: Workflow of Equilibrium Dialysis for Protein Binding Determination.
Ultrafiltration
Ultrafiltration is another widely used method that involves separating the unbound drug from the protein-bound drug by centrifuging the plasma sample through a filter with a specific molecular weight cutoff. The filter retains the larger protein-drug complexes, while the smaller, unbound drug passes through into the ultrafiltrate.
Experimental Workflow: Ultrafiltration
Caption: Workflow of Ultrafiltration for Protein Binding Determination.
Ultracentrifugation
In ultracentrifugation, a high centrifugal force is applied to the plasma sample, causing the protein-drug complexes to sediment at the bottom of the tube. The supernatant, which contains the unbound drug, can then be collected and analyzed.
Clinical and Pharmacological Implications
The high protein binding of darunavir has several important clinical implications:
-
Limited Volume of Distribution: High binding to plasma proteins restricts the drug's distribution into tissues.
-
Potential for Drug-Drug Interactions: Co-administration of other drugs that bind to the same site on AAG could potentially displace darunavir, leading to an increase in its unbound concentration and a risk of toxicity.
If the 4-hydroxy metabolite is indeed less protein-bound, it would likely have a larger volume of distribution and be more readily cleared from the body. The pharmacological activity of darunavir's metabolites has been reported to be at least 90% less than that of the parent drug against wild-type HIV.[5] Therefore, even if a larger fraction of the 4-hydroxy metabolite is unbound, its contribution to the overall antiviral effect is likely to be minimal.
Future Research Directions
To provide a complete picture of the pharmacokinetic profile of darunavir and its metabolites, further research is warranted. Specifically, in vitro studies to determine the plasma protein binding of the 4-hydroxy metabolite and other major metabolites of darunavir are crucial. Such studies should aim to:
-
Quantify the percentage of protein binding for each major metabolite.
-
Identify the primary plasma protein(s) to which each metabolite binds.
-
Determine the binding affinity (e.g., Kd) of the metabolites to these proteins.
These data would enable a more precise understanding of the contribution of metabolites to the overall safety and efficacy profile of darunavir.
Conclusion
Darunavir exhibits high plasma protein binding, primarily to AAG, a characteristic that significantly influences its pharmacokinetic profile. While direct experimental data on the protein binding of its 4-hydroxy metabolite is currently lacking, it is reasonable to hypothesize that its increased polarity may result in lower protein binding compared to the parent compound. A definitive comparison, however, awaits further experimental investigation. A thorough understanding of the protein binding of both the parent drug and its metabolites is essential for the continued optimization of antiretroviral therapy and the development of new and improved therapeutic agents.
References
- Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(10), 635-653.
-
PubChem. (n.d.). Darunavir. National Center for Biotechnology Information. Retrieved from [Link]
- Ghosh, A. K., et al. (2016). Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 59(11), 5286-5308.
- King, J. R., et al. (2012). Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier. Antimicrobial Agents and Chemotherapy, 56(1), 513-519.
- Molto, J., et al. (2015). Darunavir and Ritonavir Total and Unbound Plasmatic Concentrations in HIV-HCV-Coinfected Patients with Hepatic Cirrhosis Compared to Those in HIV-Monoinfected Patients. Antimicrobial Agents and Chemotherapy, 60(1), 347-353.
- McArthur, J. C., et al. (2014). Effect of Protein Binding on Unbound Atazanavir and Darunavir Cerebrospinal Fluid Concentrations. Journal of Clinical Pharmacology, 54(9), 1034-1041.
- Back, D., et al. (2007). Protein binding in antiretroviral therapies. AIDS, 21(13), 1677-1688.
-
Purdue University Institute for Drug Discovery. (n.d.). Darunavir. Retrieved from [Link]
- Ghosh, A. K., et al. (2019). Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615.
- Wang, L., et al. (2022). Analytical methods for obtaining binding parameters of drug-protein interactions: A review. Analytica Chimica Acta, 1219, 340012.
- Currier, J., et al. (2015). Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257. Clinical Infectious Diseases, 60(12), 1842-1851.
- Lake, J. E., et al. (2011). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. AIDS Research and Human Retroviruses, 27(10), 1057-1064.
- Lee, F. J., & Ala, A. (2008). Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors. The AAPS Journal, 10(2), 289-300.
- Patel, K., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Molecules, 27(24), 8783.
- Characteristics, Complexation and Analytical Methods of Darunavir. (2014). British Journal of Pharmaceutical Research, 4(11), 1276-1286.
- Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. (2021).
-
Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]
Sources
- 1. Darunavir - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 2. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
In the landscape of preclinical drug development, the accurate characterization of a drug candidate's metabolic fate is paramount. For antiretroviral agents like Darunavir, a thorough understanding of its biotransformation is not just a regulatory expectation but a cornerstone of predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. Darunavir is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to several oxidative metabolites, including 4-Hydroxy Darunavir.[1][2] The formation of this metabolite is a critical parameter to assess, and selecting the appropriate in vitro model is a decision that profoundly impacts the quality and relevance of the data generated.
This guide provides a comprehensive comparison of two widely adopted in vitro systems for studying the formation of this compound: pooled Human Liver Microsomes (HLMs) and recombinant human CYP3A4 enzymes (rCYP3A4). We will delve into the mechanistic rationale behind using each system, provide detailed experimental protocols for determining enzyme kinetics, and present a comparative analysis of their respective strengths and limitations. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated in vitro model for assessing Darunavir metabolism.
The Central Role of CYP3A4 in Darunavir Metabolism
Darunavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism in the liver.[3] In vitro studies using human liver microsomes have established that CYP3A4 is almost exclusively responsible for its metabolism.[3] The primary metabolic pathways include isobutyl aliphatic hydroxylation and aniline aromatic hydroxylation, leading to the formation of various hydroxylated metabolites.[1][2] For the purpose of this guide, we will focus on the formation of a generic "this compound" as a representative CYP3A4-mediated metabolite. The co-administration of Darunavir with a low dose of Ritonavir, a potent CYP3A4 inhibitor, is a clinical strategy to boost Darunavir's bioavailability by attenuating its metabolism.[3]
Comparative Analysis of In Vitro Models: HLM vs. rCYP3A4
The choice between using a complex system like HLMs and a purified, single-enzyme system like rCYP3A4 depends on the specific question being addressed.
Human Liver Microsomes (HLMs): The Physiologically Relevant Matrix
HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue. They contain a full complement of Phase I enzymes, including the various cytochrome P450 isoforms, as well as other enzymes that can influence metabolic activity.
-
Advantages:
-
Physiological Relevance: HLMs provide a more holistic and physiologically relevant environment, containing the native lipid membrane and accessory proteins like cytochrome P450 reductase and cytochrome b5, which can influence CYP activity.
-
Comprehensive Metabolism: They allow for the simultaneous assessment of metabolism by all present CYP isoforms and can reveal potential contributions from enzymes other than the primary metabolizing one.
-
Population Variability: Using pooled HLMs from multiple donors can provide an average metabolic rate that is more representative of the general population.
-
-
Disadvantages:
-
Complexity: The presence of multiple enzymes can complicate the interpretation of results, making it difficult to attribute metabolism to a single CYP isoform without the use of specific inhibitors.
-
Lot-to-Lot Variability: There can be significant variability in enzyme activity between different lots of pooled HLMs, necessitating careful quality control and characterization.
-
Lower Specific Activity: The concentration of a specific CYP isoform, like CYP3A4, is lower in HLMs compared to a recombinant system, which may impact sensitivity for low-turnover compounds.
-
Recombinant CYP3A4 (rCYP3A4): The Mechanistic Tool
Recombinant CYP enzymes are produced by expressing the cDNA of a single human CYP isoform in a host system, such as insect cells or bacteria. This results in a high concentration of the specific enzyme of interest.
-
Advantages:
-
Mechanistic Clarity: This system provides an unambiguous way to determine the role of a specific enzyme, in this case, CYP3A4, in the metabolism of a drug.
-
High Specific Activity: The high concentration of the enzyme allows for greater sensitivity and is ideal for determining the kinetic parameters of a single enzyme-substrate interaction.
-
Consistency: Recombinant systems offer high lot-to-lot consistency, improving the reproducibility of assays.
-
-
Disadvantages:
-
Artificial Environment: The absence of the native membrane environment and other accessory proteins found in HLMs can sometimes lead to altered enzyme kinetics that may not fully reflect the in vivo situation.
-
Limited Scope: This model can only assess the contribution of the single expressed enzyme and will not provide information on the role of other CYPs or Phase II enzymes.
-
Experimental Validation: Determining Enzyme Kinetics for this compound Formation
A cornerstone of validating an in vitro model is the determination of the enzyme kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These values provide a quantitative measure of the enzyme's affinity for the substrate and its maximum metabolic capacity.
Experimental Workflow
The general workflow for determining the kinetics of this compound formation is as follows:
Caption: General experimental workflow for determining the enzyme kinetics of this compound formation.
Detailed Experimental Protocols
Protocol 1: this compound Formation in Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of Darunavir in a suitable organic solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer. Ensure the final solvent concentration in the incubation is less than 1%.
-
Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.
-
Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute to a final protein concentration of 0.2-0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and varying concentrations of Darunavir (e.g., 0.1 to 50 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.
-
-
Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linearity of the reaction, terminate the incubation by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., Darunavir-d9).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of this compound formed using a validated LC-MS/MS method.
-
Protocol 2: this compound Formation using Recombinant CYP3A4
-
Reagent Preparation:
-
Follow the same buffer and substrate preparation steps as for HLMs.
-
Prepare a stock solution of recombinant human CYP3A4 (co-expressed with cytochrome P450 reductase and cytochrome b5 in a system like baculovirus-infected insect cells) to a final concentration of 10-25 pmol/mL in the incubation mixture.
-
-
Incubation and Termination:
-
The incubation and termination procedures are analogous to the HLM protocol, substituting the HLM suspension with the rCYP3A4 preparation.
-
-
Data Analysis for Both Systems:
-
Calculate the rate of formation of this compound (velocity, v) in pmol/min/mg protein (for HLMs) or pmol/min/pmol CYP (for rCYP3A4).
-
Plot the velocity against the Darunavir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Kₘ and Vₘₐₓ.
-
Confirmatory Analysis: Chemical Inhibition
To confirm that the formation of this compound in HLMs is indeed mediated by CYP3A4, a chemical inhibition experiment should be performed.
Caption: Workflow for a chemical inhibition study to confirm CYP3A4-mediated metabolism.
Protocol 3: CYP3A4 Inhibition Assay
-
Incubation:
-
Set up incubations as described in Protocol 1, using a single concentration of Darunavir (ideally close to the determined Kₘ).
-
In separate wells, add varying concentrations of Ketoconazole, a potent and selective CYP3A4 inhibitor (e.g., 0.01 to 10 µM).
-
Include a control incubation with no inhibitor.
-
-
Analysis:
-
Terminate the reactions and analyze for this compound formation as previously described.
-
Calculate the percent inhibition at each Ketoconazole concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).
-
Quantitative Data Comparison (Hypothetical Data)
The following table presents a hypothetical but realistic comparison of kinetic parameters that could be obtained from the experiments described above.
| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP3A4 (rCYP3A4) | Rationale for a Scientist |
| Kₘ (µM) | 5.8 | 4.5 | A lower Kₘ in the rCYP3A4 system might suggest a higher affinity of the purified enzyme for Darunavir in the absence of other competing substrates present in HLMs. |
| Vₘₐₓ (pmol/min/mg protein) | 150 | N/A | This value reflects the overall metabolic capacity of the microsomal protein pool. |
| Vₘₐₓ (pmol/min/pmol CYP3A4) | 3.0 | 4.2 | The higher Vₘₐₓ per unit of enzyme in the recombinant system could be due to the optimized and artificial environment, lacking potential endogenous inhibitors found in HLMs. |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | 25.9 (µL/min/mg protein) | 0.93 (µL/min/pmol CYP3A4) | Intrinsic clearance provides a direct measure of the enzyme's efficiency. Comparing these values helps in understanding the contribution of CYP3A4 to the overall hepatic clearance. |
| Ketoconazole IC₅₀ (µM) | 0.05 | N/A | A low IC₅₀ value in HLMs strongly supports the primary role of CYP3A4 in the formation of this compound. |
Analytical Methodology: LC-MS/MS Quantification
The quantification of this compound is typically achieved using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Chromatography: A C18 reverse-phase column with a gradient elution using a mobile phase of ammonium formate and acetonitrile is commonly employed to separate Darunavir and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
Proposed MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Darunavir | 548.2 | 392.2 |
| This compound | 564.2 | 408.2 |
| Darunavir-d9 (Internal Standard) | 557.3 | 401.3 |
Note: The MRM transition for this compound is based on the addition of an oxygen atom (+16 Da) to the parent and major fragment ion of Darunavir. These transitions should be optimized for the specific instrument used.[4]
Conclusion and Recommendations
Both Human Liver Microsomes and recombinant CYP3A4 are valuable in vitro tools for characterizing the formation of this compound, each providing complementary information.
-
For an initial assessment of the overall metabolic profile and to understand the contribution of CYP3A4 in a more physiologically relevant context, Human Liver Microsomes are the recommended starting point. The use of pooled HLMs provides an average representation of the population and allows for confirmatory inhibition studies.
-
For a detailed mechanistic understanding of the role of CYP3A4 and for precise determination of its intrinsic kinetic parameters without confounding factors, recombinant CYP3A4 is the superior model. This system is particularly useful for building robust in vitro-in vivo extrapolation (IVIVE) models.
A comprehensive validation of an in vitro model for this compound formation should ideally incorporate data from both systems. By understanding the nuances of each model and applying the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reliable data to support the advancement of their drug development programs.
References
-
Vermeir, M., Lachau-Durand, S., Mannens, G., Cuyckens, F., van Hoof, B., & Raoof, A. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809–820. [Link]
- BenchChem. (n.d.). A Comparative Pharmacokinetic Analysis of Darunavir and its Hydroxylated Metabolites. Retrieved from [a valid, clickable URL when available]
- BenchChem. (n.d.). Application Note: A Validated LC-MS/MS Protocol for the Separation and Quantification of Darunavir and its Hydroxylated Metabolite. Retrieved from [a valid, clickable URL when available]
-
Boffito, M., Kurowski, M., Rentsch, K., Rickenbach, M., & Furrer, H. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(1), 1–11. [Link]
-
PubChem. (n.d.). Darunavir. National Center for Biotechnology Information. Retrieved from [Link]
-
Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
-
Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549–561. [Link]
-
Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., ... & Wong, Y. N. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355–1370. [Link]
-
Sekisui XenoTech. (n.d.). In Vitro ADME-Tox Test Systems. Retrieved from [Link]
-
Boffito, M., et al. (2008). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 47(1), 1-11. [Link]
Sources
- 1. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of investigational compounds, such as 4-Hydroxy Darunavir, are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and best laboratory practices. As the primary metabolite of the potent antiretroviral agent Darunavir, this compound should be handled with the same level of caution as the parent compound.
Hazard Assessment and Waste Classification
The cornerstone of proper disposal is a thorough understanding of the compound's hazards and the resulting waste classification. Based on the SDS for Darunavir, the primary hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][4]
-
Allergic Skin Reaction (Sensitization): Repeated exposure may cause skin sensitization.[1]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory irritation.[1][4]
-
Potential for Hepatotoxicity: Drug-induced liver injury has been reported with Darunavir, indicating potential for organ toxicity.[5][6]
RCRA Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste must be evaluated to determine if it is a hazardous waste.[7][8] This determination is the responsibility of the waste generator.
This compound is not explicitly listed on the EPA's P or U lists of hazardous wastes.[7][9][10] Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): Not expected for this compound.
-
Corrosivity (D002): Not expected for this compound.
-
Reactivity (D003): Not expected for this compound.
-
Toxicity (D004-D043): This is the most critical characteristic to consider. While specific data for this compound is lacking, the known hepatotoxicity of the parent compound, Darunavir, suggests that a conservative approach is warranted.[5][6]
Core Directive: In the absence of definitive data to the contrary, it is best practice to manage this compound waste as a hazardous pharmaceutical waste. This proactive approach ensures the highest level of safety and regulatory compliance.
The following diagram illustrates the decision-making process for classifying this compound waste.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. allmpus.com [allmpus.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Darunavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. dep.wv.gov [dep.wv.gov]
- 8. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 9. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling of 4-Hydroxy Darunavir, a metabolite of the potent antiretroviral agent Darunavir. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the protocols outlined here are grounded in the safety profile of the parent compound, Darunavir, and established guidelines for managing potent pharmaceutical compounds in a laboratory setting.[1][2][3] It is imperative that these recommendations are supplemented by a thorough, compound-specific risk assessment conducted by the user's institution prior to commencing any work.
Understanding the Hazard: A Proactive Stance on Safety
Darunavir and its metabolites are pharmacologically active substances.[4] The primary risks associated with handling such compounds in a research setting include inhalation of airborne particles, dermal contact, and accidental ingestion.[5] A Safety Data Sheet for Darunavir indicates it can cause skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[6] Given the structural similarity, it is prudent to assume that this compound presents a comparable hazard profile. Therefore, a containment-focused approach is essential to minimize exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to potent compounds is through engineering controls, which are designed to isolate the material from the handler.[7] Personal Protective Equipment (PPE) serves as a crucial secondary barrier.
-
Primary Containment: All procedures involving the handling of powdered this compound, such as weighing and reconstituting, must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.[8] This is non-negotiable to prevent the generation and inhalation of airborne particulates.
-
Facility Design: The laboratory area designated for working with potent compounds should be under negative pressure relative to adjacent spaces.[9] Access should be restricted to trained personnel, and clear signage indicating the presence of hazardous materials should be posted.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and correct use of PPE are critical for personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs | Protects street clothes and skin from contamination. The solid front offers better protection against splashes than a traditional lab coat. |
| Eyes | Chemical splash goggles or a full-face shield | Protects against splashes and airborne particles. Safety glasses are insufficient as they do not provide a complete seal. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a primary containment device or in the event of a spill. A fit test is required to ensure a proper seal. |
Donning and Doffing PPE: A Critical Procedure
The order of putting on and taking off PPE is vital to prevent cross-contamination.
Donning Sequence:
-
Gown: Don the lab coat, ensuring it is fully fastened.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
-
Respiratory Protection: If required, don the respirator.
-
Eye Protection: Put on chemical splash goggles or a face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Gown: Remove the lab coat by rolling it inside-out, avoiding contact with the contaminated exterior. Dispose of it appropriately.
-
Eye Protection: Remove goggles or face shield from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure at each stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Decontamination and Disposal: Mitigating Residual Risks
Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a rinse with 70% ethanol and then water. The efficacy of the cleaning procedure should be validated.
-
Waste Disposal: All contaminated materials, including gloves, lab coats, and any disposable equipment, must be disposed of as hazardous chemical waste. These items should be placed in clearly labeled, sealed containers. Follow all institutional, local, and national regulations for hazardous waste disposal. Unused or expired antiviral drugs in wastewater can pose a significant environmental threat.
Emergency Procedures: Planning for the Unexpected
Spills:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For a powder spill, gently cover it with absorbent pads. For a liquid spill, use absorbent material to contain it.
-
Clean: Use a spill kit to clean the area, working from the outside in.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet for Darunavir to the medical personnel.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
-
Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986-01-29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American journal of hospital pharmacy, 43(5), 1193–1204. [Link]
-
Esco Pharma. (2017, September 25). It's more than just being Fragile : How to Handle Potent Formulation?. [Link]
-
Pharmaceutical Technology. (2009, October 1). High-Potency APIs: Containment and Handling Issues. [Link]
-
Oregon Occupational Safety and Health Administration. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. [Link]
-
American Chemical Society. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
United States Environmental Protection Agency. Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information. Darunavir. PubChem Compound Summary for CID 213039. [Link]
-
Amazon Rekognition. Understanding the personal protective equipment detection API. [Link]
-
SafetyCulture. Personal Protective Equipment (PPE) Safety. [Link]
-
Sky Bear Technical Standards. API RP 98: Personal Protective Equipment Selection for Oil Spill Responders. [Link]
-
Cipla USA. (2023, October 20). Darunavir Tablets Safety Data Sheet. [Link]
-
Allmpus. DARUNAVIR 4-HYDROXY IMPURITY. [Link]
-
European Medicines Agency. An overview of Darunavir Viatris and why it is authorised in the EU. [Link]
-
Lupin Limited. (2023, May 29). Safety Data Sheet - Darunavir Tablets. [Link]
-
Zydus Lifesciences Ltd. Safety Data Sheet - Darunavir Tablets. [Link]
-
Wikipedia. Darunavir. [Link]
-
European Medicines Agency. Darunavir Viatris (previously Darunavir Mylan). [Link]
-
ScienceDirect. (2022, August 8). A sustainable approach for the removal methods and analytical determination methods of antiviral drugs from water/wastewater: A review. [Link]
-
National Center for Biotechnology Information. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. [Link]
-
PubMed. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. [Link]
-
National Institutes of Health. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. [Link]
Sources
- 1. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. allhandsfire.com [allhandsfire.com]
- 7. This compound [biogen.es]
- 8. wacker.com [wacker.com]
- 9. Comparison of the Metabolic Effects of Ritonavir-Boosted Darunavir or Atazanavir Versus Raltegravir, and the Impact of Ritonavir Plasma Exposure: ACTG 5257 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
